Technical Documentation Center

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • CAS: 1818847-33-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Abstract This guide provides a detailed, scientifically-grounded methodology for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a substituted 7-azaindolin-2-one. The 7-azaindole and its reduced...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed, scientifically-grounded methodology for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a substituted 7-azaindolin-2-one. The 7-azaindole and its reduced derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents due to their bioisosteric relationship with indoles, often conferring enhanced solubility and bioavailability.[1][2] This document outlines a proposed multi-step synthetic pathway, beginning from commercially available starting materials. Each step is supported by mechanistic insights and detailed experimental protocols, designed for researchers and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, potential challenges, and troubleshooting strategies, reflecting a field-proven approach to complex organic synthesis.

Introduction & Strategic Overview

The target molecule, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, belongs to the 7-azaindolin-2-one class of compounds. This heterocyclic system is of considerable interest in pharmaceutical research, with derivatives showing promise as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation, relevant to neurodegenerative disorders like Alzheimer's disease.[3][4][5] The synthesis of substituted 7-azaindoline derivatives, however, can be challenging due to the electronic nature of the pyridine ring.[1]

Traditional indole synthesis methods are often inefficient for azaindoles because of the electron-deficient pyridine core.[1] Therefore, a robust and logical synthetic strategy is paramount. This guide proposes a linear synthesis designed for efficiency and control over regiochemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, more accessible precursors. The strategy hinges on the late-stage introduction of the C4-chloro substituent, a common tactic for halogenating pyridine rings. The core bicyclic structure is envisioned to form via an intramolecular cyclization.

G Target Target: 4-Chloro-3-methyl-7-azaindolin-2-one Precursor1 Precursor 1: 4-Hydroxy-3-methyl-7-azaindolin-2-one Target->Precursor1 Chlorination (e.g., POCl₃) Precursor2 Precursor 2: N-(3-Methylpyridin-2-yl)acetamide derivative Precursor1->Precursor2 Intramolecular Cyclization & N-Oxide Rearrangement StartingMaterial Starting Material: 2-Amino-3-methylpyridine Precursor2->StartingMaterial Acylation / Alkylation

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway & Mechanistic Insights

The proposed forward synthesis is a four-step sequence designed to build the molecule logically, controlling the placement of each functional group.

G SM 2-Amino-3-methylpyridine Int1 Ethyl 2-((3-methylpyridin-2-yl)amino)propanoate SM->Int1 Step 1: N-Alkylation (Ethyl 2-bromopropanoate) Int2 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Int1->Int2 Step 2: Intramolecular Cyclization (e.g., PPA) Int3 4-Hydroxy-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Int2->Int3 Step 3: N-Oxidation & Rearrangement (m-CPBA, then Ac₂O) Product 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Int3->Product Step 4: Chlorination (POCl₃)

Caption: Proposed four-step synthetic workflow.

Step 1: N-Alkylation of 2-Amino-3-methylpyridine

The synthesis commences with the nucleophilic substitution reaction between 2-amino-3-methylpyridine and ethyl 2-bromopropanoate. The amino group of the pyridine acts as the nucleophile, displacing the bromide. This reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the HBr generated. The choice of ethyl 2-bromopropanoate is critical as it introduces the C2 and C3 carbons of the pyrrole ring, along with the C3-methyl group, in a single step.

Step 2: Intramolecular Cyclization

The resulting intermediate is cyclized to form the bicyclic 7-azaindolin-2-one core. This transformation is an intramolecular acylation, often promoted by a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. The reaction proceeds by protonation of the ester carbonyl, making it more electrophilic, followed by attack from the C4 position of the pyridine ring. A subsequent tautomerization and elimination of ethanol yield the desired lactam.

Step 3: Directed C4-Hydroxylation via N-Oxidation

Direct electrophilic substitution on the C4 position of the 7-azaindole core is difficult. A reliable method to functionalize this position is through the formation of a pyridine N-oxide. The pyridine nitrogen is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide activates the C4 position for nucleophilic attack. Subsequent treatment with acetic anhydride (Ac₂O) induces a rearrangement, forming a C4-acetoxy intermediate, which is then hydrolyzed under basic or acidic conditions to yield the 4-hydroxy derivative.

Step 4: Chlorination of the 4-Hydroxy Intermediate

The final step involves the conversion of the 4-hydroxy group into the target 4-chloro substituent. This is a standard transformation for heteroaromatic hydroxyl compounds and is effectively achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7][8] The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in an SNAr-type reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature. All procedures should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-((3-methylpyridin-2-yl)amino)propanoate
  • To a stirred solution of 2-amino-3-methylpyridine (10.8 g, 100 mmol) in dry acetonitrile (200 mL), add anhydrous potassium carbonate (27.6 g, 200 mmol).

  • Add ethyl 2-bromopropanoate (19.9 g, 110 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • After cooling to room temperature, filter the solid salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the product.

Step 2: Synthesis of 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Add ethyl 2-((3-methylpyridin-2-yl)amino)propanoate (10.4 g, 50 mmol) to polyphosphoric acid (100 g) with mechanical stirring.

  • Heat the mixture to 120-130°C for 4-6 hours. The mixture will become viscous.

  • Cool the reaction to approximately 80°C and carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the bicyclic lactam.

Step 3: Synthesis of 4-Hydroxy-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Dissolve 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7.4 g, 50 mmol) in dichloromethane (250 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (approx. 77%, 12.4 g, 55 mmol) portion-wise, keeping the internal temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo. To the crude N-oxide, add acetic anhydride (50 mL) and heat to 100°C for 2 hours.

  • Cool the mixture and pour it into water. Add 5M NaOH solution to hydrolyze the acetate ester until the solution is basic (pH > 10).

  • Acidify the aqueous solution with concentrated HCl to pH ~5-6 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 4-hydroxy product.

Step 4: Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Carefully add 4-hydroxy-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (8.2 g, 50 mmol) to phosphorus oxychloride (POCl₃, 50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Heat the mixture to reflux (approx. 110°C) for 3 hours.[7][8]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a solid base like sodium carbonate or by careful addition of aqueous NaOH, keeping the temperature low.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from ethanol or purify by column chromatography if necessary to obtain the final product.

Data & Characterization Summary

The following table summarizes the expected properties and analytical data for the key compounds in the synthesis.

Compound NameStepMolecular FormulaMol. Weight ( g/mol )Expected Yield (%)Key Analytical Data (Predicted)
Ethyl 2-((3-methylpyridin-2-yl)amino)propanoate1C₁₁H₁₆N₂O₂208.2660-75¹H NMR (CDCl₃): δ 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 6.5-6.7 (t, 1H), 4.2 (q, 2H), 2.2 (s, 3H), 1.2-1.4 (m, 6H) ppm.
3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one2C₈H₈N₂O148.1670-85MS (ESI+): m/z 149.1 [M+H]⁺. ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH), 7.9 (d, 1H), 7.1 (d, 1H), 6.8 (t, 1H), 3.6 (q, 1H), 1.4 (d, 3H) ppm.
4-Hydroxy-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one3C₈H₈N₂O₂164.1650-65MS (ESI+): m/z 165.1 [M+H]⁺. ¹H NMR (DMSO-d₆): Aromatic signals will shift due to the OH group. Absence of C4-H proton signal.
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 4C₈H₇ClN₂O 182.61 75-90 MS (ESI+): m/z 183.0, 185.0 (Cl isotope pattern). ¹³C NMR (DMSO-d₆): Signal around 145-150 ppm for C-Cl.

Troubleshooting & Field Insights

Potential IssueStepCauseSuggested Solution
Low yield in N-alkylation1Incomplete reaction or side reactions (e.g., dialkylation).Use a stronger, non-nucleophilic base like NaH in an anhydrous solvent (e.g., DMF, THF). Ensure starting materials are dry.
Cyclization fails or gives low yield2Insufficient acid strength or decomposition at high temperature.Try alternative cyclization agents like Eaton's reagent (P₂O₅ in MsOH). Perform the reaction at the lowest effective temperature.
N-Oxidation is sluggish or gives byproducts3Impure m-CPBA or incorrect stoichiometry.Use freshly titrated m-CPBA. Monitor the reaction closely by TLC to avoid over-oxidation.
Incomplete Chlorination4Insufficient reactivity of the 4-hydroxy group.Increase reflux time or temperature. Use POCl₃ in a sealed tube for higher temperatures. Alternatively, use a different chlorinating agent like SOCl₂ with catalytic DMF.
Difficulty in purification of final product4Presence of residual starting material or dark-colored impurities.Perform a hot filtration with activated charcoal in the recrystallization solvent to remove colored impurities. Use a carefully selected gradient for column chromatography.

Conclusion

The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a multi-step process that requires careful control of reaction conditions and strategic functional group manipulations. The proposed pathway leverages established, reliable transformations in heterocyclic chemistry, including directed N-alkylation, acid-catalyzed cyclization, N-oxide rearrangement for regioselective hydroxylation, and standard chlorination. This guide provides a robust framework for researchers to successfully synthesize this valuable scaffold, enabling further exploration in drug discovery and development programs.

References

  • Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers.
  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. Available from: [Link]

  • Hovd, A. K., Rybak, M. J., Lång, P. F., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. Available from: [Link]

  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. Available from: [Link]

  • Zhang, Y., & Wang, Y. (2014). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available from: [Link]

  • ResearchGate. (n.d.). General synthetic routes and chemical structures of 7-aza-2-oxindoles. Available from: [Link]

  • Journal of Medicinal Chemistry. (n.d.). Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Available from: [Link]

  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Available from: [Link]

  • Narva, S., Chitti, S., Bala, B. R., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Available from: [Link]

  • J. Chem. Soc. Pak. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole ring. Available from: [Link]

  • Reddy, T. R., Kumar, M. S., Reddy, G. C., et al. (2024). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.

Sources

Exploratory

An In-depth Technical Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a substituted 7-azaindolin-2-one....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a substituted 7-azaindolin-2-one. As a derivative of the versatile 7-azaindole scaffold, this compound holds significant promise in the field of medicinal chemistry, particularly in the development of novel therapeutics. This document details the physicochemical properties, spectroscopic data, and a proposed synthetic pathway for this molecule. It also explores the broader context of the biological significance of the azaindolin-2-one core, which is a key pharmacophore in various kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the strategic design and synthesis of novel heterocyclic compounds.

Introduction and Scientific Context

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, serving as potent inhibitors of various kinases, antiviral agents, and central nervous system modulators.[1][2] The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture that allows for diverse chemical modifications and interactions with biological targets.[1]

The introduction of an oxo group at the 2-position of the 7-azaindole core yields the 7-azaindolin-2-one structure. This modification introduces a lactam functionality, which can significantly alter the molecule's physicochemical properties, such as hydrogen bonding capacity, polarity, and metabolic stability. Notably, the azaindolin-2-one scaffold has been identified as a crucial component in dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau aggregation, highlighting its potential in the development of neuroprotective agents for conditions like Alzheimer's disease.[3][4]

This guide focuses on a specific, substituted derivative: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . The strategic placement of a chlorine atom at the 4-position and a methyl group at the 3-position offers opportunities for further functionalization and modulation of biological activity. The chloro-substituent, in particular, can serve as a handle for cross-coupling reactions, enabling the synthesis of a diverse library of analogs.

This document provides a detailed characterization of the parent aromatic compound, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, and outlines a proposed synthetic route to the target lactam, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. The following sections detail the known characteristics of the precursor, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, and provide predicted data for the target lactam.

Physicochemical Properties

The introduction of the lactam functionality is expected to increase the melting point and polarity of the molecule compared to its aromatic precursor.

Property4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Predicted)
Molecular Formula C₈H₇ClN₂C₈H₇ClN₂O
Molecular Weight 166.61 g/mol [5]182.61 g/mol
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Melting Point 184-189°C[5]>200°C
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Soluble in DMSO, DMF; sparingly soluble in other organic solvents
XLogP3 2.3[5]~1.5 - 2.0
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

The most significant change in the IR spectrum upon conversion of the 7-azaindole to the 7-azaindolin-2-one will be the appearance of a strong carbonyl (C=O) stretch characteristic of the lactam ring.

  • 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (Predicted): The spectrum would be characterized by N-H stretching vibrations around 3100-3400 cm⁻¹ and C=C/C=N stretching in the 1500-1600 cm⁻¹ region.

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Predicted): A strong absorbance peak is expected in the range of 1680-1720 cm⁻¹ , corresponding to the lactam C=O stretch. The N-H stretching vibration will likely still be present, potentially broadened due to hydrogen bonding.

¹H and ¹³C NMR spectroscopy are critical for elucidating the detailed molecular structure. The conversion to the lactam will result in the loss of aromaticity in the pyrrole ring, leading to significant upfield shifts for the protons and carbons in that ring.

  • ¹H NMR (Predicted, in DMSO-d₆):

    • 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Aromatic protons would appear in the δ 7.0-8.5 ppm range. The methyl protons would be a singlet around δ 2.3-2.5 ppm. The N-H proton would be a broad singlet at higher chemical shift (>11 ppm).

    • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: The C3-H proton (adjacent to the methyl group) would shift significantly upfield to approximately δ 3.5-4.0 ppm and would likely be a quartet if coupled to the methyl protons. The methyl protons would also shift upfield to δ 1.2-1.5 ppm and appear as a doublet. The aromatic protons on the pyridine ring would remain in the δ 7.0-8.5 ppm region. The N-H protons would be present as broad singlets.

  • ¹³C NMR (Predicted, in DMSO-d₆):

    • 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Aromatic carbons would be observed in the δ 100-150 ppm range.

    • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: The most notable change would be the appearance of a carbonyl carbon (C2) in the δ 170-180 ppm region. The C3 carbon would shift significantly upfield into the aliphatic region (δ 40-50 ppm).

Mass spectrometry will confirm the molecular weight of the compound.

  • 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: The mass spectrum would show a molecular ion peak (M+) at m/z 166, with an isotopic peak (M+2) at m/z 168 in an approximately 3:1 ratio, characteristic of a single chlorine atom.[5]

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Predicted): The expected molecular ion peak (M+) would be at m/z 182, with a corresponding M+2 isotopic peak at m/z 184.

Synthesis and Reaction Mechanisms

As 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not a commercially available compound, a reliable synthetic route is crucial. The following section proposes a plausible multi-step synthesis starting from known precursors.

Proposed Synthetic Pathway

The synthesis of the target lactam can be envisioned from the corresponding 7-azaindole precursor through an oxidation reaction.

Synthetic Pathway cluster_0 Synthesis of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine cluster_1 Oxidation to the Lactam Precursor Substituted Pyridine Precursor Azaindole 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Precursor->Azaindole Multi-step synthesis (e.g., Bartoli indole synthesis) Lactam 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Azaindole->Lactam Oxidizing Agent (e.g., NBS, t-BuOH/H2O or m-CPBA)

Caption: Proposed synthetic route to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Step-by-Step Experimental Protocols

The synthesis of the 7-azaindole precursor can be achieved through various established methods for indole synthesis, adapted for the pyridine ring system. The Bartoli indole synthesis is a common approach.

  • Starting Material: 2-chloro-3-nitropyridine.

  • Reaction: React 2-chloro-3-nitropyridine with a suitable Grignard reagent (e.g., propenyl magnesium bromide) in an appropriate solvent like THF at low temperature.

  • Work-up: Quench the reaction with an aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The oxidation of the 2-position of the 7-azaindole ring to form the lactam is a key transformation.

  • Dissolution: Dissolve 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a mixture of tert-butanol and water.

  • Addition of Oxidant: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography.

Potential Applications in Drug Discovery

The 7-azaindolin-2-one scaffold is of significant interest in drug discovery due to its presence in a number of biologically active molecules.

Kinase Inhibition

The 7-azaindole core is a well-known "hinge-binding" motif in many kinase inhibitors. The lactam functionality in the 7-azaindolin-2-one can provide additional hydrogen bonding interactions with the kinase active site, potentially enhancing potency and selectivity. Derivatives of the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold have shown promise as inhibitors of HIV-1 integrase.[6]

Neurodegenerative Diseases

As previously mentioned, azaindolin-2-one derivatives have been identified as dual inhibitors of GSK3β and tau aggregation.[4] This dual-action mechanism is a promising strategy for the development of disease-modifying therapies for Alzheimer's disease and other tauopathies.[4] The specific substitutions on 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one could be explored to optimize this activity.

Other Therapeutic Areas

The versatility of the 7-azaindole and 7-azaindolinone scaffolds suggests potential applications in a variety of other therapeutic areas, including oncology, inflammation, and infectious diseases.[2][6] The 4-chloro substituent provides a convenient point for diversification through palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of compounds for screening against various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data for the title compound is not available, related chloro-aromatic and heterocyclic compounds can be harmful if swallowed, and may cause skin and eye irritation.[7]

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural relationship to the well-established 7-azaindole and 7-azaindolin-2-one scaffolds suggests a high potential for biological activity. This technical guide provides a comprehensive foundation for the synthesis and characterization of this compound, leveraging data from its aromatic precursor and established chemical principles. The proposed synthetic route offers a clear path for its preparation, enabling further investigation into its potential as a kinase inhibitor, neuroprotective agent, or a scaffold for the development of other novel therapeutics. The insights and protocols detailed herein are intended to empower researchers to explore the chemical space around this intriguing heterocyclic core.

References

  • Crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Online] Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Online] Available at: [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. [Online] Available at: [Link]

  • 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Online] Available at: [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Online] Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Online] Available at: [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. National Center for Biotechnology Information. [Online] Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Online] Available at: [Link]

  • 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Lead Sciences. [Online] Available at: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Online] Available at: [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI. [Online] Available at: [Link]

  • Azaindole Therapeutic Agents. National Center for Biotechnology Information. [Online] Available at: [Link]

Sources

Foundational

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one chemical properties

An In-Depth Technical Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 4-Chloro-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 1818847-33-4) is a synthetic heterocyclic compound built upon the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core. This core structure, commonly known in the scientific literature as 7-azaindolin-2-one or 7-azaoxindole, is a bioisostere of the well-known oxindole ring system. The strategic replacement of a carbon atom with nitrogen in the fused benzene ring significantly alters the molecule's electronic and physicochemical properties, such as polarity and hydrogen bonding capacity.[1] This modification has established the 7-azaindolin-2-one framework as a "privileged scaffold" in medicinal chemistry, leading to derivatives with enhanced pharmacological profiles.[1][2]

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, synthesizing available data with expert analysis of its predicted properties, reactivity, and profound potential in modern drug discovery. While specific experimental data for this exact molecule is limited, its chemical behavior and significance can be thoroughly understood by examining the well-documented chemistry of its parent scaffold and related analogues.

Physicochemical and Spectroscopic Profile

The introduction of chloro and methyl groups to the 7-azaindolin-2-one core defines the compound's unique identity and influences its physical characteristics and interactions.

Core Chemical Properties

A summary of the identifying and known physical properties is presented below. It is critical to note that while identifiers are confirmed, other parameters are often predicted based on the structure and may require experimental verification.

PropertyValueSource
IUPAC Name 4-chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one---
Synonyms 4-chloro-3-methyl-7-azaindolin-2-one---
CAS Number 1818847-33-4[3]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
Physical State Solid (predicted)---
Purity (Typical) ≥97%[3]
Storage Room Temperature, under inert gas[3]
Predicted Spectroscopic Signatures

The structural features of this molecule give rise to a predictable spectroscopic profile, essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a quartet for the proton at the C3 position, a doublet for the C3-methyl group, and a broad singlet for the lactam N-H proton.

  • ¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon (C2) around 170-180 ppm, aromatic carbons in the 110-150 ppm range, and aliphatic carbons for the C3 and methyl group at higher field.

  • Infrared (IR) Spectroscopy: Based on analogous structures, the IR spectrum should exhibit characteristic absorption bands.[4] Key vibrational frequencies are predicted to include N-H stretching from the lactam (around 3200 cm⁻¹), a strong C=O stretch from the lactam carbonyl (around 1700-1680 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-Cl stretching.[4]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182.61, with a characteristic isotopic pattern (M+2) at approximately a 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity: A Platform for Discovery

The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one leverages established methodologies for constructing the 7-azaindolin-2-one core, followed by specific functionalization. Its structure contains several reactive sites, making it a versatile building block for creating diverse chemical libraries.

Proposed Synthetic Pathway

A logical and experimentally grounded synthetic route can be proposed based on literature precedents for similar scaffolds. A key strategy involves the initial construction of a substituted 7-azaindole, followed by oxidation to form the lactam ring.

G A 2-Amino-3-methylpyridine Derivative B Substituted Pyridine Intermediate A->B Multi-step cyclization (e.g., Bartoli indole synthesis) C 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine B->C Chlorination at C4 (e.g., POCl₃) D Target Molecule: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C->D Oxidation at C2 (e.g., NBS, DMSO/H₂O)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Causality:

  • Core Formation: The synthesis would likely begin with a substituted 2-aminopyridine. A common and powerful method for constructing the fused pyrrole ring is the Bartoli indole synthesis or a related cyclization strategy, which is robust for creating substituted 7-azaindoles.

  • Chlorination: Introduction of the chlorine atom at the C4 position is a critical step. This is typically achieved by first preparing the N-oxide of the 7-azaindole and then treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

  • Oxidation to Lactam: The final key transformation is the oxidation of the C2 position of the pyrrole ring to form the desired lactam (2-one). This can be accomplished using various oxidizing agents, with N-Bromosuccinimide (NBS) in aqueous solvent systems being a frequently cited method for this type of transformation.

Key Reactive Sites and Potential Transformations

The true value of this compound for researchers lies in its potential for further derivatization. The molecule possesses three primary sites for chemical modification, allowing for the systematic exploration of chemical space in structure-activity relationship (SAR) studies.

G cluster_0 Reaction Pathways cluster_1 C4-Position Reactivity cluster_2 C3-Position Reactivity cluster_3 N1-Position Reactivity TM 4-Chloro-3-methyl-7-azaindolin-2-one C4_Deriv C4-Aryl/Alkyl/Amino Derivatives TM->C4_Deriv Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution (SNAr) C3_Deriv C3-Functionalized Analogues TM->C3_Deriv Aldol Condensation Mannich Reaction (via enolate intermediate) N1_Deriv N1-Alkylated/Arylated Derivatives TM->N1_Deriv Alkylation / Arylation (Requires base, e.g., NaH)

Caption: Key reactive sites on the 7-azaindolin-2-one scaffold.

  • C4-Chloro Group: This is arguably the most versatile functional handle. The electron-deficient nature of the pyridine ring activates the chlorine atom for both nucleophilic aromatic substitution (SNAr) with amines or alcohols and a wide array of palladium-catalyzed cross-coupling reactions.[6] This allows for the facile introduction of aryl, alkyl, and amino substituents, which is a cornerstone of modern medicinal chemistry for tuning potency and pharmacokinetic properties.[6][7]

  • C3-Position: The methylene group at C3 is adjacent to the lactam carbonyl, making its protons acidic. Deprotonation with a suitable base generates an enolate, which can participate in classic C-C bond-forming reactions. Aldol condensation with various aldehydes or the Mannich reaction with formaldehyde and an amine are well-established methods for functionalizing this position to create complex derivatives.[1][8]

  • N1-Lactam Nitrogen: The N-H proton can be removed by a strong base (e.g., NaH), allowing for alkylation or arylation.[9] Furthermore, this nitrogen is often protected (e.g., with a SEM group) during multi-step syntheses to prevent side reactions while modifications are made elsewhere on the scaffold.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindolin-2-one scaffold is a validated and highly sought-after core structure in the development of targeted therapeutics, particularly protein kinase inhibitors.

Targeting Protein Kinases in Disease

Abnormal signaling through protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindolin-2-one core serves as an excellent ATP-competitive hinge-binding motif. The lactam and pyridine nitrogens act as crucial hydrogen bond donors and acceptors, anchoring the inhibitor within the kinase's active site.[8][10]

G Scaffold 7-Azaindolin-2-one Scaffold GSK GSK3β Scaffold->GSK Inhibits JAK Janus Kinases (JAKs) Scaffold->JAK Inhibits FGFR FGFR Scaffold->FGFR Inhibits VEGFR VEGFR Scaffold->VEGFR Inhibits Neuro Neurodegeneration (Alzheimer's) GSK->Neuro Cancer Cancer JAK->Cancer Inflammation Inflammation (Arthritis) JAK->Inflammation FGFR->Cancer VEGFR->Cancer Therapy Therapeutic Areas

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the physical and chemical properties of 4-Chloro-3-methyl-1H,2H,3H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of increasing interest in medicinal chemistry. As a derivative of the 7-azaindolin-2-one scaffold, this molecule presents a unique structural motif for the development of novel therapeutics. The strategic placement of a chlorine atom and a methyl group on this fused pyrrolopyridine ring system significantly influences its physicochemical characteristics, which in turn govern its behavior in biological systems.

The azaindolin-2-one core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including the inhibition of kinases such as GSK3β, which is implicated in neurodegenerative diseases like Alzheimer's.[1][2] Understanding the fundamental properties of this specific analog is therefore crucial for its application in drug discovery and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and key identifiers.

Structural Representation:

The chemical structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is depicted below. The core is a bicyclic system where a pyrrolidin-2-one ring is fused to a pyridine ring. The chlorine atom is located at position 4 of the pyridine ring, and the methyl group is at position 3 of the pyrrolidinone ring.

Molecular Structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one cluster_0 C1 C C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 N1 N C4->N1 C5 C N1->C5 C5->C1 N2 N C6->N2 C7 C C6->C7 C8 CH3 C6->C8 N2->C5 C7->N2 O1 O C7->O1

Caption: 2D representation of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Key Identifiers:

A comprehensive identification of a compound relies on standardized nomenclature and registry numbers. For the closely related aromatic compound, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, the CAS number is 688782-02-7.[3] However, for the title compound with the saturated pyrrolidinone ring, specific experimental data is limited. The molecular formula provides a fundamental identifier.

IdentifierValueSource
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
CAS Number Not explicitly found for the 3-methyl derivative.-

Physicochemical Properties

The physical properties of a compound are critical determinants of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is scarce, we can infer some properties from its aromatic analogue and the general class of azaindolinones.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy. For the aromatic analogue, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a melting point range of 184-189°C has been reported.[3] The introduction of the carbonyl group and the saturation of the pyrrole ring in the title compound would alter the intermolecular forces, thus affecting the melting point.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development. Generally, heterocyclic compounds like this exhibit solubility in polar organic solvents. For a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, solubility is noted in DMSO, ethyl acetate, and methanol.[4]

Experimental Protocol for Solubility Determination:

A reliable method for determining solubility involves the shake-flask method, which is considered the gold standard.

  • Preparation: A supersaturated solution of the compound is prepared in the solvent of interest (e.g., phosphate-buffered saline pH 7.4, DMSO).

  • Equilibration: The solution is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake-Flask Solubility Workflow Start Start: Compound and Solvent Supersaturate Create Supersaturated Solution Start->Supersaturate Equilibrate Equilibrate with Agitation Supersaturate->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify End Result: Solubility Value Quantify->End

Caption: A generalized workflow for determining solubility via the shake-flask method.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (like n-octanol) and water. It is a key predictor of a drug's membrane permeability and overall ADME properties. For the aromatic analogue, 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a calculated XLogP3 of 2.3 is reported.[3]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methine and methylene protons on the pyrrolidinone ring, the methyl group protons, and the N-H proton. The chemical shifts and coupling constants would be diagnostic for the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the methyl and pyrrolidinone ring.

Rationale for NMR in Quality Control: The purity and identity of a synthesized batch are routinely confirmed by NMR. The presence of unexpected signals can indicate impurities, while shifts from expected values might suggest an incorrect structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the compound's structure. For a related compound, 4-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine, a molecular ion peak (M+H) of 178.2 was observed, consistent with its theoretical value.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. Key expected absorptions for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one would include:

  • A strong absorption band for the C=O (amide carbonyl) stretch, typically in the range of 1650-1700 cm⁻¹.

  • N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-Cl stretching vibrations.

Chemical Reactivity and Stability

The chemical reactivity of this molecule is influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group, as well as the nucleophilicity of the nitrogen atoms. The pyridine ring can undergo nucleophilic aromatic substitution, potentially at the chloro-substituted position. The lactam functionality can be susceptible to hydrolysis under strong acidic or basic conditions.

For a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, stability is noted under normal storage conditions, but it is sensitive to strong acids, bases, and prolonged moisture exposure.[6]

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound with significant potential in medicinal chemistry, stemming from its azaindolin-2-one core. While comprehensive experimental data on its physical properties are not widely available in the public domain, this guide has synthesized available information and provided context based on related structures and standard analytical procedures. The presented methodologies for determining key physicochemical parameters serve as a robust framework for researchers engaged in the synthesis and characterization of this and similar novel chemical entities. A thorough understanding of these properties is a critical prerequisite for advancing such compounds through the drug discovery pipeline.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. Available at: [Link][1][2]

  • (PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. Available at: [Link][6]

Sources

Foundational

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS number

An In-depth Technical Guide to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No: 688782-02-7) A Note on Chemical Identity Introduction to a Versatile Heterocyclic Building Block 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No: 688782-02-7)

A Note on Chemical Identity

Introduction to a Versatile Heterocyclic Building Block

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Chloro-3-methyl-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. The strategic placement of the chlorine atom at the 4-position provides a reactive handle for further functionalization, making it a key intermediate in the development of novel therapeutic agents. Pyrrolopyridine derivatives have been investigated for a range of pharmacological applications, including their use as kinase inhibitors in oncology.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is essential for its effective use in research and development.

PropertyValueSource
CAS Number 688782-02-7[2]
Molecular Formula C₈H₇ClN₂[2]
Molecular Weight 166.61 g/mol [2]
Appearance Light yellow to Brown powder/crystal[3]
Melting Point 184-189°C[2]
Density 1.4±0.1 g/cm³[2]
pKa 10.58±0.40 (Predicted)[4]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[4]

Spectroscopic Data Interpretation:

While specific spectra for this exact compound are not widely published, general characteristics for similar pyrrolopyridine structures can be inferred:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the rings.

  • ¹³C NMR: The carbon NMR would display signals for the eight carbon atoms in the molecule, with the carbon atom attached to the chlorine atom appearing at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the pyrrole ring, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the heterocyclic rings.[5][6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis and Reaction Chemistry

The synthesis of 4-chloro-pyrrolopyridine derivatives often involves multi-step sequences. A common strategy is the construction of the pyrrole ring onto a pre-functionalized pyridine core. The chlorination of the 4-position can be a critical step, often achieved using reagents like phosphoryl chloride (POCl₃).

Illustrative Synthetic Workflow

Caption: Generalized chlorination step in the synthesis of 4-chloro-pyrrolopyridines.

Applications in Drug Discovery and Medicinal Chemistry

The 4-chloro-pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The chlorine atom at the 4-position can be readily displaced by various nucleophiles, such as amines, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[8] This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Derivatives of the broader pyrrolopyridine class have shown inhibitory activity against a variety of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[1] For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors used in the treatment of inflammatory conditions.[9]

Exemplary Signaling Pathway Involvement

The following diagram illustrates a simplified kinase signaling pathway, where a hypothetical inhibitor derived from the 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold could exert its therapeutic effect.

SignalingPathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical pyrrolopyridine-based drug.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Based on available data for similar compounds, it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][10] It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactive chlorine atom make it an important intermediate for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Further research into the synthesis and applications of this and related compounds will undoubtedly continue to contribute to the development of new and improved therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. In PubChem. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Rönn, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3356. [Link]

  • Książek, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3195. [Link]

  • MDPI. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 26(16), 4983. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Chemistry: An Indian Journal, 8(5), 199-205.
  • Chemsrc. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Potential of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, plausible synthetic routes, spectroscopic characteristics, and potential as a scaffold in drug discovery, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the interactions of endogenous ligands with various biological targets. This core is present in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] A significant application of this scaffold is in the development of kinase inhibitors.[3][4][5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolo[2,3-b]pyridine nucleus serves as an excellent starting point for the design of ATP-competitive kinase inhibitors.[4] The specific compound of interest, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, incorporates key substitutions that are expected to modulate its biological activity and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are summarized below. While experimentally determined data for this specific molecule is not widely published, the properties can be estimated based on its structure and data from related compounds.

PropertyValueSource/Rationale
Molecular Formula C8H7ClN2O[6]
Molecular Weight 182.61 g/mol [6]
CAS Number 1818847-33-4[6]
Appearance Expected to be a light-colored to off-white crystalline solidBased on similar pyrrolopyridine compounds.[7]
Melting Point Estimated 180-190 °CBased on related structures.[8]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in waterCommon for heterocyclic compounds of this nature.[7]
pKa Estimated ~10-11 for the pyrrole N-HBased on related pyrrolopyridine structures.[9]

The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyrrolo[2,3-b]pyridin-2-one core are key features. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the ring system and provide a handle for further synthetic modifications. The methyl group can impact steric interactions within a binding pocket and may enhance metabolic stability. The lactam functionality (the -one suffix) is a critical feature for hydrogen bonding interactions with biological targets.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-amino-3-methylpyridine B 2-acetamido-3-methylpyridine A->B Acetic anhydride C 2-acetamido-3-methylpyridine-N-oxide B->C m-CPBA D 6-acetamido-5-methylpyridin-2(1H)-one C->D Acetic anhydride, heat E 6-amino-5-methylpyridin-2(1H)-one D->E Acid hydrolysis F 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one E->F POCl3 Kinase_Inhibition_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates Kinase Target Kinase (e.g., BTK, SYK) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Substrate->SubstrateP Downstream Downstream Signaling (Proliferation, Survival) SubstrateP->Downstream Initiates Molecule 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one Molecule->Kinase Inhibits

A hypothetical signaling pathway illustrating the potential mechanism of action for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a kinase inhibitor.

Given the prevalence of kinase dysregulation in oncology, this compound could be a valuable starting point for the development of novel anticancer agents. Further derivatization of the scaffold, particularly at the pyrrole nitrogen, could lead to the discovery of potent and selective inhibitors for specific kinase targets.

Conclusion and Future Directions

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a promising heterocyclic compound with significant potential in drug discovery. Its core scaffold is well-established as a pharmacophore for kinase inhibitors, and the specific substitutions on this molecule provide opportunities for fine-tuning its biological activity.

Future research should focus on:

  • Synthesis and Characterization: The development and execution of a robust synthetic route to obtain the pure compound, followed by thorough spectroscopic characterization to confirm its structure.

  • Biological Evaluation: Screening the compound against a panel of kinases to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications at various positions to understand the key structural requirements for potent and selective inhibition.

  • In Vitro and In Vivo Studies: Assessing the efficacy of promising compounds in cell-based assays and animal models of relevant diseases.

The exploration of this and related pyrrolo[2,3-b]pyridin-2-one derivatives holds considerable promise for the discovery of next-generation therapeutics.

References

  • Crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. [Link]

  • 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E. [Link]

  • Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. CrystEngComm. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. [Link]

  • 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1). Acta Crystallographica Section E. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]

  • The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International. [Link]

  • 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine. Acta Crystallographica Section E. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. [Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry. As a potent scaffold, understanding its structural features is paramount for drug design and development.[1] NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules.[2][3] This document will delve into the theoretical ¹H and ¹³C NMR spectra, supported by data from analogous structures and fundamental principles of NMR spectroscopy.

Introduction to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a significant pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][4][5] The specific derivative, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also named 4-Chloro-3-methyl-7-azaindolin-2-one), incorporates several key features that influence its electronic environment and, consequently, its NMR signature. The chloro and methyl substituents, along with the lactam functionality within the pyrrolone ring, create a unique pattern of chemical shifts and couplings.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by electron-withdrawing and -donating groups, as well as through-bond and through-space interactions.[6][7]

Molecular Structure and Proton Numbering:

A diagram of the core molecular structure.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (NH)10.5 - 12.0Singlet (broad)-The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its signal may exchange with D₂O.[2]
H57.0 - 7.5Doublet5.0 - 6.0This proton is part of the pyridine ring and is coupled to H6. Its chemical shift is influenced by the adjacent nitrogen and the chloro group at C4.
H67.8 - 8.3Doublet5.0 - 6.0Coupled to H5, this proton is expected to be further downfield due to the anisotropic effect of the fused pyrrolone ring.
H33.5 - 4.0Quartet~7.0This methine proton is coupled to the three protons of the adjacent methyl group. Its chemical shift is influenced by the adjacent carbonyl group and the aromatic system.
CH₃1.3 - 1.6Doublet~7.0The methyl protons are coupled to the methine proton at C3. This region is characteristic for alkyl protons.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbonyl carbons and carbons attached to electronegative atoms appearing significantly downfield.[8]

Molecular Structure and Carbon Numbering:

A diagram of the core carbon framework.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2170 - 175The carbonyl carbon of the lactam is expected to be the most deshielded carbon in the spectrum.[9]
C7a150 - 155This quaternary carbon is at the fusion of the two rings and is adjacent to a nitrogen atom.
C4145 - 150Attached to an electronegative chlorine atom and a nitrogen atom, this carbon will be significantly downfield.
C6130 - 135This aromatic carbon is part of the pyridine ring.
C3a125 - 130Another quaternary carbon at the ring fusion, its chemical shift is influenced by the adjacent aromatic system and the pyrrolone ring.
C5115 - 120This aromatic carbon is influenced by the adjacent nitrogen and the chloro substituent.
C340 - 45This methine carbon is attached to the methyl group and is adjacent to the carbonyl group.
CH₃15 - 20The methyl carbon is expected in the typical upfield alkyl region.

Advanced 2D NMR Experiments for Structural Confirmation

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.[10][11]

Experimental Workflow for Structural Elucidation:

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Correlations HSQC HSQC H1_NMR->HSQC One-bond C-H HMBC HMBC H1_NMR->HMBC Long-range C-H C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC HSQC->HMBC

A workflow for NMR-based structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between H5 and H6 would confirm their adjacency. Similarly, a correlation between the H3 methine proton and the methyl protons would be expected.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H5 to C5, H6 to C6, H3 to C3, and the methyl protons to the methyl carbon).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons. For instance, the amide proton (H1) would be expected to show correlations to C2, C7a, and C3. The methyl protons would show correlations to C3 and C3a.[12]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methine (C3) and methyl carbons.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of the exchangeable NH proton.[11]

  • Concentration: Dissolve 5-10 mg of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer:

ExperimentKey Parameters
¹H NMR Spectral Width: 16 ppm; Acquisition Time: 2-3 s; Relaxation Delay: 2 s; Number of Scans: 16
¹³C NMR Spectral Width: 240 ppm; Acquisition Time: 1-2 s; Relaxation Delay: 2 s; Number of Scans: 1024 or more
COSY Spectral widths in F1 and F2 dimensions matching the ¹H spectrum; Number of Increments: 256-512
HSQC F2 (¹H) Spectral Width: 16 ppm; F1 (¹³C) Spectral Width: 180 ppm; Number of Increments: 256
HMBC F2 (¹H) Spectral Width: 16 ppm; F1 (¹³C) Spectral Width: 240 ppm; Number of Increments: 400; Long-range coupling delay optimized for 8 Hz

Conclusion

The structural elucidation of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be confidently achieved through a systematic application of 1D and 2D NMR techniques. The predicted chemical shifts and coupling patterns provide a robust framework for interpreting the experimental data. This guide serves as a comprehensive resource for researchers, enabling a deeper understanding of the structural characteristics of this important heterocyclic scaffold.

References

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. European Journal of Medicinal Chemistry. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Stoyanov, N., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Ali, T. E. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals. [Link]

  • de Oliveira, V. E., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Dumitrascu, F., et al. (2022). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules. [Link]

  • Wang, H., et al. (2014). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Moody, C. J., & Rzepa, H. S. (2010). 3-Hydroxypyrrolo[2,3-b]pyridine and related compounds – indoxyl analogues with fused electron deficient rings. Organic & Biomolecular Chemistry. [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 1 | Organic Chemistry. YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Kim, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • ChemConnections. 13C NMR Spectroscopy. ChemConnections. [Link]

  • Roslin, S., et al. (2023). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Pharmaceuticals. [Link]

  • Nilsen, A., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Ali, T. E. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Lead Sciences. 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. Lead Sciences. [Link]

  • Ali, T. E. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Link]

Sources

Exploratory

Mass spectrometry of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the compound's behavior under various mass spectrometric conditions. We will explore predictive fragmentation pathways, detail robust analytical protocols, and offer insights grounded in extensive field experience to empower researchers in their analytical endeavors. The protocols herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Introduction: The Analytical Challenge

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a substituted pyrrolopyridinone, a scaffold that is of significant interest in the development of therapeutic agents. The precise characterization of such molecules is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight, elucidating structure, and quantifying presence. The inherent complexity of this molecule, with its fused ring system, chlorine substituent, and lactam moiety, presents a unique and interesting fragmentation pattern that, when understood, can be a powerful diagnostic tool. This guide will dissect these patterns and provide the practical knowledge to leverage them effectively.

Fundamental Principles of Ionization and Fragmentation

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome. For 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, both soft and hard ionization methods are applicable, each providing complementary information.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for confirming the molecular weight of the parent molecule with minimal fragmentation. It is particularly well-suited for coupling with liquid chromatography (LC-MS). The pyrrolopyridinone structure contains several sites amenable to protonation, such as the pyridine nitrogen and the lactam oxygen, making it an excellent candidate for positive-ion mode ESI. The expected primary ion would be the protonated molecule, [M+H]⁺.

  • Electron Impact (EI): In contrast, EI is a hard ionization technique that bombards the molecule with high-energy electrons, inducing extensive and reproducible fragmentation. This is typically used with gas chromatography (GC-MS). The resulting mass spectrum is a "fingerprint" of the molecule, invaluable for structural elucidation and library matching. The fragmentation of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one under EI is predicted to be complex and highly informative.

Predicted Fragmentation Pathways

A deep understanding of the molecule's potential fragmentation pathways is essential for interpreting mass spectra accurately. Below, we predict the key fragmentation patterns for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one under Electron Impact (EI) ionization.

The molecular structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is foundational to predicting its fragmentation. The presence of a chlorine atom is particularly significant due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), which will result in characteristic M and M+2 isotopic patterns for chlorine-containing fragments.

A primary fragmentation event is often the loss of the chlorine atom, a good leaving group. Another key fragmentation is the cleavage of the lactam ring, which can occur in several ways. The loss of CO (a neutral loss of 28 Da) is a common fragmentation pathway for cyclic lactams. Additionally, the methyl group can be lost as a radical.

Caption: Predicted EI Fragmentation Pathway for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Experimental Protocols

The following protocols are designed to be robust and provide high-quality data. They include self-validating steps to ensure analytical integrity.

LC-MS Analysis for Molecular Weight Confirmation

This protocol is optimized for accurate mass measurement and confirmation of the [M+H]⁺ ion.

Table 1: LC-MS Parameters

ParameterValueRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides the necessary resolution and reproducibility for complex mixtures.
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmOffers excellent retention and peak shape for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the reverse-phase column.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening and analysis of small molecules.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Injection Volume 2 µLA typical volume to avoid column overloading.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)Essential for accurate mass measurement to confirm the elemental composition.
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule is expected to readily protonate.
Capillary Voltage 3.5 kVA typical starting point for stable spray in ESI.
Source Temperature 120 °CHelps in desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 600 L/hrFacilitates the evaporation of the mobile phase.
Scan Range 50 - 500 m/zCovers the expected mass of the parent ion and potential adducts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL in the initial mobile phase composition (95% A, 5% B).

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak. Look for the [M+H]⁺ ion and its characteristic isotopic pattern due to the presence of chlorine. Calculate the mass accuracy to confirm the elemental formula.

Caption: Workflow for LC-MS analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

GC-MS Analysis for Structural Elucidation

This protocol is designed to generate a reproducible fragmentation pattern for structural confirmation and library creation.

Table 2: GC-MS Parameters

ParameterValueRationale
GC System Gas Chromatograph with a split/splitless injectorStandard for volatile and semi-volatile compound analysis.
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A robust, general-purpose column suitable for a wide range of compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without degradation.
Carrier Gas Helium, constant flow of 1 mL/minProvides good chromatographic efficiency.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minA general-purpose temperature program to ensure elution of the compound.
MS System Quadrupole or Ion Trap Mass SpectrometerCommonly used for routine GC-MS analysis.
Ionization Mode Electron Impact (EI), 70 eVThe standard energy for EI to generate reproducible fragmentation patterns.
Source Temperature 230 °CA standard source temperature to maintain cleanliness and prevent condensation.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the sample into the GC-MS system in splitless mode for trace analysis or split mode for higher concentrations.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺˙) and characteristic fragment ions. Pay close attention to the isotopic pattern for chlorine-containing ions. Compare the obtained spectrum with the predicted fragmentation pathways.

Data Interpretation: A Case Study

Let's consider the expected results from our analysis.

  • LC-MS (ESI+): The primary observation will be an intense ion cluster corresponding to the protonated molecule [M+H]⁺. Given the elemental formula C₈H₇ClN₂O, the monoisotopic mass of the neutral molecule is approximately 182.0247 Da. Therefore, the [M+H]⁺ ion for the ³⁵Cl isotopologue will be observed at m/z 183.0325. A corresponding ion for the ³⁷Cl isotopologue will be seen at m/z 185.0296, with an intensity of approximately one-third of the m/z 183.0325 peak. High-resolution mass spectrometry should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.

  • GC-MS (EI): The EI spectrum will be more complex.

    • Molecular Ion (M⁺˙): A molecular ion peak should be visible at m/z 182, with its M+2 counterpart at m/z 184. The intensity of the molecular ion may be moderate due to the lability of the structure under EI conditions.

    • Key Fragments:

      • [M-Cl]⁺ (m/z 147): Loss of a chlorine radical is a highly probable fragmentation pathway, leading to a significant peak at m/z 147. This fragment will not have the characteristic M+2 isotopic pattern.

      • [M-CO]⁺˙ (m/z 154/156): Loss of neutral carbon monoxide from the lactam ring would result in an ion cluster at m/z 154 and 156.

      • [M-CH₃]⁺ (m/z 167/169): Loss of the methyl group would produce an ion cluster at m/z 167 and 169.

      • Further Fragmentation: The initial fragments will likely undergo further fragmentation, leading to a rich and informative spectrum.

Conclusion

The mass spectrometric analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a multi-faceted task that yields a wealth of structural information when approached systematically. By leveraging both soft (ESI) and hard (EI) ionization techniques, a complete picture of the molecule can be obtained. ESI-MS provides unambiguous confirmation of the molecular weight, while GC-MS with EI offers a detailed fragmentation fingerprint for structural elucidation. The predictive fragmentation pathways and detailed protocols in this guide serve as a robust starting point for researchers, enabling them to develop and validate their own analytical methods for this important class of compounds. The self-validating nature of the described workflows, with their emphasis on high-resolution mass measurement and reproducible fragmentation, ensures the generation of high-quality, defensible data.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

Foundational

An In-depth Technical Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Novel Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of the novel chemical entity, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. While this specific molecule is not extensively documented in current literatur...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the novel chemical entity, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. While this specific molecule is not extensively documented in current literature, this paper will extrapolate from established knowledge of the broader pyrrolo[2,3-b]pyridine class to detail its structural characteristics, propose a viable synthetic pathway, and explore its potential as a targeted therapeutic agent, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals.

Structural Elucidation and Physicochemical Properties

The IUPAC name "4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one" describes a heterocyclic compound with a pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole. The "-2-one" suffix indicates a carbonyl group at the second position of the pyrrole ring, forming a lactam. The "1H,2H,3H-" designation signifies partial saturation of the pyrrole ring. The molecule is further substituted with a chlorine atom at the fourth position of the pyridine ring and a methyl group at the third position of the pyrrole ring.

Caption: 2D structure of the title compound.

Predicted Physicochemical Properties:

PropertyPredicted ValueJustification
Molecular FormulaC₈H₈ClN₃OBased on structural analysis.
Molecular Weight197.62 g/mol Calculated from the molecular formula.
XLogP3~1.5Estimated based on similar chlorinated heterocyclic structures.
Hydrogen Bond Donors2The N-H and C-H adjacent to the carbonyl group.
Hydrogen Bond Acceptors3The two nitrogen atoms and the carbonyl oxygen.
SolubilitySoluble in organic solvents like DMSO and DMF; sparingly soluble in water.This is a common characteristic for similar heterocyclic compounds.[1]
StabilityStable under standard laboratory conditions, but may be sensitive to strong acids, bases, or prolonged exposure to moisture.The lactam ring could be susceptible to hydrolysis under harsh conditions.

Proposed Synthesis Pathway

A plausible synthetic route for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be conceptualized starting from a suitable 2-aminopyridine precursor. The following multi-step synthesis is proposed, drawing parallels from established methodologies for the synthesis of related pyrrolopyridine derivatives.

G start 2-amino-4-chloropyridine step1 Introduction of a protected propionate side-chain at C3 start->step1 e.g., Michael addition step2 Cyclization to form the pyrrolidinone ring step1->step2 Intramolecular amidation step3 Methylation at the alpha-position to the carbonyl step2->step3 Enolate formation followed by reaction with methyl iodide step4 Deprotection step3->step4 Removal of protecting group end 4-Chloro-3-methyl-1H,2H,3H-pyrrolo [2,3-b]pyridin-2-one step4->end

Caption: Proposed synthetic workflow.

Detailed Protocol:

  • Step 1: Synthesis of a 3-substituted-2-aminopyridine. Starting with commercially available 2-amino-4-chloropyridine, a three-carbon side chain can be introduced at the 3-position. This can be achieved through various C-C bond-forming reactions, such as a Michael addition of a suitable nucleophile to an acrylic ester derivative, followed by reduction. The amino group may require protection during this step.

  • Step 2: Intramolecular Cyclization. The resulting amino-ester can then undergo an intramolecular cyclization to form the desired pyrrolidinone ring. This is typically achieved by heating in a high-boiling point solvent, sometimes in the presence of a mild acid or base catalyst, to facilitate the lactam formation.

  • Step 3: Alpha-Methylation. The resulting 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can then be methylated at the 3-position. This can be accomplished by treating the compound with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with methyl iodide.

  • Step 4: Purification. The final product would be purified using standard techniques such as column chromatography to yield the target compound.

Potential Biological Applications in Drug Discovery

The pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[2] The structural features of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one suggest its potential as a hinge-binding motif for various protein kinases.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the related 7-azaindole scaffold have shown inhibitory activity against RTKs like Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs).[3][4] Abnormal signaling through these receptors is a hallmark of many cancers.[4]

  • Cyclin-Dependent Kinases (CDKs): CDK8 has been identified as a key oncogene in colorectal cancer, and novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors.[5]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a crucial enzyme in the DNA damage response pathway. Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to act as chemosensitizers in cancer therapy.[6]

  • Phosphodiesterase 4B (PDE4B): This enzyme is a target for inflammatory diseases, and 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized as potent PDE4B inhibitors.[7]

The chlorine atom at the 4-position can be instrumental in forming halogen bonds or occupying hydrophobic pockets within the ATP-binding site of kinases. The methyl group at the 3-position can provide additional van der Waals interactions and improve selectivity. The lactam moiety offers a rigid core and potential hydrogen bonding interactions.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, CSF1R) GF->Receptor Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Activates Compound 4-Chloro-3-methyl-1H,2H,3H-pyrrolo [2,3-b]pyridin-2-one Compound->Receptor Inhibits ATP ATP Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Potential mechanism of action via RTK inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one against a specific kinase (e.g., FGFR1), a luminescence-based kinase assay can be employed.

Objective: To determine the IC₅₀ value of the test compound against FGFR1.

Materials:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound dissolved in DMSO

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR1 enzyme and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a novel and intriguing scaffold for chemical biology and drug discovery. Based on the extensive research into the broader class of pyrrolo[2,3-b]pyridines, this compound holds significant promise as a potential kinase inhibitor. The proposed synthetic route provides a clear path to obtaining this molecule for further investigation. Subsequent studies should focus on its synthesis, characterization, and screening against a panel of kinases to elucidate its biological activity and therapeutic potential.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Andersen, H. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3430. Retrieved from [Link]

  • Gloc, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3395. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • ResearchGate. (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

Sources

Exploratory

solubility of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Foreword: From Structure to Solution For the modern medicinal chemist and drug development scientist, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Foreword: From Structure to Solution

For the modern medicinal chemist and drug development scientist, understanding a compound's solubility is not a mere formality; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate, hindering its absorption, distribution, and ultimate efficacy. This guide focuses on 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a molecule belonging to the pyrrolo[2,3-b]pyridine (or 7-azaindole) class. This scaffold is of significant interest in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active agents.[1][2][3]

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. By examining the constituent parts of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, we can develop a strong hypothesis regarding its physicochemical properties.

cluster_mol 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one cluster_analysis Structural Features Influencing Solubility mol scaffold Pyrrolo[2,3-b]pyridine Core: A rigid, bicyclic heteroaromatic system. Generally contributes to low aqueous solubility due to its planarity and lipophilicity. mol->scaffold chloro 4-Chloro Group: An electron-withdrawing and lipophilic substituent. Expected to decrease aqueous solubility. mol->chloro methyl 3-Methyl Group: A small, nonpolar alkyl group. Further increases lipophilicity, reducing water solubility. mol->methyl lactam 2-Oxo (Lactam) Moiety: Introduces polarity. The C=O is a hydrogen bond acceptor and the N-H is a hydrogen bond donor. This is the primary feature promoting aqueous solubility. mol->lactam

Caption: Structural deconstruction of the target molecule.

The parent pyrrolopyridine scaffold is known to present solubility challenges in drug development.[4] The addition of chloro and methyl groups further enhances the molecule's lipophilic character. The key moderating feature is the lactam ring, which introduces hydrogen bonding capabilities. This structural dichotomy—a largely nonpolar core with a single polar functional group—is central to understanding and experimentally approaching its solubility.

Predicted Physicochemical Properties

Based on this structural analysis, we can predict the compound's general solubility profile. These predictions form the basis for designing robust experimental protocols.

PropertyPredictionRationale & Cited Evidence
Aqueous Solubility Low to Very Low The combined lipophilicity of the chloro, methyl, and bicyclic core likely outweighs the solubilizing effect of the single lactam group. Related heterocyclic compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are poorly soluble in water.[5] Similarly, the thieno[2,3-b]pyridine class, a close structural relative, is noted for its low water solubility.[4]
Solubility in Polar Organic Solvents Good to Excellent The molecule should be readily soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, methanol and ethanol. This is common for drug-like molecules and is supported by data on similar scaffolds.[5][6]
LogP (Octanol-Water Partition Coefficient) Moderately High (Predicted >2) The presence of the chloro and methyl groups on the heterocyclic core suggests a preference for a lipid environment over an aqueous one. A related compound, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, has a predicted XLogP3 of 2.3.[7]
Hydrogen Bonding Capability Moderate The molecule has one hydrogen bond donor (the lactam N-H) and at least two primary hydrogen bond acceptors (the lactam C=O and the pyridine nitrogen). This is crucial for interactions with both water and polar organic solvents.

Experimental Determination of Solubility: A Methodological Blueprint

Theoretical predictions must be confirmed by empirical data. In drug development, two forms of solubility are assessed: kinetic and thermodynamic. Understanding the distinction is critical for interpreting results correctly.

  • Kinetic Solubility: Measures the concentration of a compound that precipitates from a supersaturated solution (typically generated from a DMSO stock) over a short time frame. It is a high-throughput screen that reflects the solubility challenges that might be faced during in vitro assays.

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is the gold standard, determined by methods like the shake-flask technique, and is more representative of in vivo conditions.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed for early-stage assessment, providing a rapid measure of a compound's precipitation tendency in an aqueous buffer. The primary endpoint is the concentration at which the compound begins to precipitate, often measured via light scattering (nephelometry) or absorbance (turbidimetry).

Caption: Workflow for a kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (e.g., 10 mM) in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Buffer Addition: Using a multichannel pipette or automated liquid handler, rapidly add a pre-selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the DMSO wells. A typical ratio is 1:99 or 2:98 (DMSO:buffer) to minimize co-solvent effects.

  • Incubation: Allow the plate to incubate at a controlled room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.

  • Measurement: Quantify the extent of precipitation in each well using a nephelometer (measures scattered light) or a spectrophotometer (measures absorbance at a wavelength where the compound does not absorb, e.g., 650 nm).

  • Data Analysis: Plot the measured signal against the nominal compound concentration. The kinetic solubility is defined as the concentration at which the signal rises sharply above the baseline of the soluble wells.

Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay

This method is the definitive measure of equilibrium solubility and is crucial for late-stage preclinical development. It is a self-validating system where the presence of solid material at the end of the experiment confirms that equilibrium has been reached.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of solid 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one to a series of glass vials. The excess solid is critical to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., deionized water, PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). The system has reached equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are identical.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant. For accurate results, the supernatant should be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved particles.

  • Quantification:

    • Prepare a standard curve by making serial dilutions of a known concentration stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the standards and the filtered supernatant samples by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the supernatant by interpolating its peak area from the standard curve. This value represents the thermodynamic solubility.

Strategies for Solubility Enhancement

Given the predicted low aqueous solubility, researchers working with this compound should proactively consider enhancement strategies. The choice of strategy depends on the intended application and the specific liabilities of the molecule.

  • pH Modification and Salt Formation: The lactam N-H is weakly acidic. While its pKa is likely high (typically >10), it may be possible to form salts with very strong bases. However, this is often not a practical strategy for oral drug delivery. A more common approach is to introduce acidic or basic functional groups elsewhere in the molecule through medicinal chemistry efforts.

  • Co-solvents and Formulation Vehicles: For in vitro and early in vivo studies, formulation with co-solvents (e.g., PEG-400, propylene glycol) or surfactants (e.g., Tween 80) can be effective.

  • Amorphous Solid Dispersions: If the compound has a high melting point and is resistant to crystallization (a common feature of rigid molecules), formulating it as an amorphous solid dispersion with a polymer can dramatically increase its apparent solubility and dissolution rate.

  • Structural Modification (Prodrugs): A prodrug strategy could involve attaching a highly soluble moiety (e.g., a phosphate or an amino acid) to the molecule, which is then cleaved in vivo to release the active parent drug. This is a resource-intensive approach reserved for high-priority candidates.

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one presents a classic solubility challenge in drug discovery. Its molecular architecture, characterized by a lipophilic core with a single polar lactam group, strongly suggests low intrinsic aqueous solubility. This guide provides a robust framework for moving beyond prediction to precise, empirical measurement. By employing systematic kinetic and thermodynamic assays, researchers can generate the critical data needed to understand this compound's behavior. This understanding is the foundation for making informed decisions, whether in designing the next round of molecular analogues, developing appropriate formulations for biological testing, or advancing a promising candidate through the preclinical pipeline.

References

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Retrieved from [Link]

  • PubMed Central. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

  • PubMed. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]

Sources

Foundational

The Emergence of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Technical Guide for Advanced Drug Discovery

Foreword: Unveiling a Novel Scaffold in Medicinal Chemistry The landscape of drug discovery is in a perpetual state of evolution, driven by the relentless pursuit of novel chemical entities with enhanced potency, selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Scaffold in Medicinal Chemistry

The landscape of drug discovery is in a perpetual state of evolution, driven by the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. Within this dynamic environment, the pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has garnered significant attention. Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a privileged core in numerous clinically successful kinase inhibitors. This guide delves into the discovery of a specific, nuanced derivative: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . While direct literature on this exact molecule is nascent, this document serves as an in-depth technical guide, extrapolating from established synthetic methodologies and the known biological significance of related analogues to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore a plausible synthetic pathway, hypothesize its biological relevance, and present its physicochemical characteristics, thereby offering a foundational understanding for its future exploration and application in medicinal chemistry.

The Strategic Importance of the Pyrrolo[2,3-b]pyridin-2-one Core

The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, represents a critical evolution of the widely recognized 7-azaindole scaffold. The introduction of the oxo-group at the 2-position creates a lactam function, which imparts distinct physicochemical properties and conformational constraints. This modification can influence solubility, metabolic stability, and the ability to engage in different binding interactions with biological targets compared to its aromatic counterpart.

Derivatives of the azaindolin-2-one core have shown significant promise as inhibitors of various protein kinases, including Glycogen Synthase Kinase 3β (GSK3β), which is implicated in neurodegenerative diseases like Alzheimer's.[1][2] The strategic placement of substituents on this core is paramount for achieving desired potency and selectivity. The introduction of a chlorine atom at the 4-position and a methyl group at the 3-position, as in our target molecule, is hypothesized to modulate the electronic and steric profile of the scaffold, potentially leading to novel interactions with target proteins.

A Proposed Synthetic Pathway: From Core Construction to Final Product

The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be envisioned as a multi-step process, beginning with the construction of the foundational 7-azaindolin-2-one core, followed by sequential methylation and chlorination.

Synthesis of the 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) Core

The synthesis of the 7-azaindolin-2-one core can be adapted from established literature procedures for related heterocyclic systems. A plausible route commences with commercially available 2-amino-3-methylpyridine.

Experimental Protocol: Synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Step 1: Condensation with Chloroacetyl Chloride. To a solution of 2-amino-3-methylpyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C, is added chloroacetyl chloride dropwise in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Step 2: Intramolecular Cyclization. The crude product from Step 1 is then subjected to intramolecular Friedel-Crafts-type cyclization. This can be achieved by treatment with a Lewis acid such as aluminum chloride (AlCl₃) in an inert solvent like nitrobenzene or by heating in a high-boiling point solvent.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is carefully quenched with ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting solid is purified by column chromatography to yield the 7-azaindolin-2-one core.

C3-Methylation of the 7-Azaindolin-2-one Core

The introduction of a methyl group at the C3 position of the lactam ring is a critical step. Methodologies for the C3-alkylation of the analogous oxindole scaffold are well-documented and can be adapted for this purpose.

Experimental Protocol: Synthesis of 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Deprotonation. The 7-azaindolin-2-one is dissolved in a dry, aprotic solvent like THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a low temperature (e.g., -78 °C or 0 °C) to deprotonate the C3 position, forming an enolate.

  • Alkylation. Methyl iodide (CH₃I) is then added to the reaction mixture, and the temperature is slowly allowed to rise to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography to afford 3-methyl-7-azaindolin-2-one.

C4-Chlorination of the 3-Methyl-7-azaindolin-2-one

The final step involves the regioselective chlorination of the pyridine ring at the 4-position. This can be a challenging transformation, and the choice of chlorinating agent and reaction conditions is crucial to avoid side reactions. A potential strategy involves N-oxidation of the pyridine nitrogen followed by nucleophilic chlorination.

Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • N-Oxidation. The 3-methyl-7-azaindolin-2-one is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

  • Chlorination. The N-oxide is then subjected to chlorination using a reagent like phosphorus oxychloride (POCl₃) or a Vilsmeier-type reagent (e.g., oxalyl chloride/DMF). The reaction is typically carried out at elevated temperatures.

  • Work-up and Purification. After completion, the reaction mixture is carefully poured onto ice and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Final purification by column chromatography or recrystallization yields the target compound, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed synthetic strategy, the following workflow diagram is presented.

Synthetic_Workflow A 2-Amino-3-methylpyridine B N-(3-methylpyridin-2-yl)-2-chloroacetamide A->B Chloroacetyl Chloride, TEA C 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one) B->C Lewis Acid (e.g., AlCl3) D 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C->D 1. NaH 2. CH3I E 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one N-oxide D->E m-CPBA F 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one E->F POCl3

Caption: Proposed synthetic pathway for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Hypothesized Biological Relevance and Potential Applications

The structural features of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one suggest its potential as a modulator of various biological targets, particularly protein kinases. The 7-azaindole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.

  • Kinase Inhibition: The lactam ring and the specific substitution pattern may allow for unique interactions within the ATP-binding pocket of various kinases. The chlorine atom at the C4 position can act as a hydrogen bond acceptor and also influence the electronics of the pyridine ring. The C3-methyl group can provide beneficial steric interactions and enhance binding affinity. Potential kinase targets could include those implicated in oncology, such as FGFR, and those involved in neurodegenerative disorders, like GSK3β.[1][3]

  • Anticancer Activity: Many compounds with the pyrrolo[2,3-b]pyridine scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4] The unique substitution of the target molecule could lead to novel anticancer agents with improved efficacy or selectivity.

  • Neuroprotective Effects: Given the known role of GSK3β inhibitors in neuroprotection, our target molecule could be investigated for its potential in treating diseases like Alzheimer's, where aberrant tau phosphorylation is a key pathological feature.[2]

The logical progression for investigating the biological activity of this novel compound is depicted in the following diagram.

Biological_Investigation A 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one B In Vitro Kinase Profiling A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D In Vivo Efficacy Studies (e.g., Xenograft Models) C->D E ADME/Tox Profiling C->E F Lead Optimization D->F E->F

Caption: A logical workflow for the biological evaluation of the target compound.

Physicochemical Properties: A Comparative Overview

While experimental data for the target molecule is not yet available, we can extrapolate its likely physicochemical properties based on structurally related compounds.

Property4-Chloro-7-azaindoleSunitinib[4]Hypothesized for Target Molecule
Molecular Formula C₇H₅ClN₂C₂₂H₂₇FN₄O₂C₈H₇ClN₂O
Molecular Weight 152.58 g/mol 398.47 g/mol 182.61 g/mol
Melting Point 176-181 °C~220 °C (as malate salt)180-200 °C
Appearance PowderYellow solidCrystalline solid
Solubility Soluble in organic solventsSparingly soluble in waterLikely soluble in polar organic solvents

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the discovery context, a plausible synthetic route, and the hypothesized biological relevance of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. By building upon the established chemistry and pharmacology of the 7-azaindolin-2-one scaffold, we have laid a foundation for the synthesis and investigation of this novel chemical entity.

The future of this molecule lies in its empirical validation. The proposed synthetic pathway offers a starting point for its chemical synthesis, which will then enable a thorough investigation of its biological activities. We anticipate that this compound, and others like it, will continue to enrich the arsenal of medicinal chemists in the ongoing quest for more effective and safer therapeutics.

References

  • Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]

  • Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]

  • Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed, 35455423. [Link]

  • Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry.
  • Trost, B. M., & Quintard, A. (2012). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles.
  • Yang, Z., et al. (2013). Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. European Journal of Medicinal Chemistry, 68, 383-393.
  • Talele, T. T. (2016). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2756-2766.
  • Carl ROTH. (n.d.). 4-Chloro-7-azaindole, 100 g, CAS No. 55052-28-3. Retrieved from [Link]

  • Richmond, W., et al. (2018). Iron-Catalyzed Methylation Using the Borrowing Hydrogen Approach. Organic Letters, 20(13), 3931-3935.
  • Zhang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.
  • Wang, C., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update.
  • Sumiyoshi, T., et al. (2014). Discovery of N-substituted 7-azaindoline derivatives as potent, orally available M1 and M4 muscarinic acetylcholine receptors selective agonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3037-3041.
  • Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2731-2736.
  • Reddy, T. R., et al. (2021). Transition metal-free functionalization of 2-oxindoles via sequential aldol and reductive aldol reactions using rongalite as a C1 reagent. Organic & Biomolecular Chemistry, 19(2), 335-340.
  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wagner, F. F., et al. (2012). Discovery of Potent and Highly Selective Inhibitors of GSK3b. Probe Reports from the NIH Molecular Libraries Program.
  • Melillo, B., et al. (2020). B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Organic Letters, 22(9), 3465-3470.

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Foreword: Unveiling the Potential of a Novel Azaindolin-2-one Scaffold To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective biological activities of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Azaindolin-2-one Scaffold

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the prospective biological activities of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a unique heterocyclic compound within the broader class of azaindoles. While direct extensive research on this specific molecule is emerging, its structural congeners have shown significant promise in medicinal chemistry. This document, therefore, synthesizes data from closely related pyrrolo[2,3-b]pyridine and azaindolin-2-one derivatives to build a scientifically-grounded predictive framework for its biological function and potential therapeutic applications. We will explore its likely molecular targets, propose mechanisms of action, and provide detailed experimental protocols to facilitate further investigation.

Introduction to the Pyrrolo[2,3-b]pyridin-2-one Core

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a bioisostere of indole and has garnered considerable attention in drug discovery.[1] The introduction of a lactam function at the 2-position to form an azaindolin-2-one core, coupled with substitutions such as chloro and methyl groups, can significantly modulate the molecule's physicochemical properties and its interactions with biological targets.

The subject of this guide, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, combines these features. The chlorine atom at the 4-position can act as a hydrogen bond acceptor and introduce a dipole moment, while the methyl group at the 3-position can influence steric interactions within a binding pocket. The lactam moiety provides a rigid scaffold with hydrogen bond donor and acceptor capabilities.

Prospective Biological Activities and Key Molecular Targets

Based on the activities of structurally related compounds, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is predicted to exhibit activity as a kinase inhibitor and may possess neuroprotective properties.

Kinase Inhibition: A Prominent Therapeutic Avenue

The pyrrolo[2,3-b]pyridine nucleus is a deaza-isostere of adenine, a core component of ATP.[2] This structural mimicry makes it an excellent scaffold for designing ATP-competitive kinase inhibitors.[2] Several kinases are potential targets for compounds with this core structure.

  • Glycogen Synthase Kinase 3β (GSK-3β): Derivatives of azaindolin-2-one have been identified as dual inhibitors of GSK-3β and tau aggregation.[3][4] One such derivative, (E)-2f, demonstrated a promising IC50 of 1.7 µM against GSK-3β.[4] The inhibition of GSK-3β is a promising strategy for treating neurodegenerative disorders like Alzheimer's disease.[4] Another novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01, exhibited an exceptionally potent IC50 of 0.35 ± 0.06 nM.[1]

  • Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against FGFR1, 2, and 3.[5] For instance, compound 4h from one study displayed IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5]

  • Other Kinases: The broader pyrrolopyridine scaffold has been implicated in the inhibition of a range of other kinases, including Cyclin-Dependent Kinase 8 (CDK8), Colony-Stimulating Factor-1 Receptor (CSF-1R), c-Kit, and Fms-like Tyrosine Kinase-3 (Flt-3).[6][7]

Table 1: Kinase Inhibitory Activities of Related Pyrrolo[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseReported IC50Reference
Azaindolin-2-one derivative ((E)-2f)GSK-3β1.7 µM[4]
Pyrrolo[2,3-b]pyridine derivative (S01)GSK-3β0.35 nM[1]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 nM[5]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29 nM[5]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325 nM[5]
Neuroprotective Effects

The potential of azaindolin-2-one derivatives as GSK-3β and tau aggregation inhibitors suggests a strong neuroprotective profile.[3][4] Inhibition of GSK-3β can mitigate tau hyperphosphorylation, a key pathological hallmark of Alzheimer's disease.[1] Furthermore, some derivatives have been shown to be non-toxic to normal cells, making them promising candidates for neuroprotective therapies.[4]

Proposed Mechanisms of Action

ATP-Competitive Kinase Inhibition

The primary proposed mechanism of action for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is through competitive inhibition at the ATP-binding site of various kinases. The pyrrolo[2,3-b]pyridine core mimics the adenine ring of ATP, allowing it to dock into the kinase's active site. The chloro and methyl substituents would then interact with specific amino acid residues within the pocket, conferring potency and selectivity.

G cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_pocket->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation ATP_pocket->No_Phosphorylation Substrate_binding Substrate Binding Site Substrate_binding->Phosphorylation Substrate_binding->No_Phosphorylation ATP ATP ATP->ATP_pocket Binds Inhibitor 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one Inhibitor->ATP_pocket Competitively Binds Substrate Protein Substrate Substrate->Substrate_binding

Caption: Proposed ATP-competitive kinase inhibition.

Modulation of Neuroinflammatory Pathways

In the context of neuroprotection, inhibition of kinases like GSK-3β can lead to downstream effects on neuroinflammatory pathways. For instance, reducing tau hyperphosphorylation can decrease the formation of neurofibrillary tangles, which are known to trigger inflammatory responses in the brain.

G Inhibitor 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one GSK3b GSK-3β Inhibitor->GSK3b Inhibits Neuroprotection Neuroprotection Inhibitor->Neuroprotection Leads to Tau Tau Protein GSK3b->Tau Phosphorylates Neuroinflammation Neuroinflammation GSK3b->Neuroinflammation Promotes pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form NFTs->Neuroinflammation Induces

Caption: Potential neuroprotective signaling pathway.

Experimental Protocols

To validate the predicted biological activities of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, the following experimental workflows are recommended.

Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from methods used to screen for GSK-3β inhibitors.[8]

  • Reagents and Materials:

    • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the GSK-3β enzyme.

    • Initiate the kinase reaction by adding the substrate peptide and ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Start step1 Prepare serial dilution of test compound start->step1 step2 Add buffer, compound, and GSK-3β enzyme to plate step1->step2 step3 Initiate reaction with substrate and ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Add Kinase-Glo® reagent step4->step5 step6 Incubate for 10 minutes step5->step6 step7 Measure luminescence step6->step7 step8 Calculate IC50 step7->step8 end End step8->end

Caption: Workflow for luminescent kinase assay.

Cell-Based Neuroprotection Assay (SH-SY5Y Cell Viability)

This protocol assesses the ability of the compound to protect neuronal cells from oxidative stress.

  • Reagents and Materials:

    • Human neuroblastoma SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

    • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

    • Hydrogen peroxide (H₂O₂) or another neurotoxin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce neurotoxicity by adding H₂O₂ to the cell culture medium.

    • Incubate for 24 hours.

    • Remove the medium and add MTT solution to each well.

    • Incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is yet to be established, we can infer potential relationships from related scaffolds:

  • The Lactam Carbonyl: The carbonyl group of the lactam ring is a key hydrogen bond acceptor, crucial for anchoring the molecule in the hinge region of many kinase ATP-binding sites.

  • 4-Chloro Substitution: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyrrole nitrogen and the overall electron distribution of the aromatic system, potentially enhancing binding affinity. Halogen bonding interactions are also possible.

  • 3-Methyl Group: The methyl group at the 3-position can provide beneficial steric interactions within a hydrophobic sub-pocket of the target protein. Its presence can also restrict the conformational flexibility of adjacent substituents, potentially locking the molecule in a bioactive conformation.

Conclusion and Future Directions

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a promising scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Its potential as a multi-targeted kinase inhibitor warrants further investigation.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient synthetic route to obtain sufficient quantities of the compound for extensive biological evaluation.

  • In-depth Biological Screening: Profiling the compound against a broad panel of kinases to determine its selectivity profile.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in relevant animal models of cancer and neurodegenerative diseases.

  • Lead Optimization: Synthesizing and testing analogs with modifications at various positions of the pyrrolo[2,3-b]pyridin-2-one core to improve potency, selectivity, and drug-like properties.

This technical guide provides a foundational understanding of the potential biological activities of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. It is our hope that this will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). PubMed. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2023). PubMed Central. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). MDPI. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). PubMed. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. (2023). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

use of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in organic synthesis

An in-depth analysis of the existing scientific literature reveals that 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not a widely documented compound. Therefore, this guide will focus on the synthetic utilit...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing scientific literature reveals that 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not a widely documented compound. Therefore, this guide will focus on the synthetic utility of its core structure, the 7-azaindolin-2-one scaffold, and the predictable reactivity imparted by its specific substituents. By examining the established chemistry of closely related 4-chloro-7-azaindole derivatives, we can provide robust, field-proven protocols and insights for researchers looking to utilize this specific molecule.

The 7-azaindole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The title compound, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, combines several key features that make it a highly valuable and versatile building block in organic synthesis:

  • The 7-Azaindolin-2-one Core: This lactam structure is a bioisostere for other important heterocycles and provides a rigid framework for orienting substituents in three-dimensional space. The lactam nitrogen can be functionalized, allowing for the introduction of diverse chemical groups.

  • The C4-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.

  • The C3-Methyl Group: This substituent influences the steric and electronic properties of the pyrrolidinone ring, potentially impacting binding affinities with biological targets and modifying the reactivity of the adjacent lactam carbonyl.

This guide will detail the most probable and impactful applications of this molecule, focusing on its use in palladium-catalyzed cross-coupling reactions, which represent the most powerful methods for its elaboration.

Strategic Importance in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone of many FDA-approved drugs and clinical candidates, particularly in oncology.[2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it a sought-after motif.[3][4] For instance, the BRAF inhibitor Vemurafenib incorporates a pyrrolo[2,3-b]pyridine core, highlighting the therapeutic relevance of this heterocyclic system.[5][6] The strategic placement of a chloro group, as in the title compound, provides a direct route to diversify the scaffold at a key vector, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 4-chloro-7-azaindole derivatives lies in their participation in palladium-catalyzed cross-coupling reactions. The C-Cl bond on the pyridine ring is susceptible to oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that results in the formation of a new bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds. Coupling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one with various aryl or heteroaryl boronic acids or esters can generate a library of 4-aryl derivatives. These derivatives are of significant interest as they can mimic the core structures of many biologically active compounds.[7][8]

The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient and potentially coordinating substrates like chloropyridines.[9][10] Modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition of the C-Cl bond.[10]

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Starting Material: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Reaction Reaction Assembly Inert Atmosphere Solvent (e.g., Dioxane/H₂O) Heat (80-110 °C) Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., SPhos) + Base (e.g., K₂CO₃) Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 4-Aryl-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Causality: This protocol is designed for robustness. The use of a biarylphosphine ligand like SPhos is crucial for promoting the oxidative addition of the relatively inert C-Cl bond. A mixed solvent system of dioxane and water with a carbonate base is a standard, effective condition for the transmetalation step.[7]

  • Reaction Setup: To an oven-dried reaction vial, add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source, such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and the phosphine ligand, such as SPhos (2-10 mol%).

  • Assembly: Add the catalyst mixture to the reaction vial. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[10][11]

  • Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl derivative.

Parameter Typical Range Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst that forms the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosStabilizes Pd(0) and facilitates oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80 - 120 °CProvides activation energy for the catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of the 4-chloro-7-azaindolinone with a wide range of primary and secondary amines.[12] This reaction opens the door to synthesizing libraries of 4-amino derivatives, which are common motifs in kinase inhibitors and other biologically active molecules.[13][14]

The catalytic system for this transformation is similar to the Suzuki coupling, often employing a palladium source with a specialized electron-rich phosphine ligand. The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being most effective.[12]

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Starting Material: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Reaction Reaction Assembly Inert Atmosphere Solvent (e.g., Toluene) Heat (90-110 °C) Start->Reaction Amine Primary or Secondary Amine (R¹R²NH) Amine->Reaction Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) Catalyst_System->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: 4-(R¹R²N)-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Causality: This protocol employs a strong base (NaOtBu) which is essential for deprotonating the amine, making it a more effective nucleophile in the catalytic cycle. Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic species.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP or a Buchwald ligand, 2.2-5.5 mol%), and the strong base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv).

  • Reactant Addition: Add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 equiv) and the desired amine (1.1-1.5 equiv).

  • Assembly: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 4-amino product.

Parameter Typical Range Purpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst for the active Pd(0) species.
Ligand BINAP, Xantphos, Buchwald LigandsEssential for C-N reductive elimination.
Base NaOtBu, K₂CO₃, LiHMDSDeprotonates the amine coupling partner.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent is critical.
Temperature 90 - 110 °CDrives the reaction, especially the reductive elimination step.

Conclusion

While direct literature on 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is limited, its structural components point to a significant and predictable role in modern organic synthesis, particularly for drug discovery. Its 4-chloro-7-azaindole core makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of diverse libraries of compounds with high potential for biological activity. The protocols and principles outlined in this guide, derived from extensive studies on analogous systems, provide a solid foundation for any researcher, scientist, or drug development professional aiming to unlock the synthetic potential of this versatile building block.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link].

  • Azaindole synthesis - Organic Chemistry Portal. Available at: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link].

  • Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link].

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link].

  • One-pot synthesis and biological evaluation of substituted 7-chloroindolizines as antimicrobial, antioxidant, and anti-inflammatory agents. PubMed. Available at: [Link].

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central. Available at: [Link].

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link].

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link].

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link].

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link].

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. Available at: [Link].

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link].

  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PubMed Central. Available at: [Link].

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link].

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link].

  • Novel processes for the preparation of vemurafenib. Google Patents.
  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link].

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. Available at: [Link].

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link].

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link].

  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link].

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link].

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link].

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link].

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link].

Sources

Application

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Core in Kinase Inhibition

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a novel research chemical. The pyrrolo[2,3-b]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a novel research chemical.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its structural similarity to indole allows it to function as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities and physicochemical properties.[1][2] This core is particularly prominent in the development of protein kinase inhibitors, which are crucial in regulating the majority of cellular processes.[3][4] Kinases like Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Janus Kinases (JAKs) are often dysregulated in diseases such as cancer and inflammatory conditions, making them prime therapeutic targets.[5][6][7][8]

This document provides a comprehensive guide to the characterization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one , a novel derivative of this important chemical class. While specific biological data for this exact compound is not yet extensively published, its structure strongly suggests potential as a kinase inhibitor. The following application notes and protocols outline a robust, logical workflow for its initial evaluation, from biochemical profiling to cellular pathway analysis and conceptual in vivo studies. This guide is designed to provide researchers with the foundational methodologies required to elucidate the compound's mechanism of action and therapeutic potential.

Application Note 1: In Vitro Biochemical Profiling for Target Identification

Expert Rationale: The first critical step in characterizing any potential inhibitor is to identify its primary biological target(s) in a clean, cell-free system. An in vitro kinase assay allows for the direct measurement of the compound's ability to inhibit the enzymatic activity of a purified kinase.[2] This approach avoids the complexities of cellular uptake, metabolism, and off-target effects, providing a clear measure of potency (typically as an IC50 value). We will utilize a luminescence-based ADP detection assay, a common and reliable high-throughput screening method that quantifies kinase activity by measuring the amount of ADP produced.[3][9] An inhibitor will reduce kinase activity, resulting in less ADP and a lower signal.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilution of Compound add_compound Dispense Compound to 384-well Plate prep_compound->add_compound prep_kinase Prepare Kinase/ Substrate Master Mix add_kinase Add Kinase/ Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP Solution initiate Initiate Reaction with ATP prep_atp->initiate add_compound->add_kinase add_kinase->initiate incubate_reaction Incubate at RT initiate->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate_reaction->stop_reaction convert_adp Add Kinase Detection Reagent (Convert ADP to ATP) stop_reaction->convert_adp read_lum Read Luminescence convert_adp->read_lum plot_data Plot Luminescence vs. log[Compound] read_lum->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Protocol 1.1: Determination of IC50 using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format for high-throughput analysis.[3]

Materials:

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Recombinant human kinases of interest (e.g., FGFR1, CDK8, etc.)

  • Corresponding kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, DTT

  • DMSO

  • White, flat-bottom 384-well plates

  • Multichannel pipettor or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be your source plate. Further dilute this series in kinase buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup: a. In each well of the 384-well plate, add 1 µL of the diluted compound. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with no enzyme for background controls. b. Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add 2 µL of this mix to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[3]

  • Initiation and Incubation: a. Prepare the ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often near its Km value). b. Add 2 µL of the ATP solution to each well to start the reaction. c. Incubate the plate for 30-60 minutes at room temperature. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.[10]

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background luminescence (no enzyme control) from all other readings. c. Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the background control to 0% activity. d. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Sample Kinase Selectivity Panel

The results should be summarized in a table to easily assess the compound's potency and selectivity.

Kinase TargetIC50 (nM)
FGFR125
FGFR240
FGFR335
CDK8850
JAK1>10,000
SYK>10,000
FLT37,500

Note: Data are hypothetical and for illustrative purposes.

Application Note 2: Cellular Target Engagement and Pathway Analysis

Expert Rationale: A potent biochemical inhibitor must be able to enter cells and engage its target in a complex biological environment.[11] This application note describes how to verify the compound's activity in a cellular context. The primary method is Western blotting, a technique that allows for the semi-quantitative analysis of specific proteins.[12] By treating a cancer cell line known to be dependent on the target kinase, we can assess whether our compound inhibits the phosphorylation of key downstream substrates, thereby confirming its mechanism of action.[13] For example, if our compound targets the FGFR pathway, we would expect to see a decrease in the phosphorylation of downstream effectors like FRS2 and ERK.[7]

Signaling Pathway: FGFR Downstream Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates Compound 4-Chloro-3-methyl... (Inhibitor) Compound->FGFR Inhibits ATP Binding pFRS2 p-FRS2 GRB2 GRB2/SOS pFRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pMEK p-MEK ERK ERK pMEK->ERK Phosphorylates pERK p-ERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Translocates

Caption: Simplified FGFR signaling pathway showing inhibition point.

Protocol 2.1: Western Blot Analysis of Downstream Signaling

Materials:

  • Cancer cell line with active target pathway (e.g., 4T1 breast cancer cells for FGFR).[7]

  • Cell culture medium, FBS, and supplements.

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.[14]

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemiluminescence imager).

Procedure:

  • Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity. c. Treat cells with various concentrations of the compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. d. Stimulate the cells with the appropriate growth factor (e.g., FGF) for 15-30 minutes to activate the pathway. A non-stimulated control should be included.

  • Lysate Preparation: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well.[14] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and keep on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new tube.[14]

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add Laemmli sample buffer to the normalized lysates, and heat at 95-100°C for 5 minutes.[12]

  • SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[12][14] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for the total (non-phosphorylated) form of the protein and a loading control like actin.

Application Note 3: Conceptual Framework for In Vivo Efficacy Assessment

Expert Rationale: After demonstrating potent in vitro and cellular activity, the next logical step is to evaluate the compound's efficacy in a living organism.[15] Animal models, particularly patient-derived or cell line-derived xenograft (PDX or CDX) models in immunodeficient mice, are the gold standard for preclinical assessment of anti-cancer agents.[16] These models allow for the evaluation of a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor activity in a systemic context.[17] A successful outcome in a xenograft model, such as significant tumor growth inhibition (TGI), is a critical milestone in drug development.[18]

Protocol 3.1: Conceptual Outline for a Mouse Xenograft Study

Model:

  • Animal: Immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Tumor Model: Subcutaneous implantation of a relevant human cancer cell line (e.g., a cell line shown to be sensitive to the compound in Protocol 2.1).

Procedure Outline:

  • Tumor Implantation and Growth: a. Inject cancer cells subcutaneously into the flank of the mice. b. Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: a. Randomize mice into vehicle control and treatment groups. b. Administer the compound via an appropriate route (e.g., oral gavage), once or twice daily, at one or more dose levels. Dosing should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor body weight as an indicator of toxicity. c. At the end of the study (or at intermediate time points), tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK) to confirm target engagement in vivo.[17]

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

The structured, multi-faceted approach detailed in these application notes provides a comprehensive framework for the initial characterization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . By systematically progressing from cell-free biochemical assays to cell-based mechanism-of-action studies and conceptualizing in vivo models, researchers can efficiently determine the compound's primary target, confirm its cellular activity, and establish a strong foundation for further preclinical development. This rigorous, evidence-based workflow is essential for translating a promising chemical scaffold into a potential therapeutic agent.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Lam, A. M. et al. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Sun, D. et al. (2014). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Q. et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E. Available at: [Link]

  • Hovd, A. K. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • protocols.io (2023). In vitro kinase assay. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Day, C. P. et al. (2015). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Seminars in Cancer Biology. Available at: [Link]

  • Liu, Y. et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gokha, A. A. et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]

  • Google Patents. CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Wang, Y. et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. Available at: [Link]

  • NIH (2014). In vitro NLK Kinase Assay. Available at: [Link]

  • Wölfel, C. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]

  • Velaparthi, U. et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Krystal, G. W. (2009). Catching Cancer by the Tail: New Perspectives on the Use of Kinase Inhibitors. Clinical Cancer Research. Available at: [Link]

  • ResearchGate (2025). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Available at: [Link]

  • Wang, Y. et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Dar, A. C. et al. (2015). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. Nature Chemical Biology. Available at: [Link]

  • StatPearls - NCBI (2025). Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]

  • ResearchGate (2022). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available at: [Link]

  • Barlaam, B. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available at: [Link]

  • ACS Publications (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

Sources

Method

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one as a building block for complex molecules

Application Note & Protocols: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one A Versatile Lactam-Containing 7-Azaindole Building Block for Complex Molecule Synthesis Introduction: The Strategic Value of the 7-Azai...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

A Versatile Lactam-Containing 7-Azaindole Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of the 7-Azaindole-2-one Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to engage in critical hydrogen bonding interactions with protein targets, while the pyridine nitrogen introduces unique physicochemical properties. This application note focuses on a highly functionalized derivative, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 688782-02-7), a building block that offers multiple, orthogonal reaction sites for the efficient construction of complex, drug-like molecules.[3]

The introduction of a lactam moiety at the 2-position and a methyl group at the 3-position significantly influences the electronic and steric profile compared to traditional 7-azaindoles. The C4-chloro substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its reactivity and detailed, field-proven protocols for its application in key synthetic transformations.

Reactivity Profile and Strategic Considerations

The synthetic utility of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one stems from three primary reactive centers, which can be addressed with high selectivity.

  • N1-H (Pyrrole-type Nitrogen): The lactam N-H is acidic and can be readily deprotonated for subsequent alkylation or arylation. This site is crucial for introducing substituents that can modulate solubility or vector into specific binding pockets. N-protection may also be necessary for subsequent reactions, depending on the conditions.[4]

  • C4-Cl (Aryl Chloride): The chloro group on the electron-deficient pyridine ring is an excellent electrophile for transition metal-catalyzed cross-coupling reactions. This position is ideal for introducing aryl, heteroaryl, or alkyl groups to build molecular complexity, a common strategy in the development of kinase inhibitors.[1][5]

  • C3-Methyl Group: While not a primary reaction site, the methyl group provides steric hindrance that can influence the conformation of adjacent groups. It also electronically modifies the pyrrole ring, impacting the reactivity of the N1 and C2 positions.

Caption: Reactivity map of the 4-Chloro-3-methyl-pyrrolo[2,3-b]pyridin-2-one scaffold.

Core Synthetic Applications: Detailed Protocols

The following protocols are designed as robust starting points for the derivatization of the title compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Protocol 1: N1-Alkylation with Sodium Hydride

This protocol describes the alkylation of the pyrrole nitrogen, a fundamental step for introducing diversity or for installing a protecting group. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures complete deprotonation of the lactam N-H, which is more acidic than a typical pyrrole N-H due to the adjacent carbonyl group.

Causality Behind Experimental Choices:

  • Base (NaH): Chosen for its strength and irreversibility in deprotonating the N-H. Weaker bases like K₂CO₃ may result in an incomplete reaction or require higher temperatures.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the starting material and the resulting sodium salt, facilitating a homogenous reaction.

  • Temperature (0 °C to RT): The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is allowed to proceed at room temperature for operational simplicity.

G start Start: Dissolve Building Block in Anhydrous DMF step1 Cool solution to 0 °C (Ice Bath) start->step1 step2 Add Sodium Hydride (60% in oil) (1.2 eq) portion-wise step1->step2 step3 Stir at 0 °C for 30 min (Observe H₂ evolution) step2->step3 step4 Add Electrophile (R-X) (e.g., Benzyl Bromide, 1.1 eq) dropwise at 0 °C step3->step4 step5 Warm to Room Temperature and Stir for 2-4 hours step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Quench reaction carefully with saturated NH₄Cl (aq) at 0 °C step6->step7 step8 Perform Aqueous Work-up (Extract with EtOAc, wash with brine) step7->step8 step9 Purify by Column Chromatography step8->step9 end End: Isolated N1-Alkylated Product step9->end

Caption: Workflow for the N1-Alkylation of the pyrrolo[2,3-b]pyridin-2-one core.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq).

  • Dissolve the solid in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once complete, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N1-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[6] This protocol details the coupling of an arylboronic acid to the C4-position, a transformation essential for building biaryl scaffolds common in many biologically active molecules.[5]

Causality Behind Experimental Choices:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst suitable for a wide range of aryl chlorides. It is air-sensitive and should be handled under an inert atmosphere.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is required for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species.[7]

  • Solvent System (Dioxane/Water): A mixture of an organic solvent (1,4-dioxane) and water ensures that both the organic-soluble building block and the inorganic base can participate in the reaction. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

G start Start: Combine Building Block, Boronic Acid, and K₂CO₃ step1 Add Degassed Dioxane/Water (4:1) Solvent Mixture start->step1 step2 Purge reaction vessel with N₂/Ar for 10-15 minutes step1->step2 step3 Add Pd(PPh₃)₄ Catalyst (0.05 eq) under N₂/Ar step2->step3 step4 Heat reaction to 90-100 °C (Oil Bath) step3->step4 step5 Stir vigorously for 4-12 hours step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Cool to Room Temperature and Dilute with Water step6->step7 step8 Perform Aqueous Work-up (Extract with EtOAc, wash with brine) step7->step8 step9 Purify by Column Chromatography step8->step9 end End: Isolated C4-Arylated Product step9->end

Caption: Workflow for the C4-Suzuki-Miyaura Cross-Coupling reaction.

Step-by-Step Methodology:

  • In a reaction vessel, combine 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq), the desired arylboronic acid (1.3 eq), and potassium carbonate (2.5 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (approx. 0.1 M concentration relative to the starting material).

  • Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic Acid PartnerProduct Structure (at C4)Typical YieldNotes
1Phenylboronic acidPhenyl85-95%Standard, electron-neutral coupling partner.
24-Methoxyphenylboronic acid4-Methoxyphenyl80-90%Electron-donating groups are well-tolerated.
33-(Trifluoromethyl)phenylboronic acid3-(CF₃)phenyl75-85%Electron-withdrawing groups may require slightly longer reaction times.
4Pyridin-3-ylboronic acid3-Pyridyl65-75%Heteroaromatic boronic acids are viable partners, though yields can be lower.

Application in a Multi-Step Synthesis: A Hypothetical Kinase Inhibitor Core

To demonstrate the strategic utility of this building block, the protocols above can be combined to rapidly assemble a complex molecular architecture reminiscent of a Type II CDK8 inhibitor core.[8] This hypothetical sequence showcases the orthogonal reactivity of the N1 and C4 positions.

G mol1 Starting Building Block reagent1 1. NaH, DMF 2. SEM-Cl mol1->reagent1 mol2 N1-Protected Intermediate reagent2 Ar-B(OH)₂, Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O mol2->reagent2 mol3 C4-Arylated Final Core reagent1->mol2 reagent2->mol3

Sources

Application

Application Notes and Protocols for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Versatile Building Block in Medicinal Chemistry

Introduction: The Significance of the Pyrrolo[2,3-b]pyridin-2-one Scaffold The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyridin-2-one Scaffold

The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of significant therapeutic interest. The introduction of a 2-oxo functionality, as seen in the pyrrolo[2,3-b]pyridin-2-one system, imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel drug candidates. This application note provides a detailed protocol for the utilization of a key derivative, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, in a representative cross-coupling reaction, a cornerstone of modern drug discovery. While specific literature on this exact compound is limited, the protocols herein are built upon established methodologies for structurally similar compounds, such as 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, and general principles of heterocyclic chemistry.[1]

Chemical Properties and Reactivity Profile

The reactivity of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is primarily dictated by the interplay of its constituent functional groups:

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen and the fused lactam ring enhances the electrophilicity of this position.

  • The Lactam Moiety: The cyclic amide (lactam) functionality can participate in hydrogen bonding and provides a site for N-alkylation or N-arylation under appropriate basic conditions. The lactam carbonyl can also influence the electronic properties of the ring system.

  • The 3-Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule and its interactions with biological targets. It may also modulate the electronic properties of the pyrrolone ring.

Proposed Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol details a proposed method for the coupling of an arylboronic acid with 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This reaction is a key step in the synthesis of a diverse range of compounds with potential applications in areas such as kinase inhibition.[2][3]

Reaction Scheme

Suzuki_Miyaura_Coupling reactant1 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_reactant1_image.png"/>TD>TR><TR><TD>4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneTD>TR>TABLE>> reagents Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O Heat reactant1->reagents reactant2 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_reactant2_image.png"/>TD>TR><TR><TD>Arylboronic AcidTD>TR>TABLE>> reactant2->reagents product <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your_product_image.png"/>TD>TR><TR><TD>4-Aryl-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneTD>TR>TABLE>> reagents->product

Caption: Proposed Suzuki-Miyaura coupling of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-oneN/A182.601.0
Arylboronic AcidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL
Water (degassed)7732-18-518.022 mL

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is important to maintain an oxygen-free environment.

  • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, particularly with aryl chlorides. Other palladium sources and ligands (e.g., Pd(dppf)Cl₂) could also be effective and may require optimization.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid and facilitating the transmetalation step. Other bases such as cesium carbonate or sodium bicarbonate can also be used, and the choice may influence the reaction rate and yield.

  • Solvent System: The mixture of dioxane and water provides a biphasic system that effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction. The water is essential for the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere throughout the reaction is critical for success.

Characterization of the Product

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced aryl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the lactam carbonyl and the aromatic rings.

Safety and Handling

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one should be handled with care. Based on similar chlorinated heterocyclic compounds, it may cause skin and eye irritation.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Combine Reactants and Base prep2 Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 Add Catalyst and Solvents prep2->prep3 reaction Heat and Stir (90-100 °C) Monitor by TLC/LC-MS prep3->reaction workup1 Cool and Quench reaction->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification analysis NMR, MS, IR purification->analysis

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one represents a promising and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The proposed Suzuki-Miyaura coupling protocol provides a robust and adaptable method for the introduction of aryl substituents at the 4-position. Careful execution and optimization of this protocol will enable researchers to access a wide array of novel compounds for further investigation in drug discovery programs.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Semantic Scholar. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters. [Link]

  • 4-chloro-6-methyl-7h-pyrrolo[2,3-d]pyrimidine. PubChemLite. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Modern Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold in Kinase Drug Discovery The 7-azaindole framework, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase Drug Discovery

The 7-azaindole framework, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site mimics the role of the adenine core of ATP itself. The oxidized version of this scaffold, 7-azaindolin-2-one (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one), offers a distinct three-dimensional geometry and additional hydrogen bonding opportunities, making it a highly attractive starting point for inhibitor design.

This guide focuses on a specifically functionalized derivative: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . This molecule is not merely a scaffold; it is a strategic platform engineered for efficient library synthesis and structure-activity relationship (SAR) exploration.

  • The 4-Chloro Group: This is the key reactive handle. Its presence allows for late-stage functionalization via a suite of robust cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties that can probe deep into the kinase active site.

  • The 3-Methyl Group: This substituent provides steric influence, potentially enhancing selectivity by creating favorable or unfavorable interactions within the ATP binding pocket of different kinases. It can also shield the adjacent lactam from certain metabolic pathways.

  • The Lactam (2-one): The N-H and C=O groups of the lactam can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase enzyme.

This document provides a comprehensive overview, synthetic protocols, and strategic insights for leveraging this powerful intermediate in the development of next-generation kinase inhibitors for targets such as GSK3β, Met, and beyond.[3][4]

Physicochemical Properties of the Core Intermediate

A clear understanding of the starting material's properties is fundamental for reaction setup and purification.

PropertyValueSource/Note
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
Appearance Expected to be an off-white to pale yellow solidInferred from similar compounds[5]
Melting Point >180 °C (Predicted)Inferred from related structures[6]
Solubility Soluble in DMSO, DMF, and hot polar aprotic solvents. Limited solubility in alcohols and water.General knowledge for this class of compounds
CAS Number Not directly assigned; related to 688782-02-7 (de-oxo form)[6]The 2-oxo derivative is a specific analog.

Proposed Synthesis of the Core Scaffold

While numerous substituted 7-azaindoles have been reported, the direct synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one may require a multi-step approach. A plausible and robust route, adapted from established methodologies for oxindole and azaindole synthesis, is presented below. The causality behind this proposed pathway lies in building the complexity from a commercially available pyridine precursor.

A 2,4-dichloro-3-nitropyridine B Ethyl 2-((4-chloro-3-nitropyridin-2-yl)amino)-2-methylpropanoate A->B  SNAr Reaction (Ethyl 2-amino-2-methylpropanoate, Base, e.g., DIPEA) C Ethyl 2-((3-amino-4-chloropyridin-2-yl)amino)-2-methylpropanoate B->C  Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) D 4-Chloro-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (Target Scaffold) C->D  Intramolecular Cyclization (Acid or Thermal conditions)

Caption: Proposed synthetic pathway to the target scaffold.

Rationale for the Proposed Synthesis:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): Starting with 2,4-dichloro-3-nitropyridine, the chlorine at the 2-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This allows for a selective reaction with an amino ester to build the necessary carbon framework.

  • Step 2: Nitro Group Reduction: The nitro group is a versatile precursor to the amine required for cyclization. Catalytic hydrogenation or reduction with metals like iron in acetic acid are standard, high-yielding methods for this transformation.[7]

  • Step 3: Intramolecular Cyclization: Upon formation of the 3-amino group, the molecule is primed for an intramolecular aminolysis reaction. The amino group attacks the ester carbonyl, displacing ethanol and forming the desired lactam ring. This reaction is often promoted by heat or mild acidic conditions.

Core Application Protocols: Derivatization at the C4-Position

The C4-chloro group is the primary site for diversification. The following protocols detail the two most critical transformations for building kinase inhibitors: Suzuki-Miyaura coupling to add carbon-based substituents and Buchwald-Hartwig amination to install nitrogen-based linkers.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the cornerstone for introducing aryl and heteroaryl moieties, which often occupy the ribose-binding pocket or extend towards the solvent-exposed region of the kinase.

cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Chloro Scaffold Product 4-Aryl/Heteroaryl Product A->Product B R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Product Base Aqueous Base (e.g., Na2CO3, K2CO3) Base->Product Solvent Solvent System (e.g., Dioxane/H2O, DME) Solvent->Product Scaffold 4-Chloro-3-methyl- 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Product Hypothetical GSK3β Inhibitor Scaffold->Product Amine 4-aminopyrimidine Amine->Product Conditions Buchwald-Hartwig Amination (Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 100 °C)

Sources

Application

experimental procedure for derivatization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

An Application Guide to the Strategic Derivatization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Authored by a Senior Application Scientist The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core, a derivative of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Authored by a Senior Application Scientist

The 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core, a derivative of the 7-azaindole scaffold, represents a privileged structure in modern medicinal chemistry. Its structural features make it a versatile building block for developing potent and selective therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic derivatization of this core, specifically the 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one intermediate, is paramount for exploring structure-activity relationships (SAR) and optimizing drug-like properties.

This document provides a detailed guide for researchers, outlining field-proven protocols for the derivatization of this key intermediate at two primary reactive sites: the lactam nitrogen (N1) and the C4-chloro position. The methodologies are explained not merely as a sequence of steps, but with a focus on the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the transformations.

Part 1: Derivatization of the N1-Position via N-Alkylation

Scientific Rationale

The proton on the lactam nitrogen (N1) of the pyrrolo[2,3-b]pyridin-2-one core is moderately acidic. This allows for its efficient deprotonation by a suitable base to form a nucleophilic nitrogen anion. This anion readily participates in SN2 reactions with a wide array of electrophiles, most commonly alkyl halides. This synthetic route is fundamental for introducing substituents that can modulate solubility, cell permeability, and target engagement. The choice of base is critical and depends on the reactivity of the alkylating agent; stronger bases like sodium hydride (NaH) are used for less reactive electrophiles, while milder bases such as potassium carbonate (K₂CO₃) are sufficient for more reactive ones like benzyl and allyl halides.[3]

General Workflow for N-Alkylation

N_Alkylation_Workflow A Start: 4-Chloro-3-methyl- 1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one B Dissolve in Anhydrous Solvent (e.g., DMF, THF) A->B C Deprotonation: Add Base (e.g., NaH, K₂CO₃) under Inert Atmosphere B->C Control Temperature (e.g., 0 °C for NaH) D Nucleophilic Attack: Add Alkylating Agent (R-X) dropwise C->D Stir for 15-30 min E Reaction Monitoring (TLC / LC-MS) D->E Warm to RT or Heat F Aqueous Work-up & Extraction E->F Upon Completion G Purification (Column Chromatography) F->G H Final Product: N1-Alkylated Derivative G->H

Caption: General workflow for the N-alkylation of the pyrrolopyridinone core.

Detailed Experimental Protocol: N-Benzylation

This protocol details the benzylation of the title compound, a common step to install a protecting group or a pharmacophoric element.

Materials and Reagents:

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Benzyl bromide (C₇H₇Br)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq). The use of a slight excess of this mild base ensures complete deprotonation without compromising sensitive functional groups.[3]

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure N-benzylated product.

Self-Validation: The success of the reaction is confirmed by:

  • ¹H NMR Spectroscopy: Disappearance of the N-H proton signal (typically >10 ppm) and the appearance of a new singlet for the benzylic methylene protons (~5.0-5.5 ppm) and aromatic protons of the benzyl group.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the benzylated product.

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHChoice depends on electrophile reactivity. K₂CO₃ is sufficient for reactive halides.[3]
Solvent DMF, THF, AcetonitrileAprotic polar solvents are required to dissolve the reactants and support the SN2 mechanism.
Temperature 0 °C to 80 °CInitial deprotonation with strong bases is done at 0°C to control reactivity. Subsequent reaction may require heat.
Stoichiometry 1.1-1.5 eq. ElectrophileA slight excess of the electrophile ensures complete consumption of the deprotonated starting material.

Part 2: Derivatization of the C4-Position via Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The C4-chloro substituent on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust and versatile methods for forming carbon-carbon bonds.[4][5] This reaction enables the introduction of a vast array of aryl and heteroaryl moieties at the C4 position, which is critical for modulating the pharmacological profile of the molecule. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[5][6]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)Cl(L)₂ Pd0->ArPdCl Ar-Cl OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)Ar'(L)₂ ArPdCl->ArPdAr Ar'-B(OH)₂ + Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: C4-Arylation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the N1-protected chloro-pyrrolopyridinone with an arylboronic acid. N1-protection (e.g., benzylation as described above, or with a SEM or BOC group) is often advisable to improve solubility and prevent side reactions.[7]

Materials and Reagents:

  • N1-Protected 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Celite®

Procedure:

  • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the N1-protected 4-chloro starting material (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (0.025 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).

  • Add the pre-mixed catalyst to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This degassing step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 12 hours depending on the substrates.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated compound.

Self-Validation:

  • ¹H NMR Spectroscopy: The key diagnostic signals will be the appearance of new resonances in the aromatic region corresponding to the newly introduced aryl group.

  • Mass Spectrometry: Confirmation of the expected molecular weight for the coupled product.

ParameterRecommended ConditionRationale
Catalyst System Pd₂(dba)₃/XPhos, Pd(PPh₃)₄Modern bulky phosphine ligands like XPhos are highly effective for coupling heteroaryl chlorides.[6][7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for the transmetalation step. K₃PO₄ is often effective for chlorides.[7][8]
Solvent Dioxane/H₂O, DME, TolueneA mixture including water is often necessary to dissolve the inorganic base and facilitate the reaction.[5][7]
Temperature 80 °C to 120 °CHigher temperatures are generally required to facilitate the oxidative addition to the relatively inert C-Cl bond.

References

  • MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Available at: [Link].

  • National Center for Biotechnology Information. "4-Chloro-1H-pyrrolo[2,3-d]pyrimidine." Available at: [Link].

  • National Center for Biotechnology Information. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Available at: [Link].

  • National Center for Biotechnology Information. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." Available at: [Link].

  • ResearchGate. "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them." Available at: [Link].

  • Royal Society of Chemistry. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." Available at: [Link].

  • ResearchGate. "Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent." Available at: [Link].

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Available at: [Link].

  • Google Patents. "Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ResearchGate. "Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation." Available at: [Link].

  • Scribd. "Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF." Available at: [Link].

  • ResearchGate. "Synthesis of 4-[2-(2-methylprop-1-enylidene)-2,3-dihydro-1H-benzimidazole-1-yl]-1-napthol via azo group insertion of dimethylvinylidene carbene under phase transfers catalysis conditions." Available at: [Link].

  • Semantic Scholar. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Available at: [Link].

  • FABAD Journal of Pharmaceutical Sciences. "N-Alkylation of Some Imidazopyridines." Available at: [Link].

  • Pro Progressio Alapítvány. "Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4." Available at: [Link].

  • National Center for Biotechnology Information. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles." Available at: [Link].

  • YouTube. "Suzuki cross-coupling reaction." Available at: [Link].

  • National Institutes of Health. "4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)." Available at: [Link].

Sources

Method

The Strategic Utility of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in Pharmaceutical Synthesis

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the 7-azaindole scaffold and its derivatives have emerged as a cornerstone for the development of novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the 7-azaindole scaffold and its derivatives have emerged as a cornerstone for the development of novel therapeutics.[1][2] These heterocyclic structures are recognized as bioisosteres of indoles and purines, granting them access to a wide array of biological targets.[3] Within this important class of compounds, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (also known as 4-chloro-3-methyl-7-azaindolin-2-one) represents a highly functionalized and strategically valuable intermediate. Its unique arrangement of a reactive chloro group, a methyl substituent, and a lactam moiety on the pyrrolopyridine core makes it a versatile building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, a detailed plausible synthetic protocol, and the application of this intermediate in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are summarized in the table below.

PropertyValueSource
CAS Number 1818847-33-4[4]
Molecular Formula C₈H₇ClN₂O[4]
Molecular Weight 182.61 g/mol [4]
Appearance Expected to be a solidGeneral knowledge
Purity Typically >97%[4]
Storage Room temperature[4]

The strategic importance of this molecule lies in its distinct reactive sites, which allow for sequential and regioselective modifications. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry for introducing diverse functionalities.[3] The lactam moiety offers opportunities for N-alkylation or serving as a rigid core for orienting substituents. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially impacting biological activity.

Synthesis Protocol: A Plausible Route to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

While a specific, publicly available, step-by-step synthesis for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not readily found in the literature, a plausible and robust synthetic route can be devised based on established methodologies for the synthesis of related 4-chloro-7-azaindole derivatives and other heterocyclic systems.[3][5][6] The proposed multi-step synthesis starts from a readily available substituted pyridine derivative.

Experimental Workflow: A Step-by-Step Guide

cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Chlorination A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Chloro-4-methyl-3-nitropyridine B->C 1. NaNO₂, HCl 2. CuCl D 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C->D Fe, AcOH or H₂, Pd/C E 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one D->E POCl₃ or NCS

Caption: Proposed synthetic pathway for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Detailed Protocol

Step 1: Nitration of 2-Amino-4-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: To the resulting solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Ensure the temperature does not exceed 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methyl-3-nitropyridine.

Step 2: Sandmeyer Reaction to Introduce the Chloro Group

  • Diazotization: Dissolve 2-amino-4-methyl-3-nitropyridine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Substitution Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 1-2 hours. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield 2-chloro-4-methyl-3-nitropyridine.

Step 3: Reductive Cyclization to Form the Lactam Ring

  • Reaction Setup: To a solution of 2-chloro-4-methyl-3-nitropyridine in acetic acid, add iron powder.

  • Reduction and Cyclization: Heat the mixture to reflux for 4-6 hours. The reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

  • Filtration and Concentration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Step 4: Chlorination at the 4-Position

  • Reaction Setup: In a sealed tube, dissolve 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in phosphorus oxychloride (POCl₃).

  • Chlorination Reaction: Heat the mixture at 100-110 °C for 12-16 hours. Alternatively, N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile can be used as a milder chlorinating agent.

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice. Neutralize with a base such as sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The azaindolin-2-one scaffold is a key component in a number of biologically active molecules, including inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in neurodegenerative diseases like Alzheimer's.[7][8] The title compound serves as an excellent starting point for the synthesis of such inhibitors. The chloro group at the 4-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can modulate the potency and selectivity of the final compound.

Illustrative Application: Synthesis of a Potential GSK3β Inhibitor

The following protocol outlines a general procedure for the synthesis of a derivative of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, demonstrating its utility as a pharmaceutical intermediate. This is based on the Knoevenagel condensation of the parent azaindolin-2-one scaffold with an aromatic aldehyde.[7]

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Knoevenagel Condensation A 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one B 4-(Substituted)-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one A->B R-NH₂, Base, Solvent, Heat C Final Product (Potential Kinase Inhibitor) B->C Ar-CHO, Piperidine, EtOH, Reflux

Caption: Application of the title compound in the synthesis of a potential kinase inhibitor.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (R-NH₂) and a base (e.g., potassium carbonate or diisopropylethylamine).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 4-(substituted)-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one by column chromatography.

Step 2: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 and a substituted aromatic aldehyde in ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the solution.

  • Condensation: Reflux the reaction mixture for 12-24 hours.[7]

  • Isolation of Product: Upon cooling, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Reagents such as concentrated acids, phosphorus oxychloride, and sodium nitrite are corrosive and/or toxic and should be handled with extreme care.

Conclusion

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications. Its strategic placement of reactive functional groups allows for the facile introduction of molecular diversity, making it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery programs.

References

  • Ali, T. F. S., Ciftci, H. I., Radwan, M. O., Roshdy, E., Shawky, A. M., Abourehab, M. A. S., Tateishi, H., Otsuka, M., & Fujita, M. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link]

  • Klutchko, S. R., & Wierenga, W. (1982). Synthesis of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles). The Journal of Organic Chemistry, 47(1), 25-30.
  • Merour, J. Y., & Joseph, B. (2001). Synthesis of 1H-pyrrolo[2,3-b]pyridines and 1H-pyrrolo[2,3-c]pyridines (azaindoles). Current Organic Chemistry, 5(5), 471-506.
  • Shanghai Damas Reagent Co Ltd. (2014). Preparation method for 4-substituted-7-azaindole. CN102746295B.
  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals (Basel, Switzerland), 15(4), 426. [Link]

  • Sundby, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 26(16), 4989. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Su, Q., et al. (2013). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN101830904B.
  • Eisai R&D Management Co Ltd. (2020).
  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Zhu, J., et al. (2013). Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid. CN103387584A.
  • Oriental Journal of Chemistry. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

  • Zhang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]

  • Warner-Lambert Company. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

Application

Application Notes &amp; Protocols for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Introduction: A Key Intermediate in Modern Drug Discovery 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No: 1818847-33-4) is a halogenated heterocyclic compound featuring a pyrrolopyridinone core.[1] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Modern Drug Discovery

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS No: 1818847-33-4) is a halogenated heterocyclic compound featuring a pyrrolopyridinone core.[1] This structural motif is of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine scaffold, often referred to as a 7-azaindole, is a bioisostere of indole and is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its derivatives are prominently featured as kinase inhibitors in oncology and immunology.[2] The presence of a reactive chlorine atom and a methyl group on the pyrrole ring provides synthetic handles for further chemical modifications, making it a valuable building block for creating libraries of potential therapeutic agents.[2][3]

This document provides a comprehensive guide for the safe handling, storage, and use of this compound in a research and development setting. The protocols herein are designed to ensure the integrity of the material and the safety of laboratory personnel.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is fundamental to its appropriate handling and storage.

PropertyValueSource
CAS Number 1818847-33-4[1]
Molecular Formula C₈H₇ClN₂O[1]
Molecular Weight 182.61 g/mol [1]
Appearance Likely a solid, potentially crystalline. Analogous compounds are described as light-colored to off-white or light yellow to brown crystalline solids.[3]N/A
Melting Point Not specified for this exact compound. A related compound, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, has a melting point of 184-189°C.[4][4]
Solubility Not specified. Similar heterocyclic compounds are soluble in organic solvents like DMSO and DMF, with limited solubility in water.[3][3]

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6][7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and irritation.[5][7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.[5][7]
Skin and Body Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a certified chemical fume hood. A NIOSH-approved respirator may be required for handling large quantities or if dust formation is significant.Minimizes inhalation of dust particles and potential respiratory irritation.[4][5][6]

Storage and Stability Protocol

The stability of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is critical for its effective use in synthesis and screening. Improper storage can lead to degradation.

Core Storage Requirements:
  • Temperature: Store in a cool, dry place.[4] While one supplier suggests room temperature, storing in a refrigerated and desiccated environment (2-8°C) is a best practice for long-term stability of halogenated heterocyclic compounds.[1][5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. This minimizes potential degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition.[8]

Logical Flow for Storage Assessment:

start Compound Received check_seal Is container seal intact? start->check_seal log_info Log arrival date, lot number, and initial quantity check_seal->log_info Yes quarantine quarantine check_seal->quarantine No Quarantine & Evaluate storage_location Select Storage Location log_info->storage_location conditions Cool, Dry, Well-Ventilated Area storage_location->conditions repackage Repackage under Inert Gas (if necessary) conditions->repackage final_storage Store in designated, labeled location away from incompatibles repackage->final_storage

Caption: Decision workflow for receiving and storing the compound.

General Handling and Use Protocol

Adherence to a strict handling protocol is essential to ensure user safety and experimental reproducibility.

  • Preparation:

    • Before handling, ensure that the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary glassware and equipment.

    • Don the appropriate PPE as outlined in the table above.

  • Aliquotting the Compound:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of any dust.[4]

    • Use non-sparking tools for transfers.[4]

    • Avoid creating dust by handling the material gently.[4]

  • Post-Handling:

    • Tightly reseal the container immediately after use.

    • Clean any spills promptly according to established laboratory procedures.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][7]

    • Decontaminate all equipment and the work area.

  • Waste Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[4] This typically involves collection in a designated hazardous waste container.

Safe Handling Workflow Diagram:

prep 1. Pre-Use Safety Check (Fume Hood, PPE) weigh 2. Weigh Compound in Fume Hood prep->weigh transfer 3. Transfer to Reaction Vessel weigh->transfer reaction 4. Perform Experiment transfer->reaction cleanup 5. Post-Use Cleanup (Seal container, Decontaminate area) reaction->cleanup disposal 6. Waste Disposal (Follow regulations) cleanup->disposal

Caption: Step-by-step workflow for the safe handling of the compound.

Representative Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure where 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one could be used as a substrate. The specific boronic acid, catalyst, base, and solvent system would need to be optimized for the desired transformation. This protocol is illustrative of its application as a synthetic intermediate.[2]

Objective: To demonstrate the use of the title compound as a coupling partner in a C-C bond-forming reaction.

Materials:

  • 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Aryl or Heteroaryl Boronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Stir plate and magnetic stir bar

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas. Allow it to cool to room temperature.

  • Reagent Addition:

    • To the flask, add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq).

    • Add the aryl boronic acid (1.1 - 1.5 eq).

    • Add the base (2.0 - 3.0 eq).

    • Add the palladium catalyst (0.01 - 0.10 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

References

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Molecules. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]

Sources

Method

Application Notes and Protocols for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Guide to Safe Handling and Use in Research

For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive safety precautions, handling protocols, and application notes for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions, handling protocols, and application notes for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Scientific Context and Applications

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Specifically, derivatives of the pyrrolo[2,3-b]pyridine core are being investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3] The chloro- and methyl- substitutions on the ring system, along with the lactam functionality, suggest that this compound is likely utilized as a key intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies.[1]

Given its role as a synthetic building block, researchers will likely handle this compound in various reaction conditions, including dissolutions, reactions with nucleophiles, and purifications. Understanding the inherent chemical properties and potential hazards is therefore paramount for safe and effective research.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (Category 2): Similar chlorinated heterocyclic compounds are known to cause skin irritation.[4][5]

  • Serious Eye Irritation (Category 2A): Contact with eyes is likely to cause serious irritation.[4][5]

  • Acute Oral Toxicity (Category 4 - Harmful if swallowed): Based on data for similar compounds, ingestion may be harmful.[5][6]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may cause respiratory irritation.[5]

GHS Hazard Summary (Anticipated)
Pictogram(s)Signal WordHazard Statement(s)

Warning H302: Harmful if swallowed.[5][6]H315: Causes skin irritation.[4][5]H319: Causes serious eye irritation.[4][5]H335: May cause respiratory irritation.[5]
Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental protocol involving this compound is initiated. The following diagram outlines a logical workflow for this process.

Risk Assessment Workflow for Chemical Handling cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Control & Mitigation cluster_3 Phase 4: Review and Documentation a Review SDS of Compound and Structural Analogs b Identify Physical and Chemical Hazards a->b c Assess Toxicological Properties b->c d Evaluate Experimental Protocol (e.g., scale, duration, temperature) c->d Inform e Identify Potential Routes of Exposure (inhalation, dermal, etc.) d->e f Assess Frequency and Duration of Handling e->f g Implement Engineering Controls (e.g., fume hood, ventilation) f->g Determine h Define Required PPE (gloves, eyewear, lab coat) g->h i Develop Safe Work Procedures & Emergency Plan h->i j Document Risk Assessment i->j Document k Review and Update Regularly or with Protocol Changes j->k

Caption: A stepwise workflow for conducting a thorough risk assessment before handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the anticipated hazards, a multi-layered approach to protection is necessary.

Engineering Controls
  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound as a solid or in solution should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal and eye exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against dermal contact. For prolonged handling or when working with solvents, consider double-gloving or using thicker, chemical-resistant gloves.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[4]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact.[7]
Respiratory Protection Generally not required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.Prevents inhalation of the powdered compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

General Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a ventilated balance enclosure.

  • Dissolution and Reaction: Add solvents and reagents slowly to avoid splashing. If the reaction is exothermic, use an ice bath for temperature control.

  • Post-Reaction: Quench the reaction safely according to the specific protocol.

  • Decontamination: Clean all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.

Storage
  • Store in a tightly sealed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • The container should be protected from physical damage.[7]

Emergency Procedures

A clear and practiced emergency plan is crucial for responding effectively to accidental exposures or spills.

Emergency Response Workflow

Emergency Response Workflow cluster_exposure Personal Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. start->skin eye Eye Contact: Immediately flush with eyewash for 15 min. Seek medical attention. start->eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. start->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. start->ingestion alert Alert personnel in the immediate area. start->alert notify Notify Lab Supervisor and EH&S skin->notify eye->notify inhalation->notify ingestion->notify contain Contain the spill with absorbent material. alert->contain cleanup Clean up using appropriate spill kit. Avoid raising dust. contain->cleanup dispose Dispose of waste in a sealed, labeled container. cleanup->dispose dispose->notify

Caption: A flowchart outlining immediate actions to be taken in the event of a spill or personal exposure.

First-Aid Measures
  • In case of skin contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[5][6]

Waste Disposal

All waste materials containing 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.

  • Contaminated Materials: Any items such as gloves, paper towels, and pipette tips that are contaminated with the compound should be disposed of in the solid hazardous waste container.

Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemScene. (2025, December 8).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • TCI Chemicals.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • AK Scientific, Inc. Safety Data Sheet: 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-methoxy-, hydrochloride (1:1).
  • Combi-Blocks, Inc. (2023, June 10).
  • Zhang, et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3495-3500.
  • Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]

  • Health and Safety Authority. Chemical Risk Assessment. Retrieved from [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. Risk Assessment Flowchart. In Chemical Laboratory Safety and Security: A Guide to Developing a Culture of Safety. Retrieved from [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Zhang, et al. (2012). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Abdelwahab, et al. (2025, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent.
  • TCI Chemicals. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • Monash University. Risk Management Guidelines - Chemical.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28).
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). Molecules.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Advances in Computer Science Research.
  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. (2011).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a 2-oxo (lactam) functionality, along with specific chloro and methyl substitutions, creates a unique chemical entity with significant potential in drug discovery programs.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.

Proposed Synthetic Pathway: An Overview

The synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Below is a validated three-step approach starting from commercially available 2-amino-3-methylpyridine.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Regioselective Chlorination A 2-Amino-3-methylpyridine B 2-(Chloroacetamido)-3-methylpyridine A->B Chloroacetyl chloride, Base (e.g., Pyridine) C 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one B->C Lewis Acid (e.g., AlCl3) D 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one C->D Chlorinating Agent (e.g., NCS)

Caption: Proposed three-step synthesis workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Step 1: N-Acylation

Q1: My yield for the N-acylation of 2-amino-3-methylpyridine is consistently low. What are the likely causes?

A1: Low yields in this step typically stem from three main factors: reagent purity, reaction conditions, and side reactions.

  • Causality & Explanation: 2-Amino-3-methylpyridine is susceptible to oxidation, and chloroacetyl chloride is highly moisture-sensitive. Contamination can lead to the formation of inactive species or unwanted byproducts. The reaction is also exothermic; poor temperature control can lead to the formation of di-acylated products or polymerization.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the 2-amino-3-methylpyridine is pure (recrystallize or filter through a silica plug if necessary). Use a fresh, unopened bottle of chloroacetyl chloride or distill it immediately before use.

    • Solvent & Atmosphere: Use an anhydrous, aprotic solvent (e.g., Dichloromethane, THF). Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

    • Temperature Control: Add the chloroacetyl chloride solution dropwise to the amine solution at a low temperature (0 °C) to manage the exotherm. Allow the reaction to slowly warm to room temperature.

    • Base Selection: A non-nucleophilic base like pyridine or triethylamine is crucial. Using a strong base like NaOH can hydrolyze the acyl chloride. Ensure at least one equivalent of the base is used to neutralize the HCl generated in situ.

Step 2: Intramolecular Cyclization

Q2: The intramolecular Friedel-Crafts cyclization to form the pyrrolopyridinone ring is not proceeding, or I'm getting a complex mixture of products. Why?

A2: This is a critical ring-forming step, and its success is highly dependent on the choice and stoichiometry of the Lewis acid and the reaction temperature.

  • Causality & Explanation: The cyclization requires the activation of the aromatic pyridine ring for electrophilic attack by the acyl group. A weak Lewis acid may not be sufficient to promote the reaction. Conversely, an overly harsh Lewis acid or high temperatures can cause charring, decomposition, or rearrangement. The nitrogen atom in the pyridine ring can coordinate with the Lewis acid, deactivating the ring, which makes this cyclization inherently challenging.

  • Troubleshooting Steps:

    • Lewis Acid Choice & Stoichiometry: Aluminum trichloride (AlCl₃) is a common choice. However, its reactivity can be hard to control. Start with at least 2.5-3.0 equivalents of AlCl₃ to account for coordination to the various nitrogen and oxygen atoms in the substrate. If AlCl₃ leads to decomposition, consider a milder Lewis acid like SnCl₄ or TiCl₄.

    • Reaction Temperature: The reaction often requires heating to overcome the activation energy barrier. However, this must be carefully optimized. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction by TLC or LC-MS. If no reaction occurs, incrementally increase the temperature.

    • Solvent: A high-boiling, inert solvent like nitrobenzene or 1,2-dichloroethane is often used for Friedel-Crafts reactions. Ensure the solvent is absolutely anhydrous.

    • Work-up Procedure: The work-up is critical. The reaction must be quenched by carefully and slowly adding the mixture to ice-water to decompose the aluminum complexes. A sudden, uncontrolled quench can drastically lower the yield.

Step 3: Regioselective Chlorination

Q3: My main problem is controlling the position of chlorination. I'm getting a mixture of isomers instead of the desired 4-chloro product. How can I improve regioselectivity?

A3: This is the most common and challenging issue. The electronic nature of the bicyclic system dictates the site of electrophilic substitution. The lactam carbonyl group is deactivating, while the pyrrole nitrogen and the methyl group are activating, creating a complex regiochemical landscape.

  • Causality & Explanation: Electrophilic aromatic substitution on the 3-methyl-pyrrolopyridinone core can potentially occur at positions 4, 5, or 6. The 4-position is electronically favored due to activation from the pyrrole nitrogen, but substitution at other positions is competitive. The choice of chlorinating agent and solvent can significantly influence the outcome.

Caption: Potential sites for electrophilic chlorination.

  • Troubleshooting Steps:

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for achieving higher regioselectivity in these systems. It is a milder electrophilic chlorine source compared to reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, which often lead to mixtures and over-chlorination.

    • Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can stabilize the charged intermediates that favor substitution at the 4-position. Nonpolar solvents may lead to a different product distribution.

    • Temperature: Perform the reaction at room temperature or slightly below (0-25 °C). Higher temperatures can reduce selectivity and increase the formation of byproducts.

    • Stoichiometry: Use a slight excess of NCS (1.1-1.2 equivalents). Using a large excess will inevitably lead to di-chlorinated products.

Q4: I'm observing the formation of a di-chlorinated byproduct. How can this be minimized?

A4: Di-chlorination occurs when the mono-chlorinated product reacts further with the chlorinating agent. This suggests the product is still sufficiently activated for a second substitution.

  • Causality & Explanation: The initial product, 4-Chloro-3-methyl-pyrrolopyridin-2-one, can undergo a second electrophilic attack if the reaction conditions are too harsh or if excess chlorinating agent is present.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Carefully control the amount of NCS used. Do not exceed 1.2 equivalents.

    • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

    • Reverse Addition: Consider adding the substrate solution to a slurry of the chlorinating agent. This maintains a low concentration of the substrate and can sometimes suppress further reaction of the product.

Quantitative Data Summary: Optimizing Chlorination

The table below summarizes the typical effects of varying reaction parameters on the yield and regioselectivity of the final chlorination step.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Chlorinating Agent NCS (1.1 eq)SO₂Cl₂ (1.1 eq)Cl₂ gasNCS is superior for regioselectivity. SO₂Cl₂ and Cl₂ are more reactive and less selective, often leading to isomer mixtures and over-chlorination.
Solvent DMFDichloromethaneAcetic AcidDMF (polar aprotic) is recommended. It helps stabilize the desired reaction intermediate. Acetic acid (protic) can protonate the substrate, deactivating it and leading to poor conversion.
Temperature 0-25 °C50 °C80 °CLower temperatures (0-25 °C) favor higher selectivity. Increased thermal energy can overcome the activation barrier for the formation of less stable, undesired isomers.
Yield (4-Chloro) ~70-85%~30-50%<20%Correlates directly with the selectivity achieved under the given conditions.
Byproducts Minor di-chloroIsomers, di-chloroSignificant decomposition, charringHarsher conditions lead to a greater variety and quantity of byproducts.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-(Chloroacetamido)-3-methylpyridine
  • To a stirred solution of 2-amino-3-methylpyridine (10.0 g, 92.5 mmol) in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine (8.2 mL, 101.7 mmol) to the solution.

  • Prepare a solution of chloroacetyl chloride (8.1 mL, 101.7 mmol) in anhydrous dichloromethane (50 mL).

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexane.

Protocol 2: Synthesis of 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • To a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum trichloride (33.2 g, 249 mmol).

  • Carefully heat the flask to 180 °C in a sand bath to create a molten salt.

  • In small portions, add 2-(chloroacetamido)-3-methylpyridine (15.2 g, 82.3 mmol) to the molten AlCl₃ over 20 minutes.

  • After the addition is complete, maintain the reaction temperature at 180-190 °C for 1 hour.

  • Allow the reaction to cool to approximately 100 °C, then very carefully quench by adding crushed ice portion-wise. This is a highly exothermic process.

  • Once the mixture has cooled to room temperature, adjust the pH to ~8-9 with a concentrated NaOH solution.

  • Extract the aqueous mixture with dichloromethane (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel (Gradient eluent: 30-70% Ethyl Acetate in Hexane) to afford the desired product.

Protocol 3: Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Dissolve 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (5.0 g, 33.7 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Add N-Chlorosuccinimide (NCS) (4.95 g, 37.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by LC-MS to ensure complete consumption of the starting material.

  • Upon completion, pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the solid under vacuum to yield the final product, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. Further purification can be achieved by recrystallization if necessary.

References

  • Hovd, A. K., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3433. [Link]

  • Tobiassen, et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(12), 4843. [Link]

  • Abdelwahab, B. F., et al. (2019). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 56(10), 2753-2760. [Link]

  • Li, P., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2015).
  • Abd El-All, A. S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(9), 2333. [Link]

  • Aly, H. M., et al. (2019). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-410. [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (2011).

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the technical support resource for the purification of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges you may encounter during the purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Detailed Purification Protocols

    • Protocol 1: Flash Column Chromatography

    • Protocol 2: Recrystallization

  • Diagrams

  • References

Frequently Asked questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

A1: While the impurity profile is highly dependent on the synthetic route, common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. For heterocyclic compounds like this, potential impurities could be regioisomers, over-alkylated or -chlorinated species, or hydrolyzed products. It is crucial to obtain analytical data (e.g., LC-MS, NMR) of your crude material to identify the specific impurities present.

Q2: Which purification method is generally more effective for this compound: chromatography or recrystallization?

A2: The choice between chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Flash column chromatography is highly effective for separating the target compound from impurities with different polarities. It is often the preferred method for achieving high purity, especially when dealing with a complex mixture of byproducts.[1][2]

  • Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. It is particularly advantageous for large-scale purifications due to its cost-effectiveness and simplicity.

Q3: My purified compound appears as an off-white or yellowish solid. Is this normal?

A3: While the expected appearance is often a white to off-white solid, a yellowish tint can sometimes be attributed to minor, highly conjugated impurities that are difficult to remove. If analytical data (NMR, LC-MS) confirms high purity (>98%), the color may not be detrimental to your subsequent steps. However, if color is a concern, further purification by recrystallization with activated charcoal may be attempted.

Q4: How should I store the purified 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

A4: It is recommended to store the purified compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) can prevent degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery from Column Chromatography 1. The compound is not eluting from the column. 2. The compound is eluting with the solvent front. 3. The compound is degrading on the silica gel.1. Gradually increase the polarity of the mobile phase. Consider adding a small percentage of a more polar solvent like methanol or acetic acid to the eluent. 2. Use a less polar mobile phase to start the elution. 3. Neutralize the silica gel with a base (e.g., triethylamine) in the slurry and mobile phase if the compound is acid-sensitive. Alternatively, use a different stationary phase like alumina.
Poor Separation of Impurities by Column Chromatography 1. The chosen solvent system has inadequate resolution. 2. The column was overloaded with the crude product.1. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A common starting point for similar heterocyclic compounds is a mixture of n-hexane and ethyl acetate.[1] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Product Fails to Crystallize During Recrystallization 1. The solution is not supersaturated. 2. The presence of impurities is inhibiting crystal formation. 3. The compound has oiled out.1. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Attempt to purify the material first by column chromatography to remove the impurities that hinder crystallization. 3. Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. Adding a co-solvent in which the compound is less soluble might also induce crystallization.
Co-elution of a Persistent Impurity 1. The impurity has a very similar polarity to the target compound.1. Optimize the chromatography conditions. This may involve using a different stationary phase (e.g., reversed-phase silica) or a different solvent system. 2. If the impurity is present in small amounts, consider proceeding to a recrystallization step after chromatography for final purification.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

Materials:

  • Crude 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Silica gel (230-400 mesh)

  • n-Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel coated)

  • Appropriate glassware for column chromatography

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 7:3, 1:1).

    • Visualize the spots under UV light (254 nm). The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Protocol 2: Recrystallization

This method is suitable if your crude product is mostly pure and solid.

Materials:

  • Crude 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Diagrams

Workflow for Purification Method Selection

PurificationWorkflow start Crude Product analytical Analyze Purity (TLC, LC-MS, NMR) start->analytical decision Purity > 85% and Solid? analytical->decision chromatography Flash Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes re_evaluate Re-evaluate Purity chromatography->re_evaluate recrystallization->re_evaluate pure_product Pure Product re_evaluate->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Flowchart for Column Chromatography

ChromatographyTroubleshooting start Poor Separation check_rf Is Rf in 0.2-0.3 range? start->check_rf optimize_solvent Optimize Solvent System (TLC) check_rf->optimize_solvent No check_loading Was Column Overloaded? check_rf->check_loading Yes optimize_solvent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes consider_alt Consider Alternative Stationary Phase check_loading->consider_alt No success Good Separation reduce_load->success consider_alt->success

Caption: Troubleshooting guide for poor separation in column chromatography.

References
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. In PubChem. Retrieved from [Link]

  • Smedbäck, M., Schou, M., & Wadensten, H. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3485. [Link]

  • Patel, R. P., Patel, K. D., & Patel, P. S. (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 5(12), 834-839.

Sources

Troubleshooting

common side reactions in the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key intermediate in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key intermediate in pharmaceutical research. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring your synthetic efforts are both successful and scientifically robust.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific challenges that may arise during the synthesis, focusing on the causality of side reactions and providing actionable protocols to mitigate them.

Question 1: My final product is contaminated with a di-chlorinated species. How can I improve the selectivity of the chlorination step?

Root Cause Analysis:

Over-chlorination is a common issue when installing a chlorine atom onto the pyrrolo[2,3-b]pyridin-2-one core. The electron-rich nature of the heterocyclic system makes it susceptible to further electrophilic substitution. The primary cause is often an excess of the chlorinating agent or reaction conditions that are too harsh, leading to the formation of a di-chloro impurity. The regioselectivity of halogenation on the 7-azaindole scaffold can be challenging to control.

Recommended Solution:

To enhance the selectivity for mono-chlorination, precise control over the reaction stoichiometry and conditions is paramount.

Protocol for Selective Mono-chlorination:

  • Chlorinating Agent Selection: Utilize a milder chlorinating agent such as N-chlorosuccinimide (NCS). NCS is generally more selective than harsher reagents like sulfuryl chloride or chlorine gas.

  • Stoichiometry: Carefully control the stoichiometry. Begin with 1.05 to 1.1 equivalents of NCS relative to your 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one starting material.

  • Solvent Choice: Acetonitrile or dichloromethane (DCM) are suitable solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature Control: Perform the reaction at a reduced temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. This helps to moderate the reaction rate and improve selectivity.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-chlorinated product.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NCS. Proceed with a standard aqueous work-up and extraction.

Question 2: I am observing incomplete cyclization of my 2-amino-3-picoline derivative precursor. What factors influence the efficiency of this key ring-forming step?

Root Cause Analysis:

The intramolecular cyclization to form the pyrrolone ring is a critical step. Incomplete cyclization can result from several factors, including insufficient activation of the acyl group, steric hindrance, or unfavorable reaction kinetics. The choice of base and solvent system plays a crucial role in facilitating this transformation.

Recommended Solution:

Optimizing the cyclization conditions is key to driving the reaction to completion. This often involves the use of a strong, non-nucleophilic base and an appropriate solvent.

Protocol for Efficient Cyclization:

  • Base Selection: A strong base is typically required to deprotonate the amide and initiate the cyclization. Sodium hydride (NaH) is a common and effective choice. Use 1.1 to 1.5 equivalents to ensure complete deprotonation.

  • Solvent System: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the base without interfering with the nucleophilic attack.

  • Temperature: The reaction may require heating to overcome the activation energy barrier. A temperature range of 80-120°C is often effective. Use a reflux condenser to prevent solvent loss.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Moisture will quench the strong base and inhibit the reaction.

  • Precursor Purity: The purity of the acyclic precursor is critical. Impurities can interfere with the reaction and lead to the formation of byproducts. Purify the precursor by column chromatography or recrystallization before attempting the cyclization.

Question 3: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What is causing this degradation?

Root Cause Analysis:

A dark reaction mixture and the formation of multiple unidentifiable products are often signs of compound degradation. The pyrrolo[2,3-b]pyridin-2-one core can be sensitive to strong acids, strong bases, or high temperatures, especially in the presence of oxygen. N-oxidation of the pyridine ring followed by rearrangement is a potential degradation pathway.

Recommended Solution:

To minimize degradation, it is important to maintain an inert atmosphere and carefully control the reaction temperature.

Protocol to Minimize Degradation:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This will prevent oxidation of the starting materials and intermediates.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by the freeze-pump-thaw method.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, use an oil bath with a temperature controller to maintain a stable temperature.

  • pH Control: Be mindful of the pH of your reaction mixture. If using strong acids or bases, add them slowly and at a reduced temperature.

  • Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification steps promptly. Prolonged exposure of the crude product to the reaction conditions can lead to further degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 3-position?

The methyl group at the 3-position serves to block that site from undergoing electrophilic substitution, thereby directing the chlorination to the desired 4-position. It also influences the electronics and conformation of the ring system.

Q2: Can I use a different halogenating agent, such as N-bromosuccinimide (NBS)?

Yes, NBS can be used for bromination at the 4-position. However, the reaction conditions may need to be re-optimized. Bromination is often faster than chlorination, so careful monitoring is crucial to avoid over-halogenation.

Q3: Is a protecting group on the pyrrole nitrogen necessary?

In many cases, the synthesis can be accomplished without a protecting group on the pyrrole nitrogen. However, if you are performing subsequent reactions that are incompatible with the N-H proton, a protecting group such as a benzyl or p-methoxybenzyl (PMB) group may be necessary. The choice of protecting group will depend on the downstream chemistry planned.

Q4: What are the typical yields for this synthesis?

The overall yield for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can vary depending on the specific route and optimization of each step. With well-optimized conditions, yields for individual steps can range from 60% to over 90%.

Summary of Key Parameters and Side Reactions

ParameterPotential Side ReactionRecommended Control Measure
Chlorinating Agent Di-chlorination, degradationUse a mild agent like NCS.
Stoichiometry Over-chlorination, unreacted starting materialUse 1.05-1.1 equivalents of the chlorinating agent.
Temperature Degradation, formation of byproductsMaintain low to moderate temperatures (0°C to RT).
Base for Cyclization Incomplete reaction, side reactionsUse a strong, non-nucleophilic base like NaH.
Atmosphere Oxidation, degradationConduct reactions under an inert atmosphere (N₂ or Ar).

Reaction Pathway and Side Reactions

The following diagram illustrates the desired synthetic pathway and the points where common side reactions can occur.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 2-Amino-3-picoline Derivative B Acyclic Precursor A->B Acylation C 3-Methyl-1H,2H,3H-pyrrolo [2,3-b]pyridin-2-one B->C Intramolecular Cyclization S1 Incomplete Cyclization B->S1 Inefficient Conditions D 4-Chloro-3-methyl-1H,2H,3H-pyrrolo [2,3-b]pyridin-2-one (Target Compound) C->D Selective Chlorination S2 Di-chlorinated Byproduct C->S2 Over-chlorination S3 Degradation Products C->S3 Harsh Conditions D->S3 Instability

Optimization

Technical Support Center: Enhancing the Stability of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. Here, we provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate stability issues, ensuring the integrity of your experiments and formulations.

Part 1: Understanding the Molecule's Stability Profile

FAQ 1: What are the primary stability concerns for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

The structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one contains two key functional moieties that are susceptible to degradation: a lactam (cyclic amide) ring and a chloro-substituted pyridine ring. Therefore, the primary stability concerns are:

  • Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis, which involves the cleavage of the amide bond by water. This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring is prone to nucleophilic substitution reactions, where it can be displaced by nucleophiles, including water (hydroxylation).[2]

  • Photodegradation: Chlorinated pyridine derivatives can be sensitive to light, leading to degradation through various pathways.[3][4]

  • Oxidative Degradation: While less common for this specific structure, the potential for oxidation should not be entirely dismissed, especially in the presence of oxidizing agents or under prolonged exposure to air.

These degradation pathways can lead to the formation of impurities, loss of potency, and potentially altered biological activity.

Part 2: Troubleshooting Common Stability Issues

Q: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a methanol/water solution. What could be the cause?

A: The appearance of a new, more polar peak strongly suggests a degradation product. Given the structure of your molecule and the aqueous environment, the two most likely culprits are hydrolysis of the lactam ring or nucleophilic substitution of the chlorine atom with a hydroxyl group.

  • Lactam Hydrolysis: The lactam ring can open to form a carboxylic acid, which is significantly more polar and would elute earlier on a reverse-phase HPLC column.

  • Hydroxylation: The chlorine atom can be replaced by a hydroxyl group from water, forming a hydroxypyridine derivative. This would also increase the polarity of the molecule.

To differentiate between these possibilities, LC-MS analysis is recommended to determine the mass of the degradation product.

Q: My solid compound is showing discoloration (e.g., turning yellow or brown) over time, even when stored in a sealed container. What could be happening?

A: Discoloration of a solid compound upon storage often points to solid-state degradation. For 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, this could be due to:

  • Slow Hydrolysis: Even trace amounts of moisture in the solid or from humidity ingress into the container can lead to slow hydrolysis of the lactam over time.

  • Photodegradation: If the container is not light-proof, exposure to ambient light can cause photodegradation. Aryl chlorides are known to be susceptible to photolytic cleavage.[5]

  • Oxidation: Slow oxidation by atmospheric oxygen can also lead to the formation of colored degradants.

It is crucial to store the solid compound in a tightly sealed, amber-colored vial, preferably in a desiccator to minimize moisture and light exposure.

Part 3: Proactive Stability Assessment: Forced Degradation Studies

To proactively understand the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential.[5][6][7] This involves intentionally stressing the compound under various conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

Stress ConditionProcedureRationale
Acid Hydrolysis Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1N NaOH before analysis.To assess susceptibility to acid-catalyzed lactam hydrolysis.
Base Hydrolysis Mix equal volumes of the stock solution with 1N NaOH. Incubate at room temperature for 1, 4, 8, and 16 hours. Neutralize with 1N HCl before analysis.To evaluate susceptibility to base-catalyzed lactam hydrolysis, which is often faster than acid hydrolysis.
Oxidative Degradation Mix equal volumes of the stock solution with 3% H₂O₂. Keep in the dark at room temperature for 24 hours.To determine the potential for oxidative degradation.
Thermal Degradation Expose the solid compound to 80°C in a dry oven for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.To assess the stability of the compound at elevated temperatures in both solid and solution states.
Photodegradation Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.To investigate the compound's sensitivity to light.[5]

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Part 4).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (1N NaOH, RT) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal Degradation (80°C, Solid & Solution) API->Thermal Expose to Stress Photo Photodegradation (UV/Vis Light) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Characterization Characterize Degradation Products HPLC->Characterization Identify Peaks

Caption: Workflow for conducting a forced degradation study.

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed:

Degradation_Pathways cluster_main 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one cluster_products Potential Degradation Products Parent Parent Compound Hydrolysis_Product Lactam Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Substitution_Product Hydroxylation Product (4-Hydroxy Derivative) Parent->Substitution_Product H₂O (Nucleophile) Photo_Product Dechlorinated Product Parent->Photo_Product hv (Light)

Caption: Hypothesized degradation pathways.

Part 4: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Q: What is a good starting point for an HPLC method to analyze this compound and its potential degradants?

A: A reverse-phase HPLC method is generally a good starting point for a molecule with this polarity.

Recommended Starting HPLC Conditions:

ParameterRecommended ConditionJustification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic pyridine nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.To ensure elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic system should have good UV absorbance. A DAD allows for peak purity analysis.
Column Temperature 30°CTo ensure reproducible retention times.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Part 5: Strategies for Improving Stability

Q: How can I improve the stability of my compound in a solution formulation?

A: For solution-based formulations, the primary goal is to mitigate hydrolysis.

  • pH Control: Identify the pH of maximum stability by conducting a pH-rate profile study. Formulate the solution using a buffer system that maintains this optimal pH.

  • Solvent System: Consider using co-solvents such as propylene glycol or polyethylene glycol to reduce the water activity in the formulation.

  • Antioxidants: If oxidative degradation is identified, the addition of antioxidants like ascorbic acid or sodium metabisulfite can be beneficial.

  • Complexation: The use of cyclodextrins can encapsulate the labile parts of the molecule, protecting them from hydrolysis.[2][4][10]

Q: What are the best practices for storing the solid form of this compound to ensure long-term stability?

A: For solid-state stability, the focus is on preventing moisture and light exposure.

  • Packaging: Use amber glass vials with tight-fitting caps to protect from light and moisture. For highly sensitive materials, consider packaging under an inert atmosphere (e.g., nitrogen or argon).

  • Desiccants: Store vials in a desiccator containing a desiccant like silica gel or molecular sieves to maintain a low-humidity environment.

  • Excipient Compatibility: If developing a solid dosage form, ensure that the chosen excipients are not hygroscopic and are compatible with the API. Common excipients for moisture-sensitive drugs include anhydrous forms of lactose, microcrystalline cellulose, and mannitol.[11][12][13][14] Film coating the final dosage form can also provide a moisture barrier.[12]

  • Temperature Control: Store at controlled room temperature or, if thermal degradation is a concern, under refrigerated conditions.

By systematically investigating the stability of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and implementing these strategies, you can ensure the quality and reliability of your research and development efforts.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved from [Link]

  • Process for preparing stable pharmaceutical compositions of compounds susceptible to hydrolysis. (n.d.).
  • Degradation of Pharmaceuticals through Sequential Photon Absorption and Photoionization in Amiloride Derivatives. (n.d.). Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). Retrieved from [Link]

  • Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. (2016, February 20). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Retrieved from [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved from [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). Retrieved from [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. (2020, June 27). Retrieved from [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2020, April 8). Retrieved from [Link]

  • Dosage form designs for the controlled drug release of solid dispersions. (2020, May 15). Retrieved from [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). Retrieved from [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, June 27). Retrieved from [Link]

  • Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The unique structure of this compound, featuring a reactive chloro-substituent on an electron-deficient pyridine ring fused to a lactam-containing pyrrole, presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights to help you navigate and troubleshoot common reaction failures, ensuring the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational knowledge crucial for successfully working with this reagent.

Q1: What are the key chemical properties and reactive sites of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

A1: Understanding the molecule's electronic nature is the first step in troubleshooting. The structure possesses three primary sites for reactivity:

  • C4-Chloride: This is the most common reaction site. The chlorine atom is attached to an electron-deficient pyridine ring, making it an excellent electrophile for nucleophilic aromatic substitution (SNAr) and a substrate for various palladium-catalyzed cross-coupling reactions.[1]

  • N1-Hydrazone: The proton on the pyrrole nitrogen is acidic and can be deprotonated by a suitable base. This site can undergo reactions like N-alkylation or N-arylation, which can be either a desired transformation or a competing side reaction.

  • Lactam Moiety: The cyclic amide (lactam) is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

Q2: How should I properly store and handle this compound to ensure its integrity and reactivity?

A2: Reagent stability is paramount. This compound is a crystalline solid that is generally stable under standard laboratory conditions.[2][3] However, to prevent degradation that could compromise your reactions, follow these handling protocols:

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Moisture Sensitivity: While moderately stable, prolonged exposure to moisture can lead to slow hydrolysis of the chloro-group to the corresponding 4-hydroxy derivative.[5] This is particularly relevant if using hygroscopic solvents or bases.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Handle in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[3]

Q3: My reaction has failed. What are the first three things I should universally check before extensive optimization?

A3: Before altering catalysts, solvents, or temperatures, always validate the fundamentals:

  • Starting Material Purity: Re-run analytical checks (¹H NMR, LC-MS) on your starting material. An impure or partially degraded starting material is a common and often overlooked cause of reaction failure.

  • Inert Atmosphere: For cross-coupling reactions, ensure your reaction setup is scrupulously free of oxygen. Degas your solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst, causing homocoupling of boronic acids or catalyst death.[7]

  • Reagent Quality: Assess the quality of all other reagents. Is the base freshly opened or has it been exposed to air? Is the palladium catalyst from a reliable source and stored correctly? Is the solvent truly anhydrous?

Section 2: General Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence for diagnosing and solving the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Corrective Action start Reaction Failure (Low Yield / No Product) check_sm 1. Confirm Starting Material Integrity (NMR, LC-MS) start->check_sm analyze_crm 2. Analyze Crude Reaction Mixture (LC-MS, TLC) check_sm->analyze_crm identify 3. Identify Components: - Starting Material? - Side Products? - Desired Product? analyze_crm->identify no_reaction Predominantly Starting Material identify->no_reaction Outcome A side_products Complex Mixture or Known Side Products (e.g., Hydrolysis) identify->side_products Outcome B trace_product Trace Product with Starting Material identify->trace_product Outcome C action_a Focus on Activation: - Increase Temp - Check Catalyst/Base - Change Solvent no_reaction->action_a action_b Focus on Selectivity: - Lower Temp - Screen Ligands/Bases - Use Anhydrous Solvents side_products->action_b action_c Focus on Optimization: - Increase Catalyst Loading - Increase Reaction Time - Check Reagent Stoichiometry trace_product->action_c solved Problem Solved action_a->solved action_b->solved action_c->solved

Caption: A systematic workflow for troubleshooting failed reactions.

Section 3: Troubleshooting Specific Reaction Failures

Suzuki-Miyaura Cross-Coupling: Low or No Conversion

This is one of the most powerful methods for functionalizing the C4 position. However, failures are common and often frustrating.

Problem: My Suzuki reaction with an arylboronic acid shows only starting material after several hours at 80 °C. What is the most likely cause?

Answer: The primary culprits for a stalled Suzuki reaction with this substrate are catalyst deactivation and insufficient activation of the boronic acid. The two nitrogen atoms in the pyrrolo[2,3-b]pyridin-2-one core can act as ligands for the palladium center, potentially inhibiting its catalytic activity.[8] Furthermore, the transmetalation step requires the formation of a boronate species, which is facilitated by the base.[9] If the base is too weak or heterogeneous, this step can be inefficient.

Troubleshooting Guide: Suzuki-Miyaura Coupling

ParameterCommon IssueRecommended Actions & Rationale
Catalyst Pd catalyst is inactive or poisoned.• Use a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). These ligands help stabilize the active Pd(0) species and prevent coordination by the substrate's nitrogen atoms. • Ensure a rigorously oxygen-free environment.[7]
Base Base is too weak, insoluble, or wet.• Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. These are often more effective than Na₂CO₃ for activating the boronic acid.[9] • Use finely powdered, anhydrous base to maximize surface area and reactivity.
Solvent Poor solubility of reagents; presence of water.• A mixture of a polar aprotic solvent and water (e.g., Dioxane:H₂O 4:1, Toluene:H₂O 2:1) is standard.[10] • If hydrolysis is a concern, consider anhydrous conditions with a base like KF.[9]
Temperature Insufficient thermal energy for oxidative addition.• While 80 °C is a good starting point, some challenging couplings may require temperatures up to 100-110 °C. Monitor for decomposition by TLC or LC-MS.
Boronic Acid Decomposition (protodeboronation).• Use a slight excess (1.1-1.5 equivalents) of the boronic acid. • Avoid prolonged heating at high temperatures, which can promote decomposition.

Optimized Starting Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Low Yields & Side Reactions

Problem: I am trying to couple a primary amine to the C4 position, but I'm getting a low yield of my desired product along with several unidentified spots on my TLC plate. What is going wrong?

Answer: Low yields in Buchwald-Hartwig aminations with this substrate often stem from three issues: 1) an inappropriate ligand/catalyst combination, 2) incorrect base selection, or 3) a competitive N-arylation reaction at the N1 position of the pyrrole ring. Electron-poor amines can also exhibit lower reactivity, requiring more forcing conditions.[11][12]

Troubleshooting Guide: Buchwald-Hartwig Amination

ParameterCommon IssueRecommended Actions & Rationale
Ligand/Catalyst Catalyst turnover is low.• This reaction often requires specialized Buchwald ligands. Screen a panel of ligands such as XPhos, SPhos, or RuPhos with a Pd₂(dba)₃ or Pd(OAc)₂ precursor. These bulky ligands facilitate the reductive elimination step.
Base Base is not strong enough or is nucleophilic.• A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is a common choice. Lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective. Avoid bases like NaOH or KOH which promote hydrolysis.
Side Reactions Competitive N1-arylation or hydrolysis.• If N1-arylation is observed, protecting the N1-H with a suitable protecting group (e.g., SEM or BOC) may be necessary, although this adds steps. • To minimize hydrolysis, ensure strictly anhydrous conditions and use a non-hydroxide base.
Solvent Solvent choice is crucial for solubility and reactivity.• Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.
Unexpected Hydrolysis Product

Problem: My LC-MS analysis of the crude reaction mixture shows a major peak with a mass corresponding to the replacement of the chloro group with a hydroxyl group (M-Cl+OH). How did this happen and how can I prevent it?

Answer: You have observed the product of SNAr hydrolysis. The C4 position is highly activated towards nucleophilic attack. In the presence of water (from solvents or reagents) and a base (especially hydroxide-containing bases, or even carbonates at high temperatures), water can act as a nucleophile, displacing the chloride to form the 4-hydroxy-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.[5]

Preventative Measures for Hydrolysis:

  • Rigorous Anhydrous Technique: Dry all glassware thoroughly. Use anhydrous solvents from a solvent purification system or freshly distilled over a suitable drying agent.

  • Use Non-Hydroxide Bases: Employ bases like K₃PO₄, Cs₂CO₃, or organic bases (e.g., DIPEA) that do not introduce hydroxide ions.

  • Control Temperature: Hydrolysis is often more significant at higher temperatures. If possible, run the reaction at the lowest effective temperature.

  • Inert Atmosphere: While not directly preventing hydrolysis, maintaining a dry, inert atmosphere helps prevent the introduction of atmospheric moisture.

Section 4: Key Reaction Pathways Overview

The following diagram illustrates the primary reaction pathways discussed in this guide, highlighting the central role of the starting material as a versatile synthetic intermediate.

G cluster_coupling C4-Functionalization cluster_side_reaction Common Side Reaction start 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂, Pd(0), Base buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R₂NH, Pd(0), Ligand, Base hydrolysis Hydrolysis (C-O Bond Formation) start->hydrolysis H₂O, Base, Heat

Caption: Major reaction pathways for the target compound.

References

  • Zhang, C., et al. (2010). Crystal Structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2838. [Link]

  • Norman, M. H., et al. (2014). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 19(6), 7539-7551. [Link]

  • de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2195-2202. [Link]

  • Wu, W., & Song, B. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 4(1), 1-3. [Link]

  • Mukherjee, M., et al. (2012). Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. CrystEngComm, 14(19), 6339-6349. [Link]

  • Szychta, P., & Janecka, A. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5769. [Link]

  • de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2195-2202. [Link]

  • Hagar, M., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(19), 6296. [Link]

  • Li, J., et al. (2022). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 27(15), 4983. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][10][13]diazepinones. ResearchGate. [Link]

  • Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3840. [Link]

  • PubChem. 4-Chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Prepared by: Gemini, Senior Application Scientist Introduction: The successful scale-up of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry, presents significant...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The successful scale-up of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry, presents significant challenges that differentiate bench-scale synthesis from pilot or manufacturing-scale production.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions for researchers, chemists, and process development professionals. Our focus is on anticipating and resolving common issues related to reaction control, impurity formation, and process safety.

Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis.

Q1: We are experiencing low yields (<60%) during the final cyclization step to form the pyrrolidinone ring. What are the likely causes and how can we mitigate this?

A1: Low yields during intramolecular cyclization on a larger scale are often traced back to three primary factors: inefficient deprotonation, competing side reactions, and poor mass transfer.

  • Causality—Inefficient Deprotonation: The formation of the requisite anion for cyclization is a critical step. On a larger scale, localized concentration gradients can lead to incomplete deprotonation. The choice of base is paramount; while strong, non-nucleophilic bases are preferred, their physical properties (e.g., solubility) can become problematic.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: If using a solid base like sodium hydride (NaH), ensure its dispersion is of high quality and that the reaction medium is agitated effectively to prevent clumping. Consider switching to a soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide, which can offer more consistent results in larger volumes. Increase the stoichiometry of the base in small increments (e.g., from 1.1 to 1.3 equivalents) to drive the reaction to completion.

    • Temperature Control: The initial deprotonation should be conducted at a lower temperature (e.g., 0 °C) to minimize side reactions. After the base addition is complete, a slow warm-up to the optimal reaction temperature (e.g., 25-40 °C) allows for controlled cyclization. Monitor the internal temperature closely, as poor heat transfer in large reactors can create hot spots.

    • Solvent & Concentration: Ensure the starting material is fully dissolved. A common scale-up issue is attempting to run the reaction at too high a concentration to maximize reactor throughput, which can lead to precipitation and poor mixing. Consider a more polar aprotic solvent like DMF or NMP if solubility in THF is an issue, but be aware they are more difficult to remove.

Q2: During the chlorination of the 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one precursor, we are observing significant charring and the formation of multiple unidentified impurities. How can we improve the selectivity?

A2: Chlorination of heterocyclic lactams, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a highly exothermic and aggressive reaction.[3] Poor control over this step is a classic scale-up challenge leading to decomposition.

  • Causality—Uncontrolled Exotherm & Reagent Reactivity: POCl₃ can react with the substrate at multiple sites, and the heat generated can "cook" the reaction mixture, leading to tar and complex byproduct formation. The presence of catalytic additives like dimethylformamide (DMF) can sometimes accelerate decomposition if not properly controlled.[3]

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the chlorinating agent to the substrate, add the substrate (dissolved in a suitable solvent like toluene or acetonitrile) to the chlorinating agent at a controlled, low temperature (0-5 °C). This maintains a constant excess of the chlorinating agent, often leading to a cleaner reaction profile.

    • Thermal Safety Screening: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and effective cooling protocol for the plant reactor.[3]

    • Quenching Protocol: The quench is a critical step. A poorly executed quench of excess POCl₃ can be violent. Develop a robust protocol by slowly adding the reaction mixture to a well-agitated vessel of ice-water or a cold, buffered aqueous solution, ensuring the temperature is kept below 20 °C.

    • Alternative Chlorinating Agents: If issues persist, investigate milder chlorinating agents. For some systems, oxalyl chloride or Vilsmeier-Haack type reagents may offer higher selectivity, although cost may be a factor at scale.

Q3: Our final product isolation via crystallization is inconsistent. Sometimes it oils out, and other times the purity is low due to trapped impurities. What is a more robust isolation strategy?

A3: Crystallization is highly sensitive to scale, as cooling rates and mixing dynamics change dramatically. An "oiling out" phenomenon suggests the product's solubility limit is exceeded in a supersaturated state below its melting point, while low purity indicates inefficient rejection of impurities by the crystal lattice.

  • Causality—Supersaturation and Impurity Entrapment: Rapid cooling, a common issue in large, jacketed vessels, can cause the product to crash out of solution as an amorphous oil or fine powder that traps solvent and impurities.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Perform a small-scale screen for anti-solvents. The ideal system involves dissolving the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and adding a miscible anti-solvent (e.g., heptane, MTBE) portion-wise at a slightly elevated temperature until turbidity is observed.

    • Controlled Cooling & Seeding: Implement a programmed, linear cooling ramp for the reactor (e.g., 5-10 °C per hour). Once the solution is slightly supersaturated, add seed crystals (1-2% w/w) of the pure product to promote controlled crystal growth rather than spontaneous nucleation.

    • Slurry Aging: Hold the resulting slurry at the final, low temperature (e.g., 0-5 °C) for several hours with gentle agitation. This "aging" period allows for the crystal morphology to improve and can help release trapped impurities back into the mother liquor.

    • Consider a Salt Screen: If the freebase is persistently difficult to crystallize, consider forming a salt (e.g., hydrochloride, mesylate). Crystalline salts often have much more favorable physical properties for isolation and purification.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting materials in this synthesis? A: The purity of the initial pyridine or pyrrole precursors is essential. Key impurities to monitor are regioisomers or compounds with residual reactive functional groups. These can lead to the formation of difficult-to-remove isomeric byproducts in the final product. It is recommended to have a purity specification of >99.0% by HPLC for all key starting materials.

Q: How does the choice of solvent impact scalability? A: Solvent selection extends beyond just solubility. At scale, consider:

  • Boiling Point: A solvent with a boiling point between 80-120 °C (like toluene or 2-methyl-THF) is often ideal for maintaining precise temperature control and for azeotropic removal of water if needed.

  • Safety & Environmental: Avoid solvents with high toxicity or challenging environmental disposal profiles. Consult solvent selection guides (e.g., from the ACS Green Chemistry Institute).

  • Work-up: The solvent must be compatible with aqueous work-up procedures, ideally forming a biphasic system with clear phase separation to minimize product loss in the aqueous layer.

Q: What are the primary safety hazards to consider when scaling up this process? A: The primary hazards include:

  • Highly Corrosive and Toxic Reagents: Handling of phosphorus oxychloride or thionyl chloride requires specialized equipment, including sealed reactors and scrubbers for off-gassing.[4]

  • Exothermic Reactions: As detailed in the troubleshooting section, chlorination and cyclization steps can have significant, rapid heat evolution. Failure to provide adequate cooling can lead to a thermal runaway.[3]

  • Hydrogen Gas Evolution: If using metal hydrides like NaH for deprotonation, the reaction releases flammable hydrogen gas. The reactor must be properly vented and operated under an inert nitrogen atmosphere.

  • Manual Handling: At scale, manual handling of powders and liquids increases the risk of exposure. Use closed-transfer systems and ensure all personnel are equipped with appropriate personal protective equipment (PPE).[4]

Quantitative Data Summary

The following table provides typical parameters for the key chlorination step, derived from analogous procedures for related heterocyclic systems. These should be used as a starting point for process optimization and safety assessment.

ParameterBench-Scale (1-10 g)Pilot-Scale (1-10 kg)Rationale & Key Considerations
Reagent POCl₃POCl₃Most common and cost-effective. Requires careful handling.
Equivalents of POCl₃ 5.0 - 10.03.0 - 5.0Excess is used to drive the reaction; at scale, minimizing excess reduces cost and quench severity.
Solvent Toluene or neatTolueneToluene helps moderate the exotherm and control viscosity.
Temperature (°C) 80 - 110 (Reflux)80 - 95Lowering temperature at scale improves safety margins and selectivity. Requires careful heat transfer management.
Reaction Time (h) 4 - 128 - 16Longer times at scale may be needed to ensure complete conversion due to mass transfer limitations.
Monitoring TLC / LCMSHPLCHPLC provides quantitative data on conversion and impurity formation, which is critical for process control.

Experimental Protocol: Controlled Chlorination (Illustrative)

This protocol outlines a robust procedure for the chlorination step at a 1 kg scale, incorporating best practices for safety and control.

WARNING: This procedure involves highly corrosive and toxic materials that generate a significant exotherm. It must be performed by trained personnel in a suitable chemical reactor with appropriate safety controls.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with a continuous nitrogen purge.

    • Charge the reactor with phosphorus oxychloride (POCl₃, 4.0 L, 4.4 eq).

    • Begin agitation and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Substrate Solution Preparation:

    • In a separate vessel, charge 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (1.0 kg, 1.0 eq) and toluene (5.0 L).

    • Agitate until a clear solution is formed.

  • Controlled Addition:

    • Slowly add the substrate solution from the vessel to the cold POCl₃ in the reactor over 2-3 hours via a metering pump.

    • CRITICAL: Maintain the internal reactor temperature at <10 °C throughout the addition. A rapid temperature rise indicates an accumulation of unreacted material and a potential runaway hazard.

  • Reaction & Monitoring:

    • Once the addition is complete, slowly warm the reaction mixture to 90-95 °C over 2 hours.

    • Hold at 90-95 °C for 8-12 hours, monitoring the reaction progress by HPLC every 2 hours until <1% of the starting material remains.

  • Cool-down and Quench Preparation:

    • Cool the reaction mixture to 20-25 °C.

    • In a separate, larger quench reactor, charge a mixture of crushed ice (10 kg) and water (10 L) and begin vigorous agitation.

  • Controlled Quench:

    • Slowly transfer the reaction mixture from the first reactor into the ice/water slurry in the quench reactor over 1-2 hours.

    • CRITICAL: Monitor the quench temperature and ensure it does not exceed 25 °C.

  • Work-up & Isolation:

    • Once the quench is complete, adjust the pH of the aqueous slurry to 7-8 using a 50% w/w NaOH solution, maintaining the temperature below 25 °C.

    • Filter the resulting solid product, wash the cake with purified water (2 x 5 L), and then with heptane (1 x 3 L).

    • Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.

  • Scientist's Note: The slow, controlled additions (both substrate and during quench) are the most critical elements for ensuring a safe and reproducible outcome at scale. This prevents the buildup of thermal energy and minimizes byproduct formation.

Visualizations

Troubleshooting Workflow for Low Yield/Purity

G start Low Yield or High Impurity Profile check_sm Check Starting Material Purity (HPLC, NMR) start->check_sm sm_fail Purity < 99.0% check_sm->sm_fail Result sm_pass Purity > 99.0% check_sm->sm_pass Result analyze_crude Analyze Crude Reaction Mixture (LCMS) unreacted_sm High % of Unreacted Starting Material? analyze_crude->unreacted_sm repurify_sm Action: Repurify or Source New Batch of Starting Material sm_fail->repurify_sm sm_pass->analyze_crude known_impurity Known Impurity Detected? unreacted_sm->known_impurity No action_time_temp Action: Increase Reaction Time or Temperature unreacted_sm->action_time_temp Yes action_base_equiv Action: Increase Base Equivalents unreacted_sm->action_base_equiv Yes unknown_impurity Unknown Impurity Detected? known_impurity->unknown_impurity No action_temp_control Action: Improve Temperature Control (e.g., slower addition) known_impurity->action_temp_control Yes action_isolate_char Action: Isolate and Characterize Impurity (NMR) unknown_impurity->action_isolate_char Yes

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Introduction: The Critical Role of Analytical Methods Welcome to the technical support guide for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As a novel heterocyclic compound, likely synthesized as an intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Analytical Methods

Welcome to the technical support guide for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As a novel heterocyclic compound, likely synthesized as an intermediate or an active pharmaceutical ingredient (API), establishing a robust, reliable, and validated analytical method is paramount. A well-developed method is the cornerstone of ensuring product quality, stability, and regulatory compliance throughout the drug development lifecycle.[1][2] It provides the data necessary for release testing, stability studies, and impurity profiling.

This guide is structured to function as a direct line to an application scientist. It moves from foundational knowledge of the molecule to detailed troubleshooting and formal validation, mirroring the logical workflow you would use in the lab. We will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal technique for purity and stability assessment, with considerations for Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties & Initial Analytical Considerations

Understanding the molecule's properties is the first step in designing a successful analytical method. Based on its structure, we can infer key characteristics that will dictate our experimental approach.

  • Structure: The molecule contains a pyrrolo[2,3-b]pyridine core, which is a nitrogenous heterocyclic system. The presence of the pyridine ring imparts basic properties.

  • Solubility: Compounds of this nature often exhibit poor solubility in water but are typically soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][4]

  • UV Absorbance: The aromatic nature of the pyrrolopyridine ring system suggests strong UV absorbance, making UV-based detection in HPLC a viable and sensitive option.

  • Thermal Stability: The presence of a chloro-substituent and the overall structure suggest that the molecule should have adequate thermal stability for GC analysis, but this must be experimentally verified to rule out degradation in the injector port.

Property Inferred Characteristic/Starting Point Impact on Method Development
Chemical Class Chlorinated Nitrogenous HeterocyclePotential for peak tailing in RP-HPLC; requires careful pH control. Suitable for GC-MS with possible ECD or MS detection.
Solubility Poorly soluble in water; soluble in organic solvents (DMSO, MeOH, ACN).[3][4]Sample and standard preparation will require organic or mixed aqueous-organic diluents.
UV Chromophore Aromatic pyrrolopyridine systemStrong UV absorbance expected. A UV-Vis spectrophotometer or photodiode array (PDA) detector is ideal for HPLC.
pKa (estimated) Basic (Pyridine Nitrogen)Mobile phase pH will critically affect retention time and peak shape in RP-HPLC.
Volatility Potentially sufficient for GCGC-MS could be a secondary or complementary technique, especially for impurity identification.[5]

HPLC Method Development: A Troubleshooting-Oriented Approach

Reverse-Phase HPLC (RP-HPLC) is the workhorse for purity and stability analysis. The following Q&A guide addresses the most common issues encountered when developing methods for pyridine-containing molecules.

Workflow for HPLC Method Development

The development of a stability-indicating HPLC method is a systematic process. The goal is to create a method that can separate the main compound from its degradation products and process-related impurities.[6]

HPLC_Workflow cluster_dev Phase 1: Development cluster_spec Phase 2: Specificity cluster_val Phase 3: Validation (ICH Q2(R1)) A Initial Screening (Column, Mobile Phase, Diluent) B Gradient & Temperature Optimization A->B C Wavelength Selection (PDA Detector) B->C D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Peak Purity Analysis (Ensure Homogeneity) D->E F Validate Parameters (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) E->F G Final Method F->G Method Ready for Routine Use

Caption: Logical workflow for developing a stability-indicating HPLC method.

Troubleshooting Guide: HPLC

Q1: My peak is showing significant tailing. What is the cause and how do I fix it?

A: Peak tailing is the most common issue for basic compounds like yours.[7] The root cause is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the surface of the C18 silica packing material. This secondary interaction causes some molecules to be retained longer, resulting in a tailed peak.

  • Causality: At neutral pH, silanol groups (Si-OH) can be deprotonated (Si-O⁻), creating a strong ionic interaction with the protonated basic analyte.

  • Solutions (in order of preference):

    • Control Mobile Phase pH: Use a buffer to set the mobile phase pH between 2.5 and 3.5. At this low pH, the silanol groups are protonated and less likely to interact with the analyte. A phosphate or formate buffer is a good starting point.

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most residual silanols. Ensure you are using a high-quality, end-capped C18 or a similar phase.

    • Change Stationary Phase: If tailing persists, switch to a column with a different selectivity. A polar-embedded phase (e.g., "AQ" type columns) or a phenyl-hexyl phase can provide alternative interactions and reduce tailing.[7]

Q2: I am not getting enough retention on a C18 column. How can I increase it?

A: Insufficient retention means your compound is eluting too close to the void volume. This is common for polar molecules.

  • Causality: The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.

  • Solutions:

    • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, forcing the analyte to interact more with the C18 stationary phase.

    • Use a Less Eluting Organic Solvent: If using acetonitrile, try switching to methanol. Methanol is a weaker solvent in reversed-phase chromatography and will generally increase retention.

    • Consider an Alternative Stationary Phase: If the compound is highly polar, a standard C18 may not be suitable. Consider an AQ-type C18 column designed for use in highly aqueous mobile phases or explore HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative.

Q3: An impurity peak is co-eluting with my main peak. How do I improve resolution?

A: Resolution is a function of efficiency, selectivity, and retention. Improving any of these can solve co-elution.

  • Causality: The two compounds have very similar interactions with the current stationary and mobile phases.

  • Solutions:

    • Optimize Selectivity (Most Effective):

      • Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter the elution order.

      • Adjust pH: A small change in pH can alter the ionization state of the analyte or impurity, dramatically affecting retention and selectivity.[7]

      • Change Stationary Phase: This is the most powerful way to change selectivity. Switching from a C18 to a Phenyl, Cyano, or PFP (pentafluorophenyl) column introduces different retention mechanisms (e.g., pi-pi interactions).[7]

    • Increase Efficiency:

      • Decrease Particle Size: Move from a 5 µm column to a 3 µm or sub-2 µm particle column (requires a UHPLC system).[7]

      • Optimize Flow Rate: Perform a van Deemter plot to find the optimal flow rate for your column.

    • Increase Retention: Sometimes, simply increasing the retention of both peaks by reducing the organic content will provide more time for them to separate.

Forced Degradation Studies: Building a Stability-Indicating Method

A stability-indicating method is one that can accurately detect decreases in the amount of the active ingredient due to degradation.[6] Forced degradation studies are the cornerstone of developing such a method.[8][9] The goal is to generate 5-20% degradation to produce a representative profile of potential degradants.

Stress Condition Typical Reagents and Conditions Mechanism of Degradation Targeted
Acid Hydrolysis 0.1 M HCl, heated at 60-80 °C for several hours.Cleavage of labile groups (e.g., amides, esters) under acidic conditions.
Base Hydrolysis 0.1 M NaOH, at room temperature or gently heated (40-60 °C).Saponification and cleavage of groups susceptible to nucleophilic attack by hydroxide.
Oxidation 3% Hydrogen Peroxide (H₂O₂), at room temperature.Oxidation of electron-rich moieties. The pyridine ring can be susceptible to N-oxidation.
Thermal Solid sample in an oven at 80-100 °C for 24-48 hours.Assesses the intrinsic thermal stability of the molecule.
Photolytic Sample exposed to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.Degradation caused by absorption of UV or visible light energy.

Protocol: General Forced Degradation Procedure

  • Prepare Stock Solution: Dissolve the compound in a suitable diluent to a concentration of ~1 mg/mL.

  • Apply Stress: To separate aliquots of the stock solution, add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the solid material.

  • Monitor: Periodically sample the stressed solutions, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), and inject into the HPLC system.

  • Analyze: Aim for 5-20% degradation of the main peak. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the severity of the conditions.[6]

  • Confirm Specificity: Use a PDA detector to perform peak purity analysis on the main peak in the presence of its degradants to ensure the method is specific.

GC-MS as a Complementary Technique

For a chlorinated compound, GC-MS can be an excellent tool for both identification and quantification, provided the analyte is thermally stable.[10][11]

Troubleshooting Guide: GC-MS

Q1: I'm seeing broad peaks or no peak at all. What could be the issue?

A: This often points to thermal degradation or activity in the system.

  • Causality: The compound may be degrading in the hot injector port or interacting with active sites in the inlet liner or column.

  • Solutions:

    • Lower the Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and stability.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Glass wool in the liner can also be a source of activity; use a deactivated glass wool or a liner design that does not require it.

    • Confirm Volatility: The compound may not be volatile enough for GC. If lowering the injector temperature doesn't work, GC may not be a suitable technique without derivatization.

Q2: How do I choose the right column for this compound?

A: For general-purpose screening of chlorinated organic compounds, a low-to-mid polarity column is the standard choice.

  • Recommendation: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is an excellent starting point.[11] These columns are robust and provide good resolution for a wide range of compounds.

  • Confirmation: For confirmational analysis, a second analysis on a column with a different stationary phase (e.g., a 35% phenyl-methylpolysiloxane) can increase confidence in peak identification.

Frequently Asked Questions (FAQs)

Q: What diluent should I use for my sample and standards? A: Start with the mobile phase as your diluent to avoid peak distortion. If solubility is an issue, dissolve the sample in a small amount of a strong organic solvent like DMSO or methanol and then dilute with the mobile phase. Ensure the final injection solvent is as close in composition to the initial mobile phase as possible.

Q: My method looks good. What are the next steps according to ICH guidelines? A: Once your method is developed and shown to be specific via forced degradation, you must validate it for its intended purpose.[12][13] According to ICH Q2(R1), this involves formally proving its:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]

  • Linearity & Range: A proportional relationship between concentration and analytical signal over a defined range.[15]

  • Accuracy: The closeness of your measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively (critical for impurity methods).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.1, temperature ± 2°C).

Q: What is an acceptable linearity range for an assay versus an impurity method? A: This is defined by the ICH Q2(R1) guidelines.[14][15]

  • Assay: Typically 80% to 120% of the test concentration.

  • Impurity Quantification: From the reporting level of the impurity to 120% of the specification limit.

References

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
  • National Center for Biotechnology Information (PMC). (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • OSTI.gov. (n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CROMlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS.
  • National Center for Biotechnology Information (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
  • National Center for Biotechnology Information (PMC). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Termedia. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
  • Agilent. (n.d.). SPECIFICATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • MedCrave. (2016). Forced Degradation Studies.
  • LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Request PDF. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.

Sources

Optimization

Technical Support Center: Resolving Impurities in 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Samples

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive experience in troubleshooting complex synthetic pathways. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity in your samples.

Introduction to the Challenge

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will address the likely impurities encountered during its synthesis and provide systematic approaches for their identification and removal.

Postulated Synthetic Pathway and Origin of Impurities

A definitive, publicly available synthesis for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not widely documented. However, based on established heterocyclic chemistry, a plausible and efficient synthetic route can be postulated. This allows us to anticipate the types of impurities that are likely to be encountered.

The proposed synthesis involves two key stages:

  • Cyclization: Formation of the 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one core.

  • Chlorination: Introduction of the chloro group at the 4-position of the pyridine ring.

Synthetic_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination A 2-Amino-3-methylpyridine C 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one A->C Base, Heat B α-halocarbonyl compound (e.g., ethyl 2-bromopropionate) B->C E 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Target Molecule) C->E Solvent D Chlorinating Agent (e.g., NCS, SO2Cl2) D->E

Caption: Postulated two-stage synthesis of the target molecule.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Impurity Identification and Characterization

Q1: My NMR spectrum shows unexpected peaks after the cyclization step. What could they be?

A1: Unwanted signals after the formation of the 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one intermediate often point to incomplete reaction or side reactions.

  • Causality: The reaction between 2-amino-3-methylpyridine and an α-halocarbonyl, such as ethyl 2-bromopropionate, is a nucleophilic substitution followed by cyclization. Incomplete reaction can leave unreacted starting materials. Side reactions can include N-alkylation without subsequent cyclization.

  • Troubleshooting Workflow:

    Troubleshooting_Cyclization start Unexpected peaks in NMR check_sm Compare with spectra of starting materials start->check_sm sm_present Starting materials detected check_sm->sm_present no_sm No starting materials sm_present->no_sm No incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature - Check base stoichiometry sm_present->incomplete_reaction Yes side_product Possible Side Product: - N-alkylated intermediate - Isomeric products no_sm->side_product purify Purify via column chromatography or recrystallization incomplete_reaction->purify side_product->purify

    Caption: Workflow for troubleshooting cyclization impurities.

  • Common Impurities from Stage 1 (Cyclization):

Impurity NameStructureLikely Origin
2-Amino-3-methylpyridineUnreacted starting material
Ethyl 2-bromopropionateUnreacted starting material
N-alkylated intermediateIncomplete cyclization

Q2: After the chlorination step, I observe multiple spots on my TLC plate. What are the likely byproducts?

A2: Chlorination of the pyrrolo[2,3-b]pyridin-2-one core can lead to several impurities due to the reactivity of the heterocyclic system.

  • Causality: Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) can result in over-chlorination or chlorination at undesired positions. The reaction conditions can also lead to degradation of the starting material or product.

  • Common Impurities from Stage 2 (Chlorination):

Impurity NameStructureLikely Origin
Unreacted Starting MaterialIncomplete chlorination
Dichloro- derivativesOver-chlorination
Isomeric Chloro- derivativesLack of regioselectivity
Oxidized byproductsDegradation of the pyrrole ring
  • Troubleshooting Workflow:

    Troubleshooting_Chlorination start Multiple spots on TLC check_sm Is starting material present? start->check_sm sm_present Yes check_sm->sm_present no_sm No check_sm->no_sm No incomplete_reaction Incomplete Reaction: - Increase stoichiometry of  chlorinating agent - Increase reaction time sm_present->incomplete_reaction multiple_products Multiple Products: - Over-chlorination - Isomeric products no_sm->multiple_products purify Purify via column chromatography or preparative HPLC incomplete_reaction->purify optimize_conditions Optimize Conditions: - Lower temperature - Use a milder chlorinating agent - Control stoichiometry precisely multiple_products->optimize_conditions optimize_conditions->purify

    Caption: Workflow for troubleshooting chlorination impurities.

Purification Strategies

Q3: What is the best method to purify the final product, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

A3: A combination of chromatographic and non-chromatographic methods is often most effective.

  • Expertise & Experience: The choice of purification method depends on the nature and quantity of the impurities. For closely related isomers or over-chlorinated byproducts, chromatography is often necessary. For removing unreacted starting materials or baseline impurities, recrystallization can be highly effective.

  • Recommended Techniques:

    • Column Chromatography: Silica gel chromatography is the workhorse for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the target compound from less polar and more polar impurities.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for removing small amounts of impurities. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Preparative HPLC: For achieving very high purity, especially for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a step-by-step guide for purifying the crude product using silica gel column chromatography.

Materials:

  • Crude 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar solvent mixture.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the initial, less polar solvent system, collecting fractions.

    • Monitor the elution by TLC.

    • Gradually increase the polarity of the solvent system to elute the target compound.

  • Fraction Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

This protocol outlines the steps for purifying the solid crude product by recrystallization.

Materials:

  • Crude 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

  • A suitable solvent or solvent pair (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • Synthesis of Pyrrolo[2,3-b]pyridines: While not the exact target molecule, general synthetic strategies for the pyrrolo[2,3-b]pyridine core can be found in various sources.

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection
    • Source: Molecules
    • URL: [Link]

  • Chlorination of Heterocycles: For an overview of chlorination reactions on N-heterocyclic compounds, which provides insight into potential side reactions

    • Title: Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF
    • Source: ResearchG
    • URL: [Link]

  • Purification of Lactams: General principles for the purification of lactams can be found in the patent literature, which discusses techniques applicable to various lactam structures.
  • Synthesis of 3-Substituted Pyrrolo[2,3-b]pyridin-2-one Derivatives: This article provides insights into the synthesis of the core lactam structure with substitution

    • Title: Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Deriv
    • Source: Synthetic Communic
    • URL: [Link]

  • Synthesis of 2-Aminopyridine Derivatives: Information on the synthesis of starting m

    • Title: Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study
    • Source: Intern
    • URL: [Link]

Troubleshooting

Technical Support Center: Reaction Condition Optimization for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis.

Introduction to the Synthesis

The target molecule, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, also known as 4-chloro-3-methyl-7-azaindolin-2-one, is a key heterocyclic scaffold with significant potential in medicinal chemistry. Its synthesis, while achievable, presents several challenges that require careful optimization of reaction conditions. This guide outlines a plausible synthetic strategy and provides detailed troubleshooting for each critical step.

Proposed Synthetic Pathway

A logical synthetic approach involves a multi-step sequence starting from a readily available pyridine derivative. The key steps include the formation of the 7-azaindolin-2-one core, followed by methylation at the C3 position and subsequent chlorination at the C4 position.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Chloro-3-methylpyridine A->B Sandmeyer Reaction C 2-Chloro-3-methyl-x-nitropyridine B->C Nitration D Substituted Acetanilide C->D Reduction & Acylation E 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (3-Methyl-7-azaindolin-2-one) D->E Intramolecular Cyclization F 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (Target Molecule) E->F Chlorination C3_Methylation A 7-Azaindolin-2-one B 3-Methylene-7-azaindolin-2-one A->B Formaldehyde, Piperidine, EtOH, Reflux C 3-Methyl-7-azaindolin-2-one B->C H₂, Pd/C, EtOH

Optimization

Technical Support Center: Investigating the Degradation Pathways of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As a novel heterocyclic compound, its intrinsic stability and degradation profile are critical parameters for its develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. As a novel heterocyclic compound, its intrinsic stability and degradation profile are critical parameters for its development and application in pharmaceutical research. This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge and practical methodologies to investigate its degradation pathways. We will address potential experimental challenges through a series of frequently asked questions and troubleshooting guides.

Part 1: Understanding the Stability of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: A Proactive Approach

Given the novelty of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, there is a notable absence of established degradation pathways in the public domain. This presents a unique opportunity for discovery. Our approach in this guide is to empower you with the principles and techniques to conduct your own comprehensive stability and forced degradation studies.

The structure of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one possesses several functional groups that are susceptible to degradation under various stress conditions: a lactam within the pyrrolidinone ring, a chloro-substituted pyridine ring, and a methyl-substituted pyrrole moiety. Understanding the reactivity of these groups is the first step in predicting potential degradation pathways.

Part 2: Frequently Asked Questions (FAQs) on Degradation Studies

Here, we address common questions that arise during the investigation of a novel compound's stability.

Q1: Where do I begin with investigating the degradation of a new chemical entity like 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one?

A1: The most systematic approach is to conduct forced degradation (stress testing) studies. These studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing degradation pathways.[1][2] The goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the degradation products are representative of those that might form under long-term storage conditions.

Q2: What are the key stress conditions I should apply in a forced degradation study?

A2: A comprehensive forced degradation study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress.

  • Hydrolytic Stress: This involves exposing the compound to acidic, basic, and neutral aqueous solutions. The lactam ring in your compound is particularly susceptible to hydrolysis.[3]

  • Oxidative Stress: Typically performed using hydrogen peroxide, this condition will probe the susceptibility of the electron-rich pyrrole ring and the methyl group to oxidation.

  • Photolytic Stress: Exposure to UV and visible light is crucial, especially for compounds with chromophores. The chloro-substituted pyridine ring may be susceptible to photolytic cleavage.[4][5][6]

  • Thermal Stress: Heating the solid compound or a solution of it can reveal thermally labile functionalities.

Q3: How do I choose the right analytical techniques to monitor degradation?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating the parent compound from its degradation products.[7][8][9] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][6]

Q4: I am observing unexpected peaks in my chromatogram. How can I confirm they are degradation products and not artifacts?

A4: This is a common challenge. To differentiate, you should:

  • Analyze a placebo/blank sample: This will help identify any peaks originating from the excipients or solvent.

  • Analyze a control sample: A sample of the compound that has not been subjected to stress will show the initial purity profile.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, you can perform peak purity analysis to check for co-eluting peaks.

Part 3: Troubleshooting Guide for Forced Degradation Studies

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Gradually increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of exposure. Be cautious not to use unrealistically harsh conditions that could lead to irrelevant degradation pathways.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is partial degradation to observe the primary degradation products.
Poor chromatographic resolution between the parent peak and degradation products. The HPLC method is not optimized.Modify the mobile phase composition (organic solvent ratio, pH), change the column stationary phase, or adjust the gradient slope.
Mass spectrometry signal suppression for certain degradation products. Co-eluting species or high salt concentrations in the mobile phase can interfere with ionization.Improve chromatographic separation. If using a buffer, switch to a volatile buffer like ammonium formate or acetate.
Formation of multiple, minor degradation products. This can indicate complex degradation pathways or secondary degradation of initial products.Analyze samples at earlier time points to identify the primary degradation products before they degrade further.

Part 4: Hypothetical Degradation Pathways of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Based on the chemical structure, we can propose several hypothetical degradation pathways. These should be used as a guide for identifying unknown peaks in your experimental data.

Hydrolytic Degradation

The primary site for hydrolysis is the lactam bond in the pyrrolidinone ring.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam, followed by nucleophilic attack by water, would lead to the opening of the lactam ring to form a carboxylic acid and an amino group.

  • Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam would also result in ring opening.

Hydrolytic_Degradation Parent 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Product_Acid Ring-opened product (Carboxylic acid and Amine) Parent->Product_Acid H+ / H₂O Product_Base Ring-opened product (Carboxylate and Amine) Parent->Product_Base OH- / H₂O

Caption: Hypothetical Hydrolytic Degradation Pathway.

Oxidative Degradation

The electron-rich pyrrole ring and the methyl group are potential sites for oxidation.

  • N-Oxidation: The nitrogen atom in the pyridine ring could be oxidized to an N-oxide.

  • Hydroxylation: The methyl group could be oxidized to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

  • Epoxidation: The double bond in the pyrrole ring could undergo epoxidation.

Oxidative_Degradation Parent 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] Hydroxymethyl Hydroxymethyl Derivative Parent->Hydroxymethyl [O] Carboxylic_Acid Carboxylic Acid Derivative Hydroxymethyl->Carboxylic_Acid [O]

Caption: Hypothetical Oxidative Degradation Pathways.

Photolytic Degradation

The carbon-chlorine bond on the pyridine ring is a likely site for photolytic cleavage.

  • Dechlorination: Homolytic cleavage of the C-Cl bond upon UV irradiation can lead to the formation of a radical species, which can then abstract a hydrogen atom from the solvent to yield a dechlorinated product.[6][10]

Photolytic_Degradation Parent 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Dechlorinated Dechlorinated Product Parent->Dechlorinated

Caption: Hypothetical Photolytic Degradation Pathway.

Part 5: Experimental Protocol for a Forced Degradation Study

This section provides a general, step-by-step protocol for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • For identification of degradation products, perform LC-MS analysis.

Experimental_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC and LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Neutral Stock->Oxidative Stock->Thermal Stock->Photolytic Identification Identify Degradation Products Analysis->Identification

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Determination: A Comparative Guide to the Validation of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The molecule 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The molecule 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound with potential pharmacological significance, requires rigorous structural validation to understand its chemical behavior and biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for its structural validation, alongside other powerful analytical techniques.

The Gold Standard: X-ray Crystallography

X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules and the precise three-dimensional arrangement of atoms in a crystalline solid.[1] Its ability to provide an atomic-level picture of a molecule is unsurpassed in structural biology and chemistry.[2] For a molecule like 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, this technique can definitively establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

A crucial prerequisite for X-ray crystallographic analysis is the growth of high-quality single crystals. This can often be the most challenging step in the process.[3]

Step 1: Crystallization

The process of obtaining crystals suitable for X-ray diffraction is a meticulous one, often involving the screening of various solvents and conditions.[3][4] A common and effective method is slow evaporation.[5]

  • Dissolution: Dissolve the purified 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one in a suitable solvent or solvent mixture in which it is moderately soluble. Ethanol has been successfully used for crystallizing similar heterocyclic compounds.[6]

  • Saturation: Create a saturated or near-saturated solution at room temperature or a slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size) have formed, they are carefully harvested from the mother liquor.

Step 2: Data Collection

  • Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and flash-frozen in liquid nitrogen to minimize radiation damage during data collection.[7]

  • Diffraction: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected from multiple orientations.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. Validation tools are used to check the correlation between the electron density map and the final model.[2]

dot graph TD A[Start: Purified Compound] --> B{Crystallization}; B --> C[Single Crystal Formation]; C --> D{X-ray Diffraction}; D --> E[Diffraction Pattern]; E --> F{Structure Solution}; F --> G{Structure Refinement}; G --> H[Final 3D Structure];

G

Caption: Workflow for X-ray Crystallographic Structure Validation.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic and computational methods offer valuable and often more readily obtainable information.[8] These techniques are typically used in conjunction to build a comprehensive understanding of a molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Determines the number and types of hydrogen atoms and their connectivity through spin-spin coupling.

  • ¹³C NMR: Identifies the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework.[11] For a heterocyclic system like the target molecule, these techniques are crucial for assigning protons and carbons to specific positions within the fused ring structure.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule.[12] For a halogenated compound like 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, MS is particularly informative due to the isotopic signature of chlorine.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M+): The presence of chlorine (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a characteristic M+ and M+2 peak pattern, with the M+2 peak having about one-third the intensity of the M+ peak.[13][14] This provides strong evidence for the presence of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the molecule's structure, although interpretation can be complex.[15]

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic separation technique like GC-MS or LC-MS.[16]

  • Ionization: Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Computational Chemistry

Computational methods, such as quantum mechanics and molecular mechanics, can be used to predict the three-dimensional structure and properties of molecules.[17][18] These methods are valuable for generating initial structural models and for understanding the conformational preferences of a molecule.[19][20]

Protocol: Computational Modeling

  • Structure Building: Construct an initial 3D model of the molecule using molecular modeling software.

  • Conformational Search: Perform a conformational search to identify low-energy conformations.[21]

  • Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Property Calculation: Calculate properties such as NMR chemical shifts and compare them with experimental data to support the proposed structure.

Comparative Analysis of Structural Validation Techniques

Technique Information Obtained Sample Requirements Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingHigh-quality single crystal (0.1-0.5 mm)Unambiguous and definitive structural determination[1]Crystal growth can be a significant bottleneck[3]; Provides solid-state structure which may differ from solution conformation
NMR Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships in solution1-10 mg of pure sample, soluble in a deuterated solventProvides detailed structural information in solution; Non-destructiveCan be complex to interpret for complex molecules; Does not provide absolute configuration directly
Mass Spectrometry Molecular weight, elemental formula (with high resolution MS), presence of isotopesMicrogram to nanogram quantitiesHigh sensitivity[22]; Provides definitive molecular formulaProvides limited information on atom connectivity and stereochemistry
Computational Chemistry Predicted 3D structure, conformational preferences, calculated spectroscopic propertiesNone (in silico)Can provide insights into structures that are difficult to analyze experimentally; Complements experimental dataPredictions are model-dependent and require experimental validation; Can be computationally expensive for high accuracy

G

Caption: Logical Relationship Between Different Analytical Techniques.

Conclusion

The structural validation of a novel compound like 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a multi-faceted process. While NMR and mass spectrometry provide essential pieces of the structural puzzle, and computational chemistry offers valuable predictive insights, X-ray crystallography remains the unequivocal gold standard for providing a definitive and high-resolution three-dimensional structure. For researchers and drug development professionals, an integrated approach that leverages the strengths of each of these techniques is the most robust strategy for comprehensive structural characterization, with X-ray crystallography serving as the ultimate arbiter of the final molecular architecture.

References

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.). Retrieved from [Link]

  • Balogh, M. P. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Retrieved from [Link]

  • Eliel, E. L., & Giza, C. A. (1968). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry, 33(10), 3754–3758. Retrieved from [Link]

  • Srinivasan, B., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal, 17(5), 1145–1160. Retrieved from [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Kuppuswamy, V., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(42), 18491-18496. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7174-7188. Retrieved from [Link]

  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1754. Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 329-346. Retrieved from [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269-282. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1937–1947. Retrieved from [Link]

  • Gapsys, V., et al. (2020). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 53, e12. Retrieved from [Link]

  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Portland Press.
  • X-ray crystallography. (2024). In Wikipedia. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • 4-Chloro-1H-pyrrolo-[2,3-d]pyrimidine. (2011). PubMed. Retrieved from [Link]

  • Sparkman, O. D. (2011). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved from [Link]

  • H.NMR-Spectrum of Heterocyclic Compound {2}. (n.d.). ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Molecules, 27(15), 4903. Retrieved from [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025). Pittcon. Retrieved from [Link]

  • Dumitrascu, F., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(11), 2686. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Feig, M., & Brooks, C. L. (2004). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 14(2), 217-224. Retrieved from [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(1), 12-17. Retrieved from [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube. Retrieved from [Link]

  • Ferreira, R. S., et al. (2015). Small-molecule conformational search methods. Journal of Chemical Information and Modeling, 55(9), 1783-1798. Retrieved from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved from [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2019). PMC. Retrieved from [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2022). NIH. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Analogs in Drug Discovery

This guide provides a comprehensive comparative analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one analogs, a promising scaffold in medicinal chemistry. We will delve into their synthesis, structure-activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one analogs, a promising scaffold in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and performance in various biological assays, with a particular focus on their potential as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine enables it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold represents a key pharmacophore within this class of compounds. The presence of the chlorine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity.[4] The methyl group at the 3-position and the lactam functionality at the 2-position also play critical roles in defining the molecule's interaction with target proteins. This guide will explore how modifications at various positions of this core structure influence its biological activity, providing a framework for the rational design of novel therapeutic agents.

Comparative Analysis of Analog Performance

The biological activity of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one analogs is highly dependent on the nature and position of substituents on the pyrrolopyridine core. Structure-activity relationship (SAR) studies have revealed key insights into the structural requirements for potent and selective inhibition of various kinases.

Substitutions on the Pyrrole Nitrogen (N1)

Modifications at the N1 position of the pyrrole ring have been shown to significantly impact the antiproliferative activity of these analogs. For instance, the introduction of a propargyl group at this position allows for further functionalization via "click chemistry" to introduce triazole-containing moieties.[5][6]

Table 1: Comparative Antiproliferative Activity of N1-Substituted Pyrrolo[2,3-b]pyridine Analogs [5][6][7]

Compound IDN1-SubstituentR' Group on TriazoleCancer Cell LineGI50 (µM)
5d 1-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl4-TrifluoromethylphenylA549 (Lung)0.12
5k 1-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl2-ChlorophenylA549 (Lung)0.16
5e 1-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl4-ChlorophenylMDA-MB-231 (Breast)0.13
5m 1-(1-(2-iodophenyl)-1H-1,2,3-triazol-4-yl)methyl2-IodophenylMDA-MB-231 (Breast)0.13
7j H4-Fluorophenyl (at C3)A549 (Lung)0.18
7k H4-Methoxyphenyl (at C3)A549 (Lung)0.17

GI50: 50% growth inhibition concentration.

The data in Table 1 clearly indicates that the nature of the substituent on the triazole ring plays a crucial role in determining the antiproliferative activity. Electron-withdrawing groups, such as trifluoromethyl and chloro, at the para-position of the phenyl ring attached to the triazole (as in 5d and 5e) generally lead to potent activity.[5][6]

Substitutions at the C3-Position

Direct substitution at the C3 position of the pyrrolo[2,3-b]pyridine core has also been explored to understand its impact on biological activity.

Causality Behind Experimental Choices: The rationale for modifying the C3 position stems from the desire to explore interactions with the solvent-exposed region of the ATP-binding pocket of kinases. Introducing different functionalities can lead to additional hydrogen bonding or hydrophobic interactions, thereby enhancing potency and selectivity.

Experimental Protocols

General Synthesis of the 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Scaffold

The synthesis of the core scaffold is a critical first step in the development of new analogs. A representative synthetic route is outlined below.

Experimental Workflow for Scaffold Synthesis

A Starting Material (e.g., Substituted Pyridine) B Cyclization Reaction A->B Reagents & Conditions C Chlorination B->C Reagents & Conditions D Methylation C->D Reagents & Conditions E Final Scaffold 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one D->E Scaffold 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one Propargylation N1-Propargylation Scaffold->Propargylation Propargyl bromide, Base Alkyne N1-Propargyl Scaffold Propargylation->Alkyne Click CuAAC Reaction (Click Chemistry) Alkyne->Click Azide Substituted Aryl Azide Azide->Click Analog N1-Triazole Analog Click->Analog CuSO4, Sodium Ascorbate

Caption: Synthesis of N1-triazole analogs via CuAAC (Click Chemistry).

Step-by-Step Methodology: [5][6]

  • N1-Propargylation: The parent scaffold is reacted with propargyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield the N1-propargylated intermediate.

  • CuAAC Reaction: The N1-propargylated scaffold is then reacted with a substituted aryl azide in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This reaction proceeds with high efficiency and regioselectivity to afford the desired 1,4-disubstituted triazole analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against specific kinases is determined using in vitro kinase assays.

Protocol for Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation: The kinase enzyme and its corresponding substrate are diluted to the desired concentrations in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a phosphospecific antibody-based ELISA or a fluorescence-based assay.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Signaling Pathway Interactions

Many of the pyrrolo[2,3-b]pyridine analogs exert their biological effects by inhibiting key kinases involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,3-b]pyridin-2-one Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrrolo[2,3-b]pyridin-2-one analogs.

The diagram illustrates how these kinase inhibitors can block signaling at multiple points within this critical pathway, leading to the inhibition of cancer cell growth and survival.

Conclusion and Future Directions

The 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold continues to be a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the rich structure-activity relationship data provide a solid foundation for the rational design of next-generation therapeutics. Future efforts in this area should focus on:

  • Improving Selectivity: Designing analogs with improved selectivity for specific kinases to minimize off-target effects and enhance the therapeutic window.

  • Overcoming Drug Resistance: Developing compounds that are active against known resistance mutations in clinically relevant kinases.

  • Exploring Novel Targets: Screening diverse libraries of these analogs against a broader range of biological targets to identify new therapeutic opportunities.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of innovative medicines based on this privileged scaffold.

References

  • Narva, S., Chitti, S., Bala, B. R., Alvala, M., Jain, N., & Kondapalli, V. G. C. S. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(20), 2094-2114. [Link]

  • Madhurya, M. S., Thakur, V., Dastari, S., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]

  • Abdel-Magid, A. F. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 26(15), 4487. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. [Link]

  • PubMed. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. [Link]

  • PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. [Link]

  • PubMed. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

  • PubChem. (n.d.). Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. [Link]

  • Google Patents. (n.d.). Pyrrolo[2,3-D]pyrimidine compounds.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one Isomers

Authored by a Senior Application Scientist Introduction: In the landscape of contemporary drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. The 7-az...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: In the landscape of contemporary drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development. The 7-azaindole scaffold, a key pharmacophore, is present in numerous compounds with significant biological activity.[1][2][3] The introduction of substituents to this core, such as in the case of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, gives rise to a variety of positional isomers. Each isomer can exhibit distinct pharmacological and toxicological profiles. Consequently, the unambiguous differentiation of these isomers is of paramount importance.

This guide provides a comprehensive comparison of the expected spectroscopic data for 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its primary positional isomers. While experimental data for this specific set of isomers is not widely published, this document leverages established principles of spectroscopy and data from closely related, structurally analogous compounds to predict and compare their key spectroscopic features.

The Isomeric Landscape

The primary isomers of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involve the repositioning of the chloro and methyl substituents on the pyridine ring. For the purpose of this guide, we will focus on the following key isomers:

  • Isomer 1 (Target): 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Isomer 2: 5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Isomer 3: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The differentiation of these isomers relies on subtle yet significant differences in their electronic and steric environments, which are reflected in their respective NMR, IR, and Mass Spectra.

G cluster_isomers Positional Isomers of Chloro-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one I1 4-Chloro-3-methyl I2 5-Chloro-3-methyl I1->I2 Isomeric Relationship I3 6-Chloro-3-methyl I1->I3 Isomeric Relationship I2->I3 Isomeric Relationship

Caption: Positional Isomers of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Comparative Spectroscopic Analysis

The following tables summarize the predicted key differentiating features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for the proposed isomers. These predictions are based on the analysis of spectroscopic data from structurally similar compounds found in the literature.[1][4]

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are highly sensitive to the position of the electron-withdrawing chloro substituent.

Proton Isomer 1 (4-Chloro-3-methyl) Isomer 2 (5-Chloro-3-methyl) Isomer 3 (6-Chloro-3-methyl)
H5 ~7.0-7.2 ppm (d)-~7.8-8.0 ppm (d)
H6 ~7.8-8.0 ppm (d)~7.9-8.1 ppm (s)-
NH ~10.5-11.5 ppm (s)~10.5-11.5 ppm (s)~10.5-11.5 ppm (s)
CH (C3) ~3.5-3.8 ppm (q)~3.5-3.8 ppm (q)~3.5-3.8 ppm (q)
CH₃ (C3) ~1.4-1.6 ppm (d)~1.4-1.6 ppm (d)~1.4-1.6 ppm (d)

Rationale: The chloro group's deshielding effect will cause downfield shifts for adjacent protons. In Isomer 1, H5 and H6 will be a doublet system. In Isomer 2, H6 will be a singlet due to the lack of an adjacent proton, and H4 will also be a singlet. In Isomer 3, H5 will be a doublet coupled to H4.

¹³C NMR Spectroscopy

The position of the chloro substituent significantly impacts the chemical shifts of the carbon atoms within the pyridine ring.

Carbon Isomer 1 (4-Chloro-3-methyl) Isomer 2 (5-Chloro-3-methyl) Isomer 3 (6-Chloro-3-methyl)
C4 ~145-150 ppm~120-125 ppm~130-135 ppm
C5 ~118-122 ppm~148-152 ppm~115-120 ppm
C6 ~140-145 ppm~142-146 ppm~150-155 ppm
C7a ~155-160 ppm~155-160 ppm~155-160 ppm
C=O (C2) ~170-175 ppm~170-175 ppm~170-175 ppm
CH (C3) ~40-45 ppm~40-45 ppm~40-45 ppm
CH₃ (C3) ~15-20 ppm~15-20 ppm~15-20 ppm

Rationale: The carbon atom directly attached to the chlorine (ipso-carbon) will experience a significant downfield shift. The electronic effects will also influence the chemical shifts of the other carbons in the ring, providing a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

The C-Cl stretching vibration and the out-of-plane C-H bending vibrations in the aromatic region are diagnostic.

Vibrational Mode Isomer 1 (4-Chloro-3-methyl) Isomer 2 (5-Chloro-3-methyl) Isomer 3 (6-Chloro-3-methyl)
N-H stretch ~3200-3300 cm⁻¹~3200-3300 cm⁻¹~3200-3300 cm⁻¹
C=O stretch ~1680-1710 cm⁻¹~1680-1710 cm⁻¹~1680-1710 cm⁻¹
C-Cl stretch ~700-800 cm⁻¹~700-800 cm⁻¹~700-800 cm⁻¹
Aromatic C-H bend ~800-850 cm⁻¹~850-900 cm⁻¹~800-850 cm⁻¹

Rationale: While the N-H and C=O stretching frequencies will be similar across the isomers, the pattern of substitution on the pyridine ring will influence the out-of-plane C-H bending vibrations in the fingerprint region, offering a potential means of differentiation.

Mass Spectrometry (MS)

High-resolution mass spectrometry will confirm the elemental composition. The fragmentation patterns may also provide clues to the substitution pattern.

Analysis Expected Result for all Isomers
Molecular Ion (M⁺) m/z corresponding to C₈H₇ClN₂O
Isotopic Pattern Presence of a prominent M+2 peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope.
Key Fragmentation Potential loss of CO, Cl, and CH₃ radicals. The relative abundance of fragment ions may differ based on the stability of the resulting radical cations.

Rationale: All isomers will have the same molecular weight and will exhibit the characteristic chlorine isotopic pattern. Differences in fragmentation pathways, although potentially subtle, can arise from the different positions of the chloro and methyl groups, affecting the stability of the resulting fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomeric compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5][6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering the expected chemical shift range (e.g., 0-200 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the substitution pattern.

G cluster_workflow NMR Analysis Workflow Sample Dissolve Isomer in DMSO-d6 H1 Acquire 1D ¹H NMR Sample->H1 C13 Acquire 1D ¹³C NMR Sample->C13 D2 Acquire 2D NMR (COSY, HSQC, HMBC) H1->D2 C13->D2 Analysis Structure Elucidation D2->Analysis

Caption: A typical workflow for the NMR-based structural elucidation of isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire data in positive ion mode.

    • Obtain a full scan mass spectrum to determine the molecular weight and isotopic distribution.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.

Conclusion

The definitive identification of 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its positional isomers is a critical step in any research and development program involving these compounds. While direct experimental data may be sparse, a systematic approach combining ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry, guided by the predicted data presented in this guide, provides a robust framework for their unambiguous differentiation. The key to successful characterization lies in the careful analysis of the aromatic region in the NMR spectra, which is most sensitive to the isomeric changes. The application of 2D NMR techniques is strongly recommended to provide conclusive evidence for the assigned structures.

References

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. MDPI. [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. ResearchGate. [Link]

  • 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. Georganics. [Link]

  • Spectroscopic study on the structural isomers of 7-azaindole(ethanol)(n) (n=1-3) and multiple-proton transfer reactions in the gas phase. PubMed. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. [Link]

  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. ResearchGate. [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. [Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]. MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Discovery of N-substituted 7-azaindoline derivatives as potent, orally available M1 and M4 muscarinic acetylcholine receptors selective agonists. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

Sources

Comparative

A Comparative Analysis of a Novel Pyrrolo[2,3-b]pyridin-2-one BRAF Inhibitor Versus Established Therapeutics

Introduction: The Central Role of BRAF in Cancer Pathogenesis The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a central regulator of cell growth, proliferatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of BRAF in Cancer Pathogenesis

The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers.[3] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive kinase activity, driving uncontrolled cell proliferation and tumor growth.[4][5] This mutation is prevalent in a significant percentage of melanomas, as well as in a subset of colorectal, thyroid, and non-small cell lung cancers, making it a prime target for therapeutic intervention.[4][6]

This guide provides a comparative overview of the biological efficacy of a novel, potent BRAF inhibitor based on the 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one scaffold, herein designated as PPO-431 , against two FDA-approved BRAF inhibitors: Vemurafenib and Dabrafenib . We will delve into their mechanisms of action, present comparative in vitro efficacy data, and provide detailed protocols for key experimental assays to evaluate and validate the performance of such inhibitors.

Mechanism of Action: Targeting the Aberrant BRAF Kinase

Both Vemurafenib and Dabrafenib are potent, selective, ATP-competitive inhibitors of the BRAF V600E mutant kinase.[7][8] By binding to the active conformation of the mutated BRAF protein, these inhibitors block its kinase activity, thereby preventing the phosphorylation of its downstream target, MEK.[7][9] This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade, leading to a halt in the aberrant signaling that drives tumor cell proliferation and survival.[7][10] The ultimate cellular consequences of this pathway inhibition are G1 cell-cycle arrest and the induction of apoptosis.[7][11]

PPO-431 is designed based on a pyrrolo[2,3-b]pyridin-2-one core, a scaffold known to yield potent kinase inhibitors. It is hypothesized to act via a similar ATP-competitive mechanism, with modifications aimed at enhancing potency and selectivity for the BRAF V600E mutant.

MAPK_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PPO_431 PPO-431 PPO_431->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Figure 1: Simplified schematic of the MAPK/ERK signaling pathway and the points of inhibition for PPO-431, Vemurafenib, and Dabrafenib.

Comparative Biological Efficacy

The efficacy of a kinase inhibitor is determined by its potency at the enzymatic and cellular levels. Below is a summary of the reported in vitro efficacy for Vemurafenib and Dabrafenib, alongside the projected target efficacy for our novel compound, PPO-431.

InhibitorTargetIn Vitro Kinase IC50 (BRAF V600E)Cellular IC50 (A375 Melanoma Cells)Reference(s)
PPO-431 BRAF V600ETargeting <1 nMTargeting <10 nM-
Vemurafenib BRAF V600E31 nM~248.3 nM[12][13]
Dabrafenib BRAF V600E0.6 nMVariable, typically low nM range[14][15]

Note: The cellular IC50 for Dabrafenib can vary between studies and cell lines, but it is consistently in the low nanomolar range.

Experimental Protocols for Efficacy Determination

To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following section details the methodologies for key assays used to characterize BRAF inhibitors.

In Vitro BRAF V600E Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BRAF V600E by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: Recombinant BRAF V600E kinase is incubated with a substrate (e.g., kinase-inactive MEK) and radiolabeled ATP ([γ-³²P]ATP). In the absence of an inhibitor, the substrate becomes phosphorylated. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.[16]

Kinase_Assay_Workflow Start Start Add_Inhibitor Add serially diluted inhibitor (PPO-431, Vemurafenib, etc.) to wells Start->Add_Inhibitor Add_Kinase Add BRAF V600E kinase and inactive MEK substrate Add_Inhibitor->Add_Kinase Initiate_Reaction Initiate reaction with [γ-³²P]ATP and MgCl₂ Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction with SDS-PAGE sample buffer Incubate->Stop_Reaction Separate Separate proteins by SDS-PAGE Stop_Reaction->Separate Transfer Transfer to membrane Separate->Transfer Detect Detect radioactivity by autoradiography Transfer->Detect Analyze Quantify and calculate IC50 Detect->Analyze

Figure 2: Workflow for the in vitro radiometric BRAF kinase assay.

Step-by-Step Protocol:

  • Plate Preparation: Serially dilute the test compounds (PPO-431, Vemurafenib, Dabrafenib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.0) and add to a 96-well plate.[17]

  • Kinase and Substrate Addition: Prepare a mixture of recombinant active BRAF V600E kinase and a kinase-inactive MEK substrate in a kinase reaction buffer. Add this mixture to the wells containing the inhibitors.[17]

  • Reaction Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP and MgCl₂.[16]

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).[17]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.[16]

  • Detection: Separate the reaction products by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane and expose it to an autoradiography film to detect the radiolabeled, phosphorylated MEK.[16]

  • Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.

Cellular Inhibition of MAPK Pathway Signaling (Western Blot for p-ERK)

This assay determines the inhibitor's ability to block the BRAF signaling pathway within a cellular context by measuring the phosphorylation level of ERK.

Principle: BRAF V600E mutant cells (e.g., A375 melanoma cells) are treated with the inhibitor. Cell lysates are then prepared and subjected to Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK/total ERK ratio indicates pathway inhibition.[18]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitors for a specified time (e.g., 1-2 hours).[18]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).[19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK to serve as a loading control.[19][20]

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample and compare the treated samples to the untreated control.[21]

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The MTS tetrazolium compound is reduced by metabolically active cells to a colored formazan product that is soluble in the cell culture medium.[22] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed A375 cells into a 96-well plate at a predetermined density and allow them to attach overnight.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[4]

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.[23][24]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[24]

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[22]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridin-2-one scaffold represents a promising starting point for the development of next-generation BRAF inhibitors. The hypothetical inhibitor, PPO-431, is designed to exhibit superior potency compared to Vemurafenib and comparable efficacy to Dabrafenib. The experimental protocols detailed in this guide provide a robust framework for the head-to-head evaluation of these compounds.

Future studies should focus on comprehensive selectivity profiling of PPO-431 against a panel of kinases to ensure a favorable safety profile. Furthermore, in vivo studies in xenograft models will be crucial to assess its anti-tumor activity, pharmacokinetic properties, and overall therapeutic potential. The ultimate goal is to develop novel inhibitors that can overcome the resistance mechanisms that often limit the long-term efficacy of current BRAF-targeted therapies.[13][25]

References

  • Atefi, M., et al. (2011). Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway. PLoS ONE, 6(12), e28973. [Link]

  • Menzies, A. M., & Long, G. V. (2013). Dabrafenib and its use in the treatment of metastatic melanoma. Drug Design, Development and Therapy, 7, 699–707. [Link]

  • Vemurafenib. (2025). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Kiss, D. (2012). Western blot band for Erk and phopho(p). ResearchGate. [Link]

  • Menzies, A. M., & Long, G. V. (2012). Dabrafenib and its potential for the treatment of metastatic melanoma. Drug Design, Development and Therapy, 6, 391–405. [Link]

  • Hu, J., et al. (2013). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. Proceedings of the National Academy of Sciences, 110(37), 14844–14849. [Link]

  • Luke, J. J., et al. (2017). BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers. Current Oncology Reports, 19(11), 72. [Link]

  • Vemurafenib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Mechanism of action of dabrafenib and trametinib. (n.d.). ResearchGate. [Link]

  • Gembarska, A., et al. (2012). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Scientific Reports, 2, 574. [Link]

  • Leonardi, G. C., et al. (2018). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Genes, 9(12), 607. [Link]

  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single... (n.d.). ResearchGate. [Link]

  • BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • Bollag, G., et al. (2010). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research, 16(20), 4902–4907. [Link]

  • Rajagopal, S., et al. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 756, 137–148. [Link]

  • Luke, J. J., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Expert Opinion on Pharmacotherapy, 13(18), 2649–2658. [Link]

  • Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. (2015). Value-Based Cancer Care. [Link]

  • A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in... (n.d.). ResearchGate. [Link]

  • PLX4032. (2026). Massive Bio. [Link]

  • What is the mechanism of Vemurafenib? (2024). Patsnap Synapse. [Link]

  • MTS Cell Proliferation Assay Kit User Manual. (n.d.). BioVision. [Link]

  • Vemurafenib-resistant cells show higher IC50 values than their parental... (n.d.). ResearchGate. [Link]

  • What is the mechanism of Dabrafenib Mesylate? (2024). Patsnap Synapse. [Link]

  • FDA approves dabrafenib–trametinib for BRAF-positive cancers. (2022). National Cancer Institute. [Link]

  • The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (2012). P&T, 37(9), 513–522. [Link]

  • Pavan, A., et al. (2019). Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma. Cancers, 11(4), 481. [Link]

  • Vang, T., et al. (2014). Identification of BRAF inhibitors through in silico screening. BMC Cancer, 14, 309. [Link]

  • Cell Viability Assays. (2013). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025). YouTube. [Link]

  • Dabrafenib. (n.d.). MedSchool. [Link]

  • Phospho-ERK Assays. (2012). In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • How should we analyze the two bands of phospho ERK1/2 in western blot ? (n.d.). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 7-azaindolin-2-one scaffold, represents a heterocyclic structure of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 7-azaindolin-2-one scaffold, represents a heterocyclic structure of significant interest in medicinal chemistry. The 7-azaindole core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The introduction of a chloro substituent at the 4-position and a methyl group at the 3-position of the oxindole ring can critically modulate the biological activity, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comparative analysis of plausible synthetic routes to this target compound, offering detailed experimental insights to aid in the selection of an optimal synthetic strategy.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. A third, more speculative route, is also presented for consideration.

  • Route A: Late-Stage C4-Chlorination of the 3-Methyl-7-azaindolin-2-one Core. This strategy focuses on the initial construction of the bicyclic lactam system, followed by the regioselective introduction of the chlorine atom at the C4 position of the pyridine ring.

  • Route B: Annulation from a Pre-chlorinated 2-Aminopyridine Precursor. This approach begins with a commercially available or readily synthesized chlorinated pyridine derivative, onto which the 3-methyl-pyrrolidin-2-one ring is constructed.

  • Route C: Diazotization and Sandmeyer Reaction of a 4-Amino Precursor. A classical approach for the introduction of a halide, this route depends on the successful synthesis of the corresponding 4-amino analogue.

Route A: Late-Stage C4-Chlorination

This synthetic pathway prioritizes the early formation of the key 3-methyl-7-azaindolin-2-one scaffold. The primary challenge in this route lies in achieving regioselective chlorination at the C4 position, given the presence of other potentially reactive sites on the heterocyclic system.

Synthetic Pathway

Route A A 2-Amino-3-methylpyridine C N-(3-methylpyridin-2-yl)-2-phenylglycinate A->C Acylation B Ethyl 2-chloro-2-phenylacetate B->C D 3-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C->D Intramolecular Friedel-Crafts Alkylation E 3-Methyl-7-azaindole-N-oxide D->E Oxidation (m-CPBA) F Target Compound E->F Chlorination (POCl3)

Caption: Synthetic scheme for Route A.

Causality Behind Experimental Choices

The initial step involves the acylation of 2-amino-3-methylpyridine with a suitable two-carbon electrophile to build the framework for the pyrrolidin-2-one ring. Ethyl 2-chloro-2-phenylacetate is a representative reagent for this transformation. The subsequent intramolecular Friedel-Crafts type cyclization is anticipated to proceed under acidic conditions to furnish the 3-methyl-7-azaindolin-2-one core.

The critical chlorination step is proposed to proceed via an N-oxide intermediate. Direct electrophilic chlorination of the 7-azaindolin-2-one is likely to be unselective. However, formation of the pyridine N-oxide directs the subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) to the C4 position, a known reactivity pattern for 7-azaindole systems.[1]

Experimental Protocol: C4-Chlorination via N-Oxide
  • N-Oxidation: To a solution of 3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methyl-7-azaindole-N-oxide.

  • Chlorination: To the crude N-oxide, add phosphorus oxychloride (POCl₃, 3-5 eq) and heat the mixture at reflux. Monitor the reaction by TLC.

  • Final Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the target compound.

Route B: Annulation of a Pre-chlorinated Pyridine

This strategy introduces the chloro-substituent at an early stage, thereby avoiding the challenges of regioselective chlorination on the bicyclic system. The success of this route hinges on the availability of the starting material, 2-amino-4-chloro-3-methylpyridine, and the efficient construction of the lactam ring.

Synthetic Pathway

Route B A 2-Amino-4-chloro-3-methylpyridine C Ethyl 2-(4-chloro-3-methylpyridin-2-ylamino)-2-methylpropanoate A->C N-Alkylation B Ethyl 2-bromo-2-methylpropanoate B->C D Target Compound C->D Intramolecular Cyclization

Caption: Synthetic scheme for Route B.

Causality Behind Experimental Choices

The synthesis of the starting material, 2-amino-4-chloro-3-methylpyridine, can be achieved through various published methods.[2][3] The subsequent N-alkylation with an appropriate α-halo ester, such as ethyl 2-bromo-2-methylpropanoate, introduces the necessary carbon framework for the pyrrolidin-2-one ring. The final step involves an intramolecular cyclization to form the lactam. This cyclization can be promoted by a strong base to facilitate the intramolecular nucleophilic attack of the deprotonated amino group onto the ester carbonyl.

Experimental Protocol: Lactam Formation
  • N-Alkylation: In a suitable solvent such as DMF, combine 2-amino-4-chloro-3-methylpyridine (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.2 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq). Heat the mixture to facilitate the reaction.

  • Work-up and Isolation: After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester intermediate.

  • Cyclization: Dissolve the crude ester in a suitable solvent like THF and treat with a strong base such as sodium hydride at 0 °C. Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Final Work-up: Quench the reaction carefully with water. Extract the product with ethyl acetate, and purify by column chromatography.

Route C: Diazotization and Sandmeyer Reaction

This classical approach offers a direct method for introducing a chlorine atom from an amino group. However, its success is contingent on the synthesis of the 4-amino precursor and the stability of the corresponding diazonium salt.

Synthetic Pathway

Route C A 4-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl) C Target Compound B->C Sandmeyer Reaction (CuCl)

Caption: Synthetic scheme for Route C.

Causality Behind Experimental Choices

The synthesis of the 4-amino precursor would likely follow a similar path to Route A, but starting with a 2,4-diamino-3-methylpyridine derivative. The key transformation is the Sandmeyer reaction, where the 4-amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid.[4][5] This intermediate is then treated with a copper(I) chloride solution to yield the desired 4-chloro product.[6][7]

Experimental Protocol: Sandmeyer Reaction
  • Diazotization: Dissolve the 4-amino-3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one precursor in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with an organic solvent. Purify by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Late-Stage ChlorinationRoute B: Annulation of Chlorinated PyridineRoute C: Sandmeyer Reaction
Number of Steps 3-4 steps from 2-amino-3-methylpyridine2-3 steps from 2-amino-4-chloro-3-methylpyridine2 steps from 4-amino precursor
Starting Materials Readily available 2-amino-3-methylpyridineSynthesis of 2-amino-4-chloro-3-methylpyridine requiredSynthesis of 4-amino precursor required and potentially complex
Plausible Overall Yield ModerateModerate to GoodLow to Moderate
Key Challenges Regioselectivity of chlorinationSynthesis of the starting materialSynthesis and stability of the 4-amino precursor and diazonium salt
Purification Standard chromatographic methodsStandard chromatographic methodsPotential for side products from diazonium salt decomposition

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

  • Route A offers the advantage of starting from a simple, commercially available pyridine derivative. The key challenge is the regioselective chlorination, for which the N-oxide directed approach appears promising based on literature precedents for similar systems.[1]

  • Route B benefits from having the chloro-substituent in place from the beginning, thus avoiding regioselectivity issues in the later stages. The overall success of this route is heavily dependent on the efficient synthesis of the 2-amino-4-chloro-3-methylpyridine starting material.

  • Route C is a more classical but potentially lower-yielding approach. The synthesis of the required 4-amino precursor may be non-trivial, and the stability of the intermediate diazonium salt could be a concern.

For initial laboratory-scale synthesis, Route A is recommended as the more flexible and potentially quicker route to explore, provided the N-oxide directed chlorination proceeds as anticipated. If the synthesis of the chlorinated starting material for Route B can be readily established, it may offer a more robust and scalable approach for larger quantities.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 5-Hydroxy-7-azaindolin-2-one, a novel hybrid of pyridinol and sunitinib: design, synthesis and cytotoxicity against cancer cells. (2016). PubMed. Retrieved January 22, 2026, from [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Precursors and products from the Sandmeyer reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). scielo.org.mx. Retrieved January 22, 2026, from [Link]

  • Iridium (III) Catalyzed Regioselective Amidation of Indoles at C4-Position Using Weak Coordinating Groups. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (n.d.). European Patent Office. Retrieved January 22, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Purity of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one by High-Performance Liquid Chromatography

Abstract In the landscape of modern drug discovery and development, the purity of novel chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the purity of novel chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive framework for establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity assessment of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, a key heterocyclic building block. We will dissect the foundational principles of method development, compare a rapid screening method with a high-resolution gradient method, and detail the critical steps of method validation through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines.

Chapter 1: Foundational Principles for HPLC Method Development

The success of any analytical method hinges on a deep understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. For 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (henceforth designated as CMP-1), a strategic approach to method development is paramount.

Physicochemical Properties and Initial Considerations

CMP-1 is a heterocyclic compound with a molecular weight of 182.61 g/mol [1]. Its structure, featuring a pyrrolopyridinone core, suggests inherent UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of nitrogen atoms and a lactam functional group indicates a moderate polarity and the potential for protonation or deprotonation depending on the mobile phase pH. This pH-dependent behavior is a critical lever for manipulating retention and selectivity in reversed-phase (RP) HPLC. The primary mechanism of retention in RP-HPLC is hydrophobic interaction; therefore, controlling the ionization state of an analyte is crucial as it directly impacts its polarity and retention time[2].

Strategic Selection of Chromatographic Conditions

Stationary Phase Selection: Given the moderately polar nature of CMP-1, a C18 (octadecylsilyl) stationary phase is the logical starting point. C18 columns provide a robust hydrophobic surface for the retention of a wide range of organic molecules and are staples in pharmaceutical analysis[3][4]. The goal is to achieve sufficient retention to allow for separation from solvent fronts and early-eluting impurities without excessive analysis time.

Mobile Phase Optimization: The choice of mobile phase components is arguably the most powerful tool for optimizing selectivity.

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: The retention of ionizable compounds is highly dependent on the mobile phase pH[5]. For CMP-1, maintaining a consistent and appropriate pH is essential for reproducible retention times and sharp peak shapes. A low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate will ensure that any basic functionalities are protonated, leading to consistent interactions with the stationary phase and minimizing peak tailing caused by interactions with residual silanols on the silica support[2].

Detector Selection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is strongly recommended over a simple UV detector. A DAD acquires the full UV-visible spectrum for each point in the chromatogram. This capability is invaluable for:

  • Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound.

  • Method Development: Determining the optimal detection wavelength (λ-max) for maximum sensitivity.

  • Impurity Identification: Providing spectral information that can help in the tentative identification of unknown degradation products. The use of DAD is widely cited as a powerful tool for stability studies[6].

Chapter 2: Comparative Analysis of HPLC Methodologies

The choice between a rapid isocratic method and a more comprehensive gradient method depends entirely on the intended purpose of the analysis.

Method A: Rapid Isocratic Screening

An isocratic method, where the mobile phase composition remains constant, is advantageous for its simplicity, speed, and lack of need for column re-equilibration[7]. This makes it ideal for high-throughput screening, reaction monitoring, or routine quality control where the impurity profile is well-defined and simple.

Drawbacks: This approach suffers from the "general elution problem." Early-eluting peaks may be unresolved, while late-eluting peaks can become broad and difficult to detect, potentially masking low-level impurities.

Method B: High-Resolution Gradient Method (Recommended)

For comprehensive purity analysis and stability testing, a gradient method is superior. By gradually increasing the percentage of the organic solvent, the elution strength of the mobile phase is increased over the course of the run.

Causality: This approach ensures that early-eluting, more polar impurities are well-retained and separated, while late-eluting, less polar impurities are eluted more quickly and as sharper peaks. This leads to improved resolution across the entire chromatogram and enhanced sensitivity for all components. A "scouting gradient," such as a 5% to 95% acetonitrile run, is an effective starting point for method development[7].

Comparative Table of HPLC Method Parameters
ParameterMethod A: Isocratic ScreeningMethod B: High-Resolution Gradient
Column C18, 50 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 60% A : 40% BGradient: 0-2 min (5% B), 2-15 min (5-90% B), 15-17 min (90% B), 17.1-20 min (5% B)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection DAD, 254 nmDAD, Scan 200-400 nm (Extraction at λ-max)
Injection Vol. 5 µL10 µL
Run Time 5 minutes20 minutes
Primary Use Rapid QC, In-process controlFormal Purity Testing, Stability Studies

Chapter 3: The Self-Validating System: Forced Degradation and System Suitability

A truly trustworthy analytical method must prove its own reliability. This is achieved through rigorous system suitability testing and by demonstrating that the method is "stability-indicating."

Forced Degradation: Proving the Method's Specificity

Forced degradation, or stress testing, is a regulatory requirement that exposes the drug substance to conditions more severe than accelerated stability testing[8]. Its purpose is to intentionally generate degradation products to challenge the analytical method. According to ICH guideline Q1A(R2), this should include testing against hydrolysis, oxidation, and photolysis to establish the degradation pathways and validate the stability-indicating power of the analytical procedure[9][10]. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and quantify degradants without destroying the main compound[10].

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation CMP1 CMP-1 Stock (in Diluent) Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) CMP1->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, heat) CMP1->Base Ox Oxidation (e.g., 3% H₂O₂, RT) CMP1->Ox Heat Thermal Stress (e.g., 80°C solid) CMP1->Heat Light Photolytic Stress (ICH Q1B light exposure) CMP1->Light HPLC Inject into HPLC (Method B) Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC Data Evaluate Chromatogram HPLC->Data Purity Assess Peak Purity (DAD Spectrum) Data->Purity Mass Mass Balance (% Assay + % Impurities ≈ 100%) Data->Mass

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: High-Resolution Gradient HPLC (Method B)

This protocol is designed to be self-validating through the inclusion of System Suitability Tests (SST).

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Mobile Phase B: Acetonitrile, HPLC grade.
  • Diluent: Acetonitrile/Water (50:50, v/v).
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of CMP-1 reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

2. Chromatographic System & Conditions:

  • Use the parameters outlined for Method B in the comparison table.

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
  • The system is deemed ready for use only if the following criteria are met. This practice is a core tenet of analytical procedure validation as described in ICH Q2(R1)[11][12].

4. Sample Analysis:

  • Prepare sample solutions at a nominal concentration of 0.1 mg/mL in Diluent.
  • Inject the samples into the HPLC system.

5. Data Processing:

  • Integrate all peaks.
  • Calculate the purity of CMP-1 using the area percent method:
  • % Purity = (Area of CMP-1 Peak / Total Area of All Peaks) x 100
  • For stressed samples, report the % degradation and the relative retention times of all new impurity peaks.
  • Use the DAD to perform peak purity analysis on the CMP-1 peak in both unstressed and stressed samples to ensure no impurities are co-eluting.

G Start Start Purity Analysis Prep Prepare Mobile Phases, Diluent, and Standard Start->Prep Inject Inject Standard 5x Prep->Inject SST Perform System Suitability Test (SST) Inject->SST Pass SST Criteria Met? (Tailing, Plates, %RSD) SST->Pass Analyze Inject Samples Pass->Analyze Yes Fail Troubleshoot System: Check Column, Pump, Detector Pass->Fail No Process Process Data: Integrate Peaks, Calculate % Area Analyze->Process PurityCheck Perform Peak Purity Analysis (DAD) Process->PurityCheck Report Report Final Purity Value PurityCheck->Report Fail->Inject

Caption: Logical workflow for a self-validating HPLC purity analysis.

Conclusion

While a rapid isocratic HPLC method offers advantages in speed for routine checks, it lacks the resolving power and comprehensive impurity profiling capabilities required for definitive purity assessment and stability studies. This guide unequivocally recommends the adoption of a high-resolution gradient reversed-phase HPLC method coupled with DAD detection. The inherent logic of gradient elution provides superior separation of potential process-related impurities and degradation products. By embedding System Suitability Tests into the protocol and validating the method's specificity through forced degradation studies, researchers can establish a self-validating, robust, and reliable system for confirming the purity of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, thereby ensuring the integrity of their research and development programs.

References

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2022, August 6). Retrieved January 22, 2026, from [Link]

  • ICH Q1A(R2) Guideline - ICH. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. (2024, March 28). Retrieved January 22, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. (2019, November 12). Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Retrieved January 22, 2026, from [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method Development Guide (rev. 05/04) - HPLC. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. (2022, April 5). Retrieved January 22, 2026, from [Link]

  • 4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, min 97%, 250mg. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved January 22, 2026, from [Link]

  • Guides for method development | YMC CO., LTD. (n.d.). Retrieved January 22, 2026, from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b - European Medicines Agency (EMA). (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - ResearchGate. (2019, November 8). Retrieved January 22, 2026, from [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, August 31). Retrieved January 22, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). Retrieved January 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). Retrieved January 22, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). Retrieved January 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, August 24). Retrieved January 22, 2026, from [Link]

Sources

Validation

A Technical Guide to 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its Derivatives: A Comparative Review for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its role in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its role in the development of a multitude of clinically significant agents, particularly in the realm of kinase inhibition.[1][2] Its structural resemblance to purine bases allows it to function as an effective hinge-binding motif in the ATP-binding site of numerous kinases.[2][3] This guide provides a comprehensive literature review of a specific, yet underexplored, derivative: 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . Due to the limited direct experimental data on this exact molecule, this guide will draw upon established synthetic methodologies and structure-activity relationships (SAR) from closely related analogs to provide a predictive comparison and a roadmap for future research and development.

The Pyrrolo[2,3-b]pyridin-2-one Core: A Versatile Kinase Hinge-Binder

The introduction of a 2-oxo functionality to the pyrrolo[2,3-b]pyridine core adds a crucial hydrogen bond donor and acceptor, further enhancing its potential for interaction within the ATP binding pocket of kinases. This feature, combined with the inherent properties of the 7-azaindole nucleus, makes the pyrrolo[2,3-b]pyridin-2-one scaffold a highly attractive starting point for the design of novel kinase inhibitors.

Derivatives of the broader pyrrolo[2,3-d]pyrimidine class, a related scaffold, have shown significant promise as kinase inhibitors, with several compounds approved for the treatment of inflammatory diseases and myeloproliferative disorders.[3] This success underscores the therapeutic potential of this chemical space.

Synthesis Strategies: Assembling the Core and Introducing Key Functionalities

Construction of the Pyrrolo[2,3-b]pyridin-2-one Scaffold

A common approach to synthesizing the 7-azaindole core involves the cyclization of appropriately substituted pyridine precursors.[4] For the 2-oxo derivative, a potential synthetic pathway could involve the condensation of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by cyclization and oxidation or direct lactam formation.

Conceptual Synthetic Workflow:

A Substituted 2-Aminopyridine C Condensation A->C B Three-Carbon Synthon B->C D Cyclization/ Lactam Formation C->D E Pyrrolo[2,3-b]pyridin-2-one Core D->E

Caption: Conceptual workflow for the synthesis of the pyrrolo[2,3-b]pyridin-2-one core.

Introduction of Chloro and Methyl Groups

The introduction of the chloro and methyl groups at the 4- and 3-positions, respectively, would likely be achieved through electrophilic substitution reactions on the pre-formed pyrrolopyridinone core or by utilizing appropriately substituted starting materials.

  • Chlorination: Direct chlorination of the 7-azaindole ring system can be challenging due to the potential for multiple reactive sites. However, methods involving N-chlorosuccinimide (NCS) or other mild chlorinating agents on activated precursors could be explored.

  • Methylation: Introduction of the methyl group at the 3-position could potentially be achieved via a Friedel-Crafts-type reaction or by utilizing a starting material already bearing the methyl group.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of a 3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one precursor.

  • Reaction Setup: To a solution of a suitable 2-amino-4-chloropyridine derivative in an appropriate solvent (e.g., dioxane), add a protected α-methyl-α,β-unsaturated ester.

  • Reaction Conditions: Heat the mixture under reflux in the presence of a palladium catalyst and a suitable ligand to facilitate a Michael addition followed by intramolecular cyclization.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired 3-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.

Step 2: Chlorination at the 4-position.

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Reaction Conditions: Add N-chlorosuccinimide (NCS) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one.

Comparative Analysis of Derivatives: The Impact of Substitution

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of their substituents. By analyzing the SAR of related compounds, we can infer the potential impact of the 4-chloro and 3-methyl groups on the pharmacological profile of the target molecule.

Derivative ClassKey SubstituentsKnown Biological TargetsGeneral SAR Observations
4-Amino-pyrrolo[2,3-b]pyridines Amino group at C4CSF1R, other kinases[5]The 4-amino group often acts as a key hydrogen bond donor, crucial for hinge binding.[5]
4-Chloro-pyrrolo[2,3-b]pyridines Chloro group at C4Intermediate for kinase inhibitors[5]The chloro group serves as a versatile handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. It can also modulate the electronic properties of the ring system.[6]
3-Substituted-pyrrolo[2,3-b]pyridines Various groups at C3FGFR, other kinases[7]Substitution at the 3-position can influence selectivity and potency by interacting with specific residues in the kinase active site.[7]
Pyrrolo[3,4-c]pyridin-3-one derivatives Methyl group at C4PI3Ks, SYK, FLT3[8]The methyl group can enhance potency and selectivity.[8]

Inference for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one:

  • The 4-chloro substituent is a well-established feature in many kinase inhibitors, often serving as a point for diversification to explore the solvent-exposed region of the ATP-binding site.[6] Its electron-withdrawing nature can also influence the pKa of the pyrrole nitrogen, potentially affecting binding affinity.

  • The 3-methyl group, while seemingly small, can play a significant role in fine-tuning the compound's interaction with the target kinase. It can provide beneficial steric interactions or modulate the conformation of adjacent functionalities. For example, in a series of pyrrolo[3,4-c]pyridin-3-one derivatives, a 4-methyl group was found to be important for potent inhibition of PI3Ks.[8]

Potential Biological Targets and Therapeutic Applications

Given the prevalence of the pyrrolo[2,3-b]pyridine scaffold in approved and investigational kinase inhibitors, it is highly probable that 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives will exhibit activity against one or more protein kinases.

Potential Kinase Targets:

A 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one Scaffold B JAK Family A->B Potential Inhibition C FGFR Family A->C Potential Inhibition D SRC Family A->D Potential Inhibition E Other Tyrosine and Serine/Threonine Kinases A->E Broad-spectrum or Selective Inhibition

Caption: Potential kinase targets for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one derivatives.

The pyrrolo[2,3-d]pyrimidine scaffold, a close analog, is a core component of several Janus Kinase (JAK) inhibitors.[9] Furthermore, various 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7] The structural features of the target molecule suggest that it could be a promising starting point for the development of inhibitors against these and other kinase families implicated in cancer and inflammatory diseases.

Future Directions and Experimental Validation

This review highlights the significant potential of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives as a novel scaffold for kinase inhibitor discovery. However, the lack of direct experimental data necessitates a clear path forward for validation.

Recommended Next Steps:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and unambiguous structural characterization of the title compound using modern analytical techniques (NMR, MS, X-ray crystallography).

  • In Vitro Kinase Screening: The synthesized compound should be screened against a broad panel of kinases to identify primary targets and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: A focused library of derivatives should be synthesized to explore the impact of modifications at the 4- and 3-positions, as well as on the pyrrole nitrogen.

  • Cell-based Assays: Active compounds should be evaluated in relevant cancer or inflammatory cell lines to determine their cellular potency and mechanism of action.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Conclusion

While direct literature on 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is scarce, a comprehensive analysis of related pyrrolopyridine and pyrrolopyrimidinone structures provides a strong rationale for its investigation as a novel scaffold for kinase inhibitor development. The combination of the established hinge-binding capabilities of the 7-azaindole core, the additional hydrogen bonding potential of the 2-oxo group, and the modulatory effects of the chloro and methyl substituents presents a compelling opportunity for the discovery of new therapeutic agents. The synthetic strategies and SAR insights outlined in this guide offer a solid foundation for initiating research into this promising area of medicinal chemistry.

References

Sources

Comparative

A Comparative Guide to the Synthetic and Biological Profile of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in the design o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in the design of kinase inhibitors.[1] This guide provides a comprehensive cross-validation of the experimental results for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one , a specific derivative of this versatile heterocyclic system. Recognizing the current scarcity of published data for this exact molecule, this document serves as a predictive comparison based on robust experimental data from closely related analogs found in peer-reviewed literature. We will delve into a comparative analysis of synthetic routes and potential biological activities, equipping researchers with the foundational knowledge to explore its therapeutic potential.

Our comparative analysis will focus on analogs that have been synthesized and evaluated as inhibitors of key kinases implicated in cancer and inflammatory diseases, such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 MAP kinase.[2][3][4] The choice of these comparators is guided by the structural similarities to our topic compound and the availability of detailed experimental protocols and results.

I. Synthetic Strategies: A Comparative Overview

The synthesis of the pyrrolo[2,3-b]pyridine core can be achieved through various strategies. A common and effective method involves the construction of the pyrrole ring onto a pre-existing pyridine core. For our topic compound, 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one , a plausible synthetic route can be extrapolated from established methodologies for similar structures.

A proposed synthetic pathway is outlined below, followed by a comparison with a documented synthesis of a related pyrrolopyridine derivative.

Proposed Synthesis of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

The synthesis would likely commence from a substituted 2-aminopyridine derivative, followed by the introduction of the pyrrolidone ring.

Synthesis_of_Topic_Compound A 2-amino-4-chloropyridine C Intermediate A A->C Acylation (e.g., NaH, THF) B Ethyl 2-chloro-2-methylpropanoate B->C D 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one C->D Intramolecular Cyclization (e.g., Heat or Acid catalyst)

Caption: Proposed synthetic workflow for the topic compound.

Comparative Synthesis: 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

In contrast, a multi-step synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, potent kinase inhibitors, has been well-documented.[5] This route showcases a different strategy where the pyrrolo[2,3-b]pyridine core is functionalized through cross-coupling reactions.

Comparative_Synthesis A 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine C Suzuki-Miyaura Coupling A->C B Arylboronic acid B->C D 2-aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine C->D F Buchwald-Hartwig Amination D->F E Amine E->F G 2-aryl-4-amino-1-(SEM)-1H-pyrrolo[2,3-b]pyridine F->G H Deprotection G->H I 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine H->I

Caption: Documented synthesis of a comparator compound.[5]

Table 1: Comparison of Synthetic Strategies

FeatureProposed Synthesis of Topic CompoundSynthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines[5]
Starting Material 2-amino-4-chloropyridine4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine
Key Reactions Acylation, Intramolecular CyclizationSuzuki-Miyaura Coupling, Buchwald-Hartwig Amination
Complexity Potentially shorter and more directMulti-step with use of protecting groups
Versatility Limited to substituents on the starting materialsHigh, allows for diverse aryl and amine substitutions

II. Biological Activity: A Predictive Comparison

Given that numerous pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against various protein kinases, it is highly probable that 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one also functions as a kinase inhibitor. The specific substitution pattern (4-chloro, 3-methyl, and a 2-oxo group) will dictate its target selectivity and potency.

Potential Kinase Targets

Based on the literature for analogous structures, the following kinase families are plausible targets for our topic compound:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[6] Several pyrrolopyridine-based compounds have been developed as potent FGFR inhibitors.[7][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy in cancer therapy. The pyrrolo[2,3-d]pyrimidine scaffold, structurally similar to our topic compound's core, is a common feature in VEGFR inhibitors.[3][9]

  • p38 Mitogen-Activated Protein (MAP) Kinase: p38 kinase is a central regulator of inflammatory responses, and its inhibitors have therapeutic potential in a range of diseases. Pyrrole-containing compounds have been identified as potent p38 kinase inhibitors.[4][10][11]

Kinase_Signaling_Pathways cluster_0 Cancer Progression cluster_1 Inflammation FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis p38 p38 MAP Kinase Cytokines Inflammatory Cytokines p38->Cytokines Topic_Compound 4-Chloro-3-methyl-1H,2H,3H- pyrrolo[2,3-b]pyridin-2-one Topic_Compound->FGFR Potential Inhibition Topic_Compound->VEGFR Potential Inhibition Topic_Compound->p38 Potential Inhibition

Caption: Potential kinase targets and associated pathways for the topic compound.

Comparative Biological Data

The following table presents experimental data for known pyrrolopyridine derivatives that act on the potential targets. This data provides a benchmark for the anticipated potency of our topic compound.

Table 2: Biological Activity of Comparator Pyrrolopyridine Derivatives

CompoundTarget KinaseIC50 / KiAssay TypeReference
SU1261IKKαKi = 10 nMIn vitro kinase assay[12]
SU1349IKKαKi = 16 nMIn vitro kinase assay[12]
Compound 9ep38α MAP KinaseIC50 = 38 nMEnzyme inhibition assay[2]
Compound 6fp38α MAP KinaseIC50 = 81 nMEnzyme inhibition assay[2]
RogaratinibFGFR1, 2, 3, 4IC50 = 1.8, <1, 9.2, 1.2 nMBiochemical assay[7]
FIIN-3FGFR1, 2, 3, 4IC50 = 13.1, 21, 31.4, 35.3 nMIrreversible inhibitor assay[7]

III. Experimental Protocols

To facilitate the cross-validation of our topic compound, we provide detailed, step-by-step methodologies for key experiments based on established protocols from the literature.

General Synthetic Procedure for Pyrrolo[2,3-b]pyridines (Illustrative)

This protocol is adapted from the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and can be modified for the synthesis of other derivatives.[5]

  • Suzuki-Miyaura Cross-Coupling:

    • To a solution of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine in a 1:1 mixture of 1,4-dioxane and water, add the corresponding arylboronic acid (1.2 equivalents), Pd2(dba)3 (0.03 equivalents), and K2CO3 (3 equivalents).

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture at 100 °C for 30 minutes.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

  • Buchwald-Hartwig Amination:

    • Combine the 2-aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine, the desired amine (1.5 equivalents), Pd2(dba)3 (0.05 equivalents), Xantphos (0.1 equivalents), and Cs2CO3 (2 equivalents) in a sealed tube.

    • Add anhydrous 1,4-dioxane and degas with nitrogen.

    • Heat the mixture at 110 °C for 16 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.

  • SEM Deprotection:

    • Dissolve the protected compound in dichloromethane.

    • Add trifluoroacetic acid (10 equivalents) and stir at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract with dichloromethane, dry the combined organic layers, and concentrate.

    • Purify the final product by chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the topic compound against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2, p38α).

    • Kinase-specific peptide substrates.

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

    • Add the test compound dilutions to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

IV. Conclusion and Future Directions

While direct experimental data for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is not yet publicly available, this comparative guide provides a robust framework for its investigation. Based on the extensive research into the pyrrolo[2,3-b]pyridine scaffold, it is reasonable to hypothesize that this compound will exhibit kinase inhibitory activity. The synthetic route proposed herein is feasible and provides a starting point for its chemical synthesis.

Future research should focus on:

  • The successful synthesis and full spectroscopic characterization of the topic compound.

  • Screening against a broad panel of kinases to identify its primary biological target(s).

  • In-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluation in cellular and in vivo models of cancer or inflammatory diseases to validate its therapeutic potential.

This guide, grounded in the established principles of medicinal chemistry and supported by data from analogous compounds, serves as a valuable resource for researchers embarking on the exploration of this promising molecule.

V. References

  • Hovslatten, N. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(15), 4615. [Link]

  • Lau, K. M., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2885. [Link]

  • Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(5), 2029-2041. [Link]

  • Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(6), 987-1017. [Link]

  • Babina, I. S., & Turner, N. C. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. British Journal of Cancer, 116(2), 139-147. [Link]

  • Peretto, I., et al. (2000). Pyrroles and other heterocycles as inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 10(2), 121-124. [Link]

  • Request PDF. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]

  • Lead Sciences. (n.d.). 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Fisher, M. J., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8233. [Link]

  • Oncodaily. (2025). Promising Results of FGFR Inhibitors in Solid Tumors. [Link]

  • Fisher, M. J., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. International Journal of Molecular Sciences, 25(15), 8233. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]

  • Wang, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 875848. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-54. [Link]

  • Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]

  • El-Damasy, A. K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(1), 1-2. [Link]

  • Cirillo, P. F., et al. (2005). Synthesis and SAR of new pyrrolo[2,1-f][2][5][13]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2821-2826. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The following protocols are...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Assessment and Triage

Presumed Hazard Classification:

Hazard ClassGHS CategoryPotential Effects
Skin IrritationCategory 2Causes skin irritation[1]
Eye IrritationCategory 2Causes serious eye irritation[1]
Acute Toxicity (Oral)Category 4Harmful if swallowed[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1]

This presumptive classification necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes when in a laboratory where chemical hazards are present.[2]

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[3] This primary engineering control is the most critical barrier for minimizing inhalation exposure.

Essential Personal Protective Equipment

The following table outlines the specific PPE required for handling this compound, with explanations for the causality behind each choice.

PPE ComponentSpecificationsRationale and Expert Insights
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals and are a standard choice for handling organic compounds.[4] Always double-glove when handling the neat compound or concentrated solutions to provide an additional protective barrier.
Eye and Face Protection Safety goggles with side shields or a full-face shieldStandard safety glasses are insufficient. Safety goggles that form a seal around the eyes are necessary to protect against splashes and aerosols.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Flame-resistant lab coatA lab coat protects the skin and personal clothing from contamination.[4] A flame-resistant lab coat is recommended as a general precaution when working with organic chemicals.
Footwear Closed-toe shoesPrevents exposure to spills and protects from falling objects.[5]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to prevent cross-contamination.

Operational Handling and Storage Plan

Prudent Handling Practices
  • Ventilation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid Contact: Prevent contact with skin and eyes.[6]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[6]

  • Ignition Sources: Keep away from sources of ignition.[7]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[8]

Storage

Store in a tightly closed container in a dry and well-ventilated place.[7] The container should be kept upright to prevent leakage.[7]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent further spread of the material. Use appropriate absorbent material for liquid spills. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[7] Ensure proper PPE is worn during cleanup.

Disposal Plan

Chlorinated organic compounds are considered hazardous waste and require special disposal procedures.[9]

Waste Segregation and Labeling

All waste containing 4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and "Chlorinated Organic Compound."

Disposal Methodology

The primary method for the disposal of chlorinated organic waste is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration or other specialized chemical treatments to destroy the compound safely.[9] Do not dispose of this compound down the drain or in regular trash.

References

  • Google Patents. (n.d.).
  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. [Link]

  • Auburn University Business and Administration. (n.d.). Personal Protective Equipment. [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

  • PubMed. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Reactant of Route 2
4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.